Histone H1-derived Peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C56H101N17O15 |
|---|---|
Molecular Weight |
1252.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C56H101N17O15/c1-32(2)28-40(56(87)88)70-52(83)38(18-8-12-24-59)68-50(81)37(17-7-11-23-58)66-47(78)33(3)64-49(80)36(16-6-10-22-57)67-51(82)39(19-9-13-25-60)69-54(85)42-21-15-27-73(42)55(86)46(35(5)74)71-48(79)34(4)65-53(84)41-20-14-26-72(41)45(77)31-63-44(76)30-62-43(75)29-61/h32-42,46,74H,6-31,57-61H2,1-5H3,(H,62,75)(H,63,76)(H,64,80)(H,65,84)(H,66,78)(H,67,82)(H,68,81)(H,69,85)(H,70,83)(H,71,79)(H,87,88)/t33-,34-,35+,36-,37-,38-,39-,40-,41-,42-,46-/m0/s1 |
InChI Key |
MLODEUSVVAOABW-PNNPTOSWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Functions of Histone H1-Derived Peptides: A Technical Guide for Researchers
Executive Summary:
Histone H1, traditionally known for its role as a linker histone crucial for compacting chromatin into higher-order structures, is emerging as a source of bioactive peptides with diverse and potent functions. When released from the cell or generated through proteolytic cleavage, Histone H1 and its derived fragments exhibit a range of extracellular and intracellular activities far beyond their canonical nuclear role. This technical guide provides an in-depth exploration of these functions, focusing on their antimicrobial, anticancer, and immunomodulatory properties. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual pathways to facilitate further investigation and therapeutic development.
Antimicrobial Functions of Histone H1 Peptides
Histone H1-derived peptides are potent components of the innate immune system, acting as antimicrobial peptides (AMPs). Their efficacy stems from their cationic nature, which facilitates interaction with and disruption of negatively charged microbial membranes.
Mechanism of Action: The primary antimicrobial mechanism is the perturbation and permeabilization of bacterial cell membranes. This interaction is initiated by the electrostatic attraction between the positively charged peptides and anionic components of the microbial cell wall, such as lipopolysaccharide (LPS) in Gram-negative bacteria. Following this initial binding, the peptides disrupt the membrane integrity, leading to leakage of cellular contents and cell death.[1][2] This bactericidal effect is typically rapid and effective against a broad spectrum of bacteria.[3]
Spectrum of Activity: Studies have demonstrated the potent activity of Histone H1 and its fragments against various pathogens. Acetic acid extracts from human terminal ileal mucosa, containing H1 and its fragments, showed strong antimicrobial activity against Salmonella typhimurium CS015 and resident colonic bacteria.[4] Furthermore, recombinant human histone H1 subtypes have proven effective against both Gram-negative (Pseudomonas aeruginosa, E. coli) and Gram-positive bacteria, not only by killing planktonic cells but also by reducing biofilm biomass.[1][3]
Roles in Cancer Biology and Apoptosis
Histone H1 peptides are intricately linked to cancer progression and apoptosis, serving as both potential biomarkers and therapeutic targets.
Targeting Apoptotic Tumor Cells: A key finding is the identification of the peptide ApoPep-1 (CQRPPR), which specifically binds to Histone H1 exposed on the surface of apoptotic and necrotic cells.[5] In healthy cells, H1 is confined to the nucleus. During apoptosis, however, H1 is exposed on the cell surface, creating a unique molecular signature.[5] This allows labeled ApoPep-1 to home to tumors undergoing chemotherapy, enabling non-invasive in vivo imaging of treatment response.[5]
Cancer Biomarkers and Antitumor Responses: The expression levels and post-translational modifications of H1 subtypes are altered in cancer. Low levels of the H1.0 subtype, for instance, are associated with neoplastic cells and predict poor patient prognosis.[6] Furthermore, phosphorylation of H1 is linked to cell proliferation and can serve as a clinical biomarker in breast and other cancers.[7] Intriguingly, the combined depletion of H1 variants (specifically H1.2 and H1.4) in breast cancer cells triggers a potent interferon (IFN) response by activating heterochromatic repeats, suggesting a novel avenue for cancer therapy.[8]
Immunomodulatory Functions
Extracellular Histone H1 and its derivatives can modulate immune cell activity. Studies using anti-histone H1 antibodies have revealed a significant immunosuppressive potential.
Effects on Immune Cells: Anti-histone H1 antibodies have been shown to induce a tolerogenic state in dendritic cells (DCs), characterized by lower expression of co-stimulatory molecules CD80 and CD86 and reduced production of pro-inflammatory cytokines like IL-1β and IL-6.[9] This modulation leads to downstream effects, including the induction of CD4+CD25+ regulatory T-cells and decreased cytotoxicity of lymphokine-activated killer (LAK) and natural killer (NK) cells.[9] These findings suggest that H1-derived peptides could be developed as immunosuppressive agents for controlling autoimmune diseases or transplant rejection.
Appendix A: Quantitative Data Summary
Table 1: Antimicrobial Activity of Histone H1 and its Fragments
| Peptide/Protein | Target Organism | Metric | Value | Reference |
|---|---|---|---|---|
| Purified Histone H1 | S. typhimurium CS015 | MIC | 3.47 - 6.95 µg/ml | [4] |
| Purified Histone H1 | S. typhimurium CS015 | Reduction in OD₆₂₀ | 93.7% ± 11.9% | [4] |
| Histone H1 Fragments | S. typhimurium CS015 | Reduction in OD₆₂₀ | 90.3% ± 2.0% | [4] |
| Recombinant Histone H1.0 | P. aeruginosa PAO1 | MIC | 8 µM | [1] |
| Recombinant Histone H1.4 | P. aeruginosa PAO1 | MIC | 8 µM | [1] |
| Recombinant Histone H1.5 | P. aeruginosa PAO1 | MIC | 32 µM |[1] |
Table 2: Immunomodulatory Effects of Anti-Histone H1 Antibody
| Cell Type | Marker/Cytokine | Effect | Reference |
|---|---|---|---|
| Dendritic Cells | CD80/CD86 | Lower expression | [9] |
| Dendritic Cells | IL-1β, IL-6 | Lower expression | [9] |
| T-Cells | CD4+CD25+ population | Increased population | [9] |
| LAK/NK Cells | Cytotoxicity | Decreased |[9] |
Appendix B: Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method used to assess the antimicrobial activity of Histone H1-derived peptides.
-
Bacterial Preparation: Inoculate a single colony of the test bacterium (e.g., P. aeruginosa) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Preparation: Dissolve the lyophilized Histone H1 peptide in a sterile, appropriate solvent (e.g., sterile water or 0.01% acetic acid). Prepare a series of twofold serial dilutions of the peptide in the broth medium in a 96-well microtiter plate.
-
Incubation: Add an equal volume of the prepared bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium, as determined by the absence of turbidity. Results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: In Vivo Tumor Apoptosis Imaging
This protocol outlines the workflow for using a labeled peptide like ApoPep-1 to image tumor response to therapy, based on the methodology described for targeting exposed Histone H1.[5]
-
Tumor Model: Establish tumors in immunocompromised mice by subcutaneously injecting a relevant cancer cell line (e.g., human colon carcinoma). Allow tumors to grow to a palpable size.
-
Induction of Apoptosis: Treat tumor-bearing mice with a standard chemotherapeutic agent (e.g., etoposide) to induce apoptosis in the tumor tissue. A control group should receive a vehicle control.
-
Probe Preparation: Synthesize the ApoPep-1 peptide and conjugate it with an imaging agent, such as a near-infrared fluorescent dye (e.g., Cy5.5) or a radioisotope for PET imaging (e.g., ⁶⁴Cu).
-
Probe Administration: At a predetermined time point after chemotherapy (e.g., 24 hours), intravenously inject the labeled ApoPep-1 probe into both treated and control mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, and 24 hours), anesthetize the mice and perform whole-body imaging using an appropriate imaging system (fluorescence or PET scanner).
-
Analysis: Quantify the signal intensity within the tumor region of interest (ROI). A significantly higher signal in the chemotherapy-treated group compared to the control group indicates specific targeting of apoptotic cells via exposed Histone H1. Following the final imaging session, tumors and major organs can be excised for ex vivo analysis to confirm probe biodistribution.
Protocol 3: Flow Cytometry Analysis of Immune Cell Populations
This protocol is designed to assess the immunomodulatory effects of H1-targeting agents on dendritic cells, based on methods used to evaluate anti-H1 antibodies.[9]
-
Cell Culture and Treatment: Isolate or culture dendritic cells (DCs). Treat the cells with the Histone H1-derived peptide or antibody of interest for a specified period (e.g., 24-48 hours). Include an untreated control group.
-
Cell Staining: Harvest the cells and wash them with a suitable buffer (e.g., PBS with 1% BSA). Resuspend the cells and incubate them with fluorescently-labeled monoclonal antibodies specific for cell surface markers (e.g., anti-CD80-FITC, anti-CD86-PE) for 30 minutes at 4°C in the dark.
-
Washing: After incubation, wash the cells twice with buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the final cell pellet in buffer and analyze the samples using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Gate on the cell population of interest based on forward and side scatter properties. Analyze the expression levels of the markers (e.g., CD80, CD86) by measuring the mean fluorescence intensity (MFI) in the treated group versus the control group. A decrease in MFI would indicate a down-regulation of these co-stimulatory molecules.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. Potential Role of Epithelial Cell-Derived Histone H1 Proteins in Innate Antimicrobial Defense in the Human Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo imaging of tumor apoptosis using histone H1-targeting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The subtype-specific role of histone H1.0 in cancer cell differentiation and intratumor heterogeneity - Roque - Translational Cancer Research [tcr.amegroups.org]
- 7. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone H1 depletion triggers an interferon response in cancer cells via activation of heterochromatic repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Dawn of Chromatin Biology: A Technical Chronicle of the Discovery and Characterization of Histone H1
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate architecture of the eukaryotic nucleus, the compaction of the vast genome into a manageable volume is a feat of molecular engineering. Central to this process are the histone proteins, which not only serve as spools for DNA winding but also play crucial roles in the regulation of gene expression. Among these, the linker histone H1 has a unique and pivotal role in organizing higher-order chromatin structure. This technical guide delves into the seminal discoveries and early history of Histone H1, providing a detailed account of its initial isolation, biochemical characterization, and the foundational experiments that shaped our understanding of its function. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the historical context and fundamental properties of this key chromosomal protein.
The Early Postulates: Histones as Gene Regulators
The conceptual origins of histone function predate our molecular understanding of DNA. In the mid-20th century, Edgar Stedman and Ellen Stedman were among the first to propose that histones were not merely structural scaffolds but could act as gene repressors[1]. Their hypothesis, put forth in the 1950s, was based on the observation that different cell types, while containing the same genetic material, expressed different sets of proteins. They astutely suggested that histones might be responsible for this differential gene expression by selectively masking genes. This early and insightful hypothesis set the stage for decades of research into the regulatory roles of histones.
The Isolation and Fractionation of a "Lysine-Rich" Histone
The 1960s marked a significant turning point in histone research with the development of effective methods for their extraction and fractionation. A pivotal figure in this era was E.W. Johns, who pioneered techniques that allowed for the separation of different histone classes. His work led to the isolation of a histone fraction that was particularly rich in the amino acid lysine, which was initially designated F1 and later became known as Histone H1[2].
Experimental Protocols: Early Histone H1 Extraction and Fractionation
The following protocols are based on the seminal work of E.W. Johns and his colleagues in the 1960s, which laid the groundwork for subsequent research on Histone H1.
Protocol 1: Acid Extraction of Total Histones from Calf Thymus
This method leverages the basic nature of histones, which allows for their solubilization in acidic solutions.
-
Tissue Homogenization: Calf thymus tissue is homogenized in a saline solution (e.g., 0.15 M NaCl) to isolate the nuclei.
-
Saline Washes: The isolated nuclei are washed multiple times with the saline solution to remove cytoplasmic contaminants.
-
Acid Extraction: The washed nuclei are then extracted with a dilute mineral acid, typically 0.25 N HCl or 0.25 N H₂SO₄, overnight at 4°C with constant stirring. This step solubilizes the basic histone proteins.
-
Centrifugation: The extract is centrifuged at high speed (e.g., 10,000 x g for 30 minutes) to pellet the DNA and other acid-insoluble nuclear components.
-
Histone Precipitation: The supernatant, containing the histones, is collected, and the histones are precipitated by the addition of multiple volumes of cold acetone.
-
Washing and Drying: The precipitated histones are washed with acetone and then dried to obtain a crude histone powder.
Protocol 2: Selective Extraction of Histone H1 (Fraction F1)
This protocol, a refinement by E.W. Johns, allows for the specific isolation of the H1 fraction.
-
Initial Homogenization: Calf thymus is homogenized in 0.15 M NaCl, 0.01 M Tris-HCl, pH 7.0.
-
Isolation of Deoxyribonucleoprotein: The homogenate is centrifuged, and the resulting pellet of deoxyribonucleoprotein is washed multiple times with the same buffer.
-
Perchloric Acid Extraction: The washed deoxyribonucleoprotein is then extracted with 5% (w/v) perchloric acid (PCA). Due to its high lysine content and less tightly bound nature, Histone H1 is selectively solubilized by this treatment.
-
Clarification: The PCA extract is centrifuged to remove any insoluble material.
-
Precipitation: The supernatant containing Histone H1 is treated with trichloroacetic acid (TCA) to a final concentration of 20% (w/v) to precipitate the protein.
-
Washing and Drying: The precipitated H1 is washed with acetone and dried.
Early Biochemical and Biophysical Characterization
Following its isolation, researchers began to probe the biochemical and biophysical properties of Histone H1. These early studies were crucial in defining its size, shape, and interactions with DNA.
Quantitative Data from Early Studies
The following tables summarize some of the key quantitative data obtained during the early period of Histone H1 research.
| Property | Organism/Source | Method | Reported Value(s) | Reference |
| Amino Acid Composition | Calf Thymus | Amino Acid Analysis | Lysine: ~25-28 mol%, Alanine: ~24 mol% | (Johns, 1964) |
| Molecular Weight | Calf Thymus | Sedimentation Equilibrium | ~21,000 Da | (Haydon & Peacocke, 1968) |
| Electrophoretic Mobility | Calf Thymus | Polyacrylamide Gel Electrophoresis (pH 2.4) | Slowest migrating fraction among histones | (Panyim & Chalkley, 1969)[3] |
Table 1: Early Biochemical Properties of Histone H1 (Fraction F1)
| Parameter | Conditions | Method | Finding | Reference |
| Sedimentation Coefficient (s₂₀,w) | H1-DNA complexes in 0.15 M NaCl | Sedimentation Velocity | H1 binding leads to the formation of rapidly sedimenting, aggregated complexes. | (Singer & Smerdon, 1981)[4] |
| DNA Compaction | H1 mixed with linear double-stranded DNA | Electron Microscopy | Formation of large doughnut-shaped complexes, indicating significant DNA condensation. | (Griffith & Christiansen, 1978) |
| Conformational Change upon DNA Binding | H1 complexed with DNA in varying salt concentrations | Circular Dichroism | H1 induces a conformational change in DNA, characterized by an increase in the positive CD band at 275 nm. | (Fasman et al., 1970) |
Table 2: Early Biophysical Studies of Histone H1-DNA Interactions
Experimental Protocols: Early Biophysical Techniques
Protocol 3: Polyacrylamide Gel Electrophoresis of Histones
This technique was instrumental in separating and identifying the different histone fractions.
-
Gel Preparation: A 15% polyacrylamide gel is prepared in 6 M urea and 0.9 M acetic acid (pH ~2.7).
-
Sample Preparation: Purified histone fractions are dissolved in a sample buffer containing 8 M urea, 1 M acetic acid, and a tracking dye (e.g., methyl green).
-
Electrophoresis: The samples are loaded onto the gel, and electrophoresis is carried out at a constant voltage (e.g., 150 V) for several hours.
-
Staining: The gel is stained with a solution of Amido Black or Coomassie Brilliant Blue in methanol and acetic acid to visualize the protein bands.
-
Destaining: The gel is destained in a solution of methanol and acetic acid until the background is clear.
Protocol 4: Chromatin Reconstitution by Salt Dialysis
This method was developed to study the interaction of histones with DNA in a more controlled, in vitro setting.
-
Mixing of Components: Purified histones (including H1) and DNA are mixed in a high-salt buffer (e.g., 2 M NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
Stepwise Dialysis: The mixture is dialyzed against a series of buffers with decreasing salt concentrations (e.g., 1.2 M, 1.0 M, 0.8 M, 0.6 M, and finally 0.1 M NaCl) over several hours to overnight. This gradual decrease in ionic strength allows for the ordered assembly of histones onto the DNA, forming nucleosomes and higher-order structures.
-
Analysis: The reconstituted chromatin can then be analyzed by various techniques, such as electron microscopy or nuclease digestion assays, to assess the degree of compaction and nucleosome formation.
Visualizing Early Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the conceptual understanding of Histone H1's function in the early days of its discovery.
Caption: Early workflows for the extraction of total histones and the selective isolation of Histone H1.
Caption: A logical diagram illustrating the early hypothesis of Histone H1's role in chromatin condensation and gene repression.
Conclusion and Future Perspectives
The pioneering work on the discovery and characterization of Histone H1 in the mid-20th century laid a critical foundation for the entire field of chromatin biology and epigenetics. The early methods of extraction and fractionation, though now largely superseded by more sophisticated techniques, were instrumental in providing the purified material necessary for the initial biochemical and biophysical studies. These early investigations established Histone H1 as a key player in the compaction of the eukaryotic genome and lent credence to the idea that histones could be involved in gene regulation.
For contemporary researchers and drug development professionals, understanding this history is not merely an academic exercise. It provides context for the evolution of our understanding of chromatin structure and function. The fundamental properties of H1 discovered in these early years – its high lysine content, its ability to condense DNA, and its distinctness from the core histones – remain central to its known roles in health and disease. As we continue to explore the nuances of H1 subtypes, their post-translational modifications, and their involvement in various disease states, including cancer, a firm grasp of the foundational knowledge is indispensable. The historical journey of Histone H1 discovery serves as a testament to the power of fundamental biochemical inquiry in unraveling the complexities of the cell nucleus.
References
- 1. scispace.com [scispace.com]
- 2. Studies on histones. 7. Preparative methods for histone fractions from calf thymus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dephosphorylation of histones H1 and H3 during the isolation of metaphase chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences among H1 histone subfractions in binding to linear and superhelical DNA. Sedimentation velocity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Complexity of Histone H1: A Technical Guide to Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
The linker histone H1, a fundamental component of chromatin, plays a critical role in the higher-order structuring of our genome.[1][2][3] Beyond its structural role, H1 is a hub for a diverse array of post-translational modifications (PTMs), which add a layer of regulatory complexity to its functions.[1][2][4] These modifications, including phosphorylation, methylation, acetylation, ubiquitination, and crotonylation, dynamically influence chromatin compaction, gene expression, DNA repair, and cell cycle progression.[1][2][4][5][6] This in-depth technical guide provides a comprehensive overview of the major PTMs of Histone H1 peptides, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways that govern these modifications.
Quantitative Landscape of Histone H1 Post-Translational Modifications
Mass spectrometry-based proteomics has been instrumental in identifying a vast number of PTMs on Histone H1 subtypes across different species. The following tables summarize the key quantitative findings for some of the most studied modifications.
Table 1: Phosphorylation Sites on Mammalian Histone H1 Subtypes
| H1 Subtype | Phosphorylation Site | Location | Cell Cycle Phase/Function | Reference |
| H1.2 | S173 | C-Terminal Domain | Interphase | [7] |
| H1.4 | S172 | C-Terminal Domain | Interphase, Mitosis | [7][8] |
| H1.4 | S187 | C-Terminal Domain | Interphase, Mitosis, Transcription Activation | [7][8] |
| H1.4 | T18 | N-Terminal Domain | Mitosis | [8] |
| H1.4 | T146 | C-Terminal Domain | Mitosis | [8] |
| H1.4 | T154 | C-Terminal Domain | Mitosis | [8] |
| H1.5 | S18 | N-Terminal Domain | Transcription Regulation | [7] |
| H1.2/H1.5 | S173 | C-Terminal Domain | Transcription Regulation | [7] |
Table 2: Methylation Sites on Human Histone H1 Subtypes
| H1 Subtype | Methylation Site | Location | Function | Reference |
| H1.4 | K26 | N-Terminal Domain | Transcriptional Regulation | [3] |
| H1.2 | K187 | C-Terminal Domain | Transcriptional Regulation | [3] |
Table 3: Other Post-Translational Modifications of Histone H1
| Modification | H1 Subtype(s) | Site(s) | Function | Reference |
| Acetylation | H1.2 | K84 | DNA Damage Response | [2] |
| Ubiquitination | H1 subtypes | Multiple | DNA Damage Response | [9][10] |
| Crotonylation | H1 subtypes | Multiple | Gene Regulation | [11][12] |
Experimental Protocols for the Analysis of Histone H1 PTMs
The analysis of Histone H1 PTMs presents unique challenges due to the high basicity and sequence homology among its variants.[8] Mass spectrometry, particularly bottom-up and top-down approaches, has become the cornerstone for their identification and quantification.[2][8]
Histone Extraction
A crucial first step is the efficient and clean isolation of histones from cell nuclei.
-
Acid Extraction: This is a widely used method for enriching histones.[13][14]
-
Cell Lysis: Wash harvested cells with PBS and resuspend in a hypotonic lysis buffer.
-
Nuclear Isolation: Centrifuge the lysate to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M HCl or H2SO4 and incubate on ice to solubilize the histones.[13][15]
-
Precipitation: Precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Washes: Wash the histone pellet with acetone to remove residual acid and salts.
-
Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)
This approach involves the enzymatic digestion of histones into smaller peptides for analysis.
-
Propionylation: To overcome the issue of the high lysine content of H1, which results in very short tryptic peptides, a chemical derivatization step is employed.[14][16][17]
-
Resuspend the extracted histones in a suitable buffer (e.g., 100 mM ammonium bicarbonate).
-
Add propionic anhydride to the histone solution to derivatize the ε-amino group of lysine residues. This blocks tryptic cleavage at these sites.
-
Repeat the propionylation step to ensure complete derivatization.
-
-
Trypsin Digestion:
-
Second Derivatization (Optional):
-
The newly generated N-termini of the peptides can be further derivatized with propionic anhydride. This can improve chromatographic retention.[17]
-
-
Desalting:
-
Before MS analysis, it is essential to desalt the peptide mixture using C18 desalting columns to remove contaminants that can interfere with ionization.
-
Mass Spectrometry Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The desalted peptide mixture is separated by reverse-phase liquid chromatography and introduced into the mass spectrometer.
-
The mass spectrometer acquires high-resolution MS1 scans to determine the mass-to-charge ratio of the intact peptides and MS2 scans (fragmentation) to determine the amino acid sequence and localize the PTMs.[2]
-
-
Data Analysis:
-
The acquired MS data is then searched against a protein database to identify the peptides and their modifications using specialized software.
-
Signaling Pathways and Regulatory Networks
The PTMs of Histone H1 are tightly regulated by complex signaling pathways that respond to various cellular cues.
Histone H1 Phosphorylation during the Cell Cycle
Phosphorylation of H1 is a key event in the regulation of chromatin structure during cell cycle progression.[5] Cyclin-dependent kinases (CDKs) are the primary drivers of this modification.[5][18]
Caption: CDK-mediated phosphorylation of Histone H1 throughout the cell cycle.
Histone H1 Ubiquitination in the DNA Damage Response
In response to DNA double-strand breaks (DSBs), a signaling cascade involving E3 ubiquitin ligases leads to the ubiquitination of Histone H1, which is crucial for the recruitment of DNA repair factors.[9][10][19]
References
- 1. researchgate.net [researchgate.net]
- 2. Histone H1 Post-Translational Modifications: Update and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The H1 linker histones: multifunctional proteins beyond the nucleosomal core particle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone H1 Post-Translational Modifications: Update and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Histone H1 - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone H1 couples initiation and amplification of ubiquitin signalling after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA damage-induced histone H1 ubiquitylation is mediated by HUWE1 and stimulates the RNF8-RNF168 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation Protocols for Histone PTM Analysis: Critical Steps for Reliable Data - Creative Proteomics [creative-proteomics.com]
- 14. Examining Histone Posttranslational Modification Patterns by High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Workflow for Ultra-rapid Analysis of Histone Post-translational Modifications with Direct-injection Mass Spectrometry [bio-protocol.org]
- 16. A Workflow for Ultra-rapid Analysis of Histone Post-translational Modifications with Direct-injection Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. Phosphorylation of the linker histone H1 by CDK regulates its binding to HP1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA Damage Response Regulation by Histone Ubiquitination [mdpi.com]
A Technical Guide to Natural Sources of Histone H1-Derived Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of antimicrobial peptides (AMPs) derived from histone H1. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering in-depth information on the origins, quantitative data, experimental protocols, and biological pathways associated with these promising biomolecules. Histone H1-derived AMPs represent a fascinating and largely untapped reservoir of potential therapeutic agents in the ongoing battle against infectious diseases.
Natural Sources of Histone H1-Derived Antimicrobial Peptides
Histone H1 proteins and their antimicrobial fragments have been identified in a diverse range of organisms, highlighting their conserved role in innate immunity. The primary natural sources documented to date include vertebrates, particularly fish and humans, as well as various invertebrates.
Fish
The aquatic environment, rich in microbial life, has driven the evolution of robust innate immune defenses in fish, making them a prime source of novel AMPs. Histone H1 and its derivatives have been isolated from various fish tissues, most notably the skin mucus, which forms the first line of defense against waterborne pathogens.
-
Atlantic Salmon (Salmo salar): The skin mucus of Atlantic salmon is a significant source of a 30-residue N-terminally acetylated peptide derived from histone H1, named salmon antimicrobial peptide (SAMP H1)[1].
-
Coho Salmon (Oncorhynchus kisutch): Both the mucus and serum of Coho salmon have been found to contain fragments of histone H1 with antimicrobial properties[2].
-
Rainbow Trout (Oncorhynchus mykiss): Histone H1-derived peptides have also been identified in this species, contributing to its innate immune defenses.
Humans
In humans, histone H1-derived AMPs play a crucial role in the innate immune system, particularly at mucosal surfaces.
-
Gastrointestinal Tract: The epithelial cells of the human terminal ileum have been shown to express and release histone H1 and its antimicrobial fragments[3][4]. This release is often associated with apoptosis of exfoliated epithelial cells, suggesting a mechanism for maintaining microbial homeostasis in the gut[3][4]. Recombinant human histone H1 subtypes, including H1.0, H1.2, and H1.4, have demonstrated antimicrobial activity against pathogenic bacteria[5][6].
Invertebrates
The innate immune system is the primary defense mechanism in invertebrates, and histone-derived AMPs are emerging as important components of this system.
-
Mollusks: While research has identified histone H2A-derived peptides in mollusks, the presence of histone H1-derived AMPs is an active area of investigation[7].
-
Crustaceans: Histone-derived AMPs have been reported in various crustaceans, contributing to their defense against a range of pathogens.
Insects and Plants
Currently, there is limited specific evidence for the widespread presence of histone H1-derived antimicrobial peptides in insects and plants, where other families of AMPs, such as defensins and cecropins in insects, are more extensively documented[8][9]. While histone H1 is integral to chromatin structure in these organisms and is involved in their immune responses, the proteolytic generation of H1-derived AMPs as a primary defense mechanism is not as well-established as in vertebrates[10][11].
Quantitative Data on Histone H1-Derived Antimicrobial Peptides
The potency of antimicrobial peptides is a critical factor in their potential as therapeutic agents. The following tables summarize the available quantitative data on the concentration and antimicrobial activity of naturally occurring histone H1-derived peptides.
Table 1: Concentration of Histone H1-Derived Peptides in Natural Sources
| Source Organism | Tissue/Fluid | Peptide/Protein | Concentration | Reference |
| Coho Salmon | Mucus | HSDF-1 (H1 fragment) | 13 µg/mL (estimated) | [2] |
| Coho Salmon | Serum | HSDF-1 (H1 fragment) | 23 µg/mL (estimated) | [2] |
Table 2: Antimicrobial Activity (MIC) of Histone H1-Derived Peptides
| Peptide/Protein | Source Organism | Target Microorganism | MIC (µg/mL) | Reference |
| Purified Histone H1 | Human (Terminal Ileum) | Salmonella typhimurium CS015 | 3.47 - 6.95 | [4] |
| SAMP H1 | Atlantic Salmon | Aeromonas salmonicida | 1.6 | [1] |
| SAMP H1 | Atlantic Salmon | Escherichia coli | 6.3 | [1] |
| SAMP H1 | Atlantic Salmon | Vibrio anguillarum | 6.3 | [1] |
| SAMP H1 | Atlantic Salmon | Bacillus subtilis | 12.5 | [1] |
| Recombinant Human H1.0 | Human | Pseudomonas aeruginosa PAO1 | ~16 | [6] |
| Recombinant Human H1.4 | Human | Pseudomonas aeruginosa PAO1 | ~16 | [6] |
| Recombinant Human H1.2 | Human | Pseudomonas aeruginosa PAO1 | >64 | [6] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and characterization of histone H1-derived antimicrobial peptides from natural sources.
Isolation of Histones by Acid Extraction
This protocol is a standard method for the extraction of basic proteins like histones from tissues and cells.
Materials:
-
Tissue sample
-
Dounce homogenizer
-
TEB buffer (Tris-EDTA buffer with 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3)
-
Extraction buffer (0.4 N H2SO4 or 0.25 N HCl)
-
Trichloroacetic acid (TCA)
-
Acetone
-
Centrifuge
Procedure:
-
Homogenize the tissue sample in TEB buffer using a Dounce homogenizer.
-
Centrifuge the homogenate to pellet the nuclei.
-
Resuspend the nuclear pellet in cold extraction buffer (e.g., 0.4 N H2SO4).
-
Incubate on ice for at least 1 hour with intermittent vortexing to extract the histones.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the debris.
-
Transfer the supernatant containing the histones to a new tube.
-
Precipitate the histones by adding TCA to a final concentration of 20%.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed for 10 minutes to pellet the histones.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in a suitable buffer for further analysis.
Purification by Cation-Exchange Chromatography
This technique separates proteins based on their net positive charge, making it highly effective for purifying cationic peptides like histone H1 derivatives.
Materials:
-
Cation-exchange column (e.g., Mono S, HiTrap SP)
-
Buffer A (e.g., 20 mM MES, pH 6.0)
-
Buffer B (e.g., 20 mM MES, pH 6.0, with 1 M NaCl)
-
HPLC or FPLC system
Procedure:
-
Equilibrate the cation-exchange column with Buffer A.
-
Dissolve the acid-extracted histone sample in Buffer A and load it onto the column.
-
Wash the column with Buffer A to remove unbound proteins.
-
Elute the bound peptides with a linear gradient of Buffer B (e.g., 0-100% over 60 minutes).
-
Collect fractions and monitor the absorbance at 214 nm and 280 nm.
-
Assay the collected fractions for antimicrobial activity.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity and is a crucial step for obtaining highly pure AMPs.
Materials:
-
C18 RP-HPLC column
-
Solvent A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)
-
Solvent B (e.g., 0.1% TFA in acetonitrile)
-
HPLC system
Procedure:
-
Equilibrate the C18 column with Solvent A.
-
Inject the sample (from cation-exchange chromatography or crude extract) onto the column.
-
Elute the peptides with a linear gradient of Solvent B (e.g., 0-60% over 60 minutes).
-
Collect fractions and monitor the absorbance at 214 nm.
-
Remove the organic solvent from the active fractions by vacuum centrifugation.
-
Resuspend the purified peptides in a suitable buffer for activity assays and characterization.
Antimicrobial Activity Assay: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Purified peptide solution
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the purified peptide in MHB in the wells of a 96-well plate.
-
Adjust the concentration of the bacterial culture to approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the peptide that completely inhibits visible bacterial growth[12][13][14].
Signaling Pathways and Experimental Workflows
The release and generation of histone H1-derived AMPs are often linked to fundamental cellular processes such as programmed cell death (apoptosis) and the innate immune response to pathogens (Neutrophil Extracellular Traps - NETosis).
Signaling Pathways
During apoptosis, caspases, a family of proteases, are activated and play a central role in the controlled dismantling of the cell[15][16]. Caspases can cleave various cellular proteins, including histones. This process can lead to the release of histone H1 and its fragments from apoptotic cells, which can then exert antimicrobial effects in the surrounding environment[3][17][18][19].
Caption: Apoptosis signaling pathway leading to the release of Histone H1-derived AMPs.
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. The process of NETosis involves the enzymatic modification of histones, leading to chromatin decondensation and the externalization of nuclear contents, including histone H1, which contributes to the antimicrobial activity of the NETs.
Caption: NETosis pathway illustrating the release of antimicrobial Histone H1.
Experimental Workflows
The discovery and characterization of novel histone H1-derived AMPs from natural sources typically follow a structured experimental workflow.
This workflow outlines the key steps from the collection of a natural source to the identification and characterization of a novel histone H1-derived AMP.
References
- 1. Proline conformation-dependent antimicrobial activity of a proline-rich histone h1 N-terminal Peptide fragment isolated from the skin mucus of Atlantic salmon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergy of Histone-Derived Peptides of Coho Salmon with Lysozyme and Flounder Pleurocidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential role of epithelial cell-derived histone H1 proteins in innate antimicrobial defense in the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Role of Epithelial Cell-Derived Histone H1 Proteins in Innate Antimicrobial Defense in the Human Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antibiofilm activity of human recombinant H1 histones against bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. From inside to outside: exploring extracellular antimicrobial histone-derived peptides as multi-talented molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insect Antimicrobial Peptides and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Peptides Derived From Insects Offer a Novel Therapeutic Option to Combat Biofilm: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linker histone H1 modulates defense priming and immunity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. protocols.io [protocols.io]
- 13. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-mediated changes in histone H1 in early apoptosis: prolonged caspase activation in developing olfactory sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proapoptotic histone H1.2 induces CASP-3 and -7 activation by forming a protein complex with CYT c, APAF-1 and CASP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of the apoptotic endonuclease DFF40 (caspase-activated DNase or nuclease). Oligomerization and direct interaction with histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Histone H1-Derived Peptides as Kinase Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H1, a linker histone crucial for the higher-order structuring of chromatin, is a key substrate for a multitude of protein kinases. The phosphorylation of H1 plays a pivotal role in fundamental cellular processes including chromatin condensation during mitosis, gene expression regulation, DNA damage response, and cell cycle progression.[1][2][3] Consequently, the kinases that phosphorylate histone H1 and the specific peptide sequences they target are of significant interest in both basic research and therapeutic development, particularly in oncology. This guide provides a comprehensive overview of histone H1-derived peptides as kinase substrates, detailing the involved kinases, specific peptide sequences, quantitative phosphorylation data, experimental protocols for kinase assays, and the relevant signaling pathways.
Kinases Targeting Histone H1 Peptides
A diverse array of protein kinases utilizes histone H1 and its derived peptides as substrates. These kinases belong to several families, with the cyclin-dependent kinases (CDKs) being the most prominent.
Table 1: Key Kinases Phosphorylating Histone H1 Peptides
| Kinase Family | Specific Kinases | Cellular Process |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK9 | Cell cycle progression, Chromatin condensation[4][5][6] |
| Aurora Kinases | Aurora B Kinase | Mitosis, Chromatin compaction[1][2] |
| Protein Kinase A (PKA) | PKA | Chromatin structure regulation[1][7] |
| Glycogen Synthase Kinase-3 (GSK-3) | GSK-3 | Not specified in provided context[1] |
| DNA-Dependent Protein Kinase (DNA-PK) | DNA-PK | DNA damage response[1][8] |
| Protein Kinase C (PKC) | PKC | Not specified in provided context[9] |
The phosphorylation of histone H1 is often hierarchical and cell-cycle dependent. For instance, CDKs are the primary enzymes responsible for the hyperphosphorylation of H1 during mitosis, which is linked to chromatin condensation.[2][5] Interphase phosphorylation, on the other hand, is associated with chromatin relaxation and transcriptional regulation.[1][2]
Histone H1 Peptide Substrates
Specific peptide sequences derived from different histone H1 variants serve as substrates for various kinases. The consensus sequence for CDK phosphorylation is typically S/T-P-X-K/R, where 'S' is serine, 'T' is threonine, 'P' is proline, 'X' is any amino acid, and 'K/R' is lysine or arginine.[1]
Table 2: Examples of Histone H1-Derived Peptide Substrates
| H1 Variant | Peptide Sequence | Phosphorylation Site(s) | Phosphorylating Kinase(s) |
| Human Histone H1 | GGGPATPKKAKKL | Not specified | CDK family (CDK1, CDK2, CDK5, CDK6)[10][11] |
| Histone H1.4 | - | S27 | Aurora B Kinase[2] |
| Histone H1.2 | - | T146 | DNA-PK[1][8] |
| Histone H1.5 | - | T10 | Glycogen synthase kinase-3 (GSK-3)[1] |
| Histone H1.4 | - | S35 | Protein kinase A (PKA)[1] |
Quantitative mass spectrometry has revealed that histone H1 phosphorylations are variant-specific and can exhibit a hierarchical dependence. For example, in the MCF-10A cell line, phosphorylation of histone H1.4 during mitosis occurs first at S172, followed by S187, T18, T146, and T154.[12][13]
Quantitative Data on Histone H1 Phosphorylation
While precise kinetic parameters such as Km and Vmax for various kinases with specific H1 peptides are not extensively compiled in publicly available literature, relative quantification of phosphorylation levels throughout the cell cycle has been documented.
Table 3: Cell Cycle-Dependent Phosphorylation of Histone H1
| Cell Cycle Phase | Relative H1 Phosphorylation Level | Key Kinases |
| G1 Phase | Low | - |
| S Phase | Increasing | CDK2[4] |
| G2 Phase | High | - |
| Mitosis (Metaphase) | Maximum | CDKs[2][4] |
Note: This table represents a generalized trend. The phosphorylation of specific sites on different H1 variants can vary.
Experimental Protocols
Histone H1 Kinase Activity Assay using Radiolabeling
This protocol describes a general method for assaying the activity of a kinase using histone H1 as a substrate and detecting phosphorylation via autoradiography.[14][15][16]
Materials:
-
Purified kinase
-
Histone H1 (full-length protein or specific peptide)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Cold ATP
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or X-ray film for autoradiography
Procedure:
-
Prepare the kinase reaction mix. For a single reaction, combine in an Eppendorf tube:
-
Kinase Assay Buffer
-
Purified kinase (amount to be empirically determined)
-
Histone H1 substrate (e.g., 1-5 µg)
-
Cold ATP (final concentration typically in the µM range)
-
-
Initiate the reaction by adding [γ-32P]ATP (e.g., 1-10 µCi per reaction).
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Stop the reaction by adding 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel.
-
Expose the dried gel to a phosphorimager screen or X-ray film to detect the radiolabeled, phosphorylated histone H1.
In Vitro Kinase Assay with Non-Radioactive Detection
This protocol outlines a method for detecting kinase activity using phosphorylation-specific antibodies.
Materials:
-
Purified kinase
-
Histone H1 (full-length protein or specific peptide)
-
Kinase Assay Buffer (as above)
-
Cold ATP
-
SDS-PAGE apparatus and reagents
-
PVDF membrane
-
Primary antibody specific to the phosphorylated histone H1 site
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Perform the kinase reaction as described in steps 1-4 of the radiolabeling protocol, using only cold ATP.
-
Stop the reaction with SDS-PAGE sample buffer and denature the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated histone H1 site.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Logical Relationships
The phosphorylation of histone H1 is integrated into complex signaling networks that control cellular fate. Below are Graphviz diagrams illustrating key pathways.
Caption: Histone H1 phosphorylation by CDKs in cell cycle progression.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Histone phosphorylation: A chromatin modification involved in diverse nuclear events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four distinct cyclin-dependent kinases phosphorylate histone H1 at all of its growth-related phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound - 1 mg [anaspec.com]
- 8. Frontiers | Molecular and Cellular Functions of the Linker Histone H1.2 [frontiersin.org]
- 9. Assay of protein kinase C with an N-bromosuccinimide-cleavage fragment of histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. Histone H1 derived peptide | CRB1000934 | Biosynth [biosynth.com]
- 12. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioguider.com [bioguider.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. med.upenn.edu [med.upenn.edu]
Histone H1 Peptide Variants and Their Functions: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the diverse world of histone H1 variants. It delves into their specific functions, the intricate signaling pathways they participate in, and the post-translational modifications that govern their activity. Quantitative data is presented for comparative analysis, and detailed experimental protocols are provided for key methodologies in the field.
Introduction to Histone H1
The linker histone H1 is a fundamental component of eukaryotic chromatin, distinct from the core histones (H2A, H2B, H3, and H4) that form the nucleosome core.[1][2] H1 binds to the linker DNA that connects adjacent nucleosomes and to the DNA entry/exit sites of the nucleosome core particle.[3][4] This interaction is crucial for the stabilization of higher-order chromatin structures, often visualized as the 30-nm fiber, thereby playing a significant role in chromatin compaction and overall genome organization.[2][3]
Metazoan H1 proteins share a characteristic three-domain structure: a short, flexible N-terminal domain (NTD), a highly conserved central globular domain (GD) with a winged-helix motif, and a long, basic, and intrinsically disordered C-terminal domain (CTD).[3][5] The GD is primarily responsible for binding to the nucleosomal DNA, while the positively charged CTD is thought to neutralize the negative charge of linker DNA and engage in protein-protein interactions, facilitating chromatin condensation.[4][5][6]
A key feature of the H1 family is its heterogeneity. In mammals, including humans, up to 11 distinct H1 variants (or subtypes) are encoded by non-allelic genes.[2][7] These variants were once considered functionally redundant, but mounting evidence points to their distinct roles in various cellular processes, challenging the view of H1 as a simple structural protein.[8][9] This diversity, coupled with a complex array of post-translational modifications (PTMs), adds a significant layer of regulatory potential to chromatin dynamics.[5][10]
The Repertoire of Human Histone H1 Variants
The 11 human H1 variants are broadly classified into two main groups: somatic variants and germline-specific variants. The seven somatic variants are further subdivided based on their expression pattern relative to the cell cycle.
-
Replication-Dependent Variants: H1.1, H1.2, H1.3, H1.4, and H1.5 are primarily expressed during the S phase of the cell cycle, in coordination with DNA replication and core histone synthesis.[6][7] Their genes are intronless and located in a cluster on chromosome 6.[2][11]
-
Replication-Independent Variants: H1.0 and H1X are expressed throughout the cell cycle.[12][13] Their genes are located individually and contain introns.[11] H1.0 is often referred to as a "replacement variant" as it accumulates in terminally differentiated, non-dividing cells.[14]
-
Germline-Specific Variants: Four variants—(TS) H1.6/H1t, (TS) H1.7/H1T2, (OO) H1.8/H1oo, and (TS) H1.9/HILS1—are restricted to testis (TS) or oocytes (OO), where they play specialized roles in gametogenesis.[2][7][15]
Table 1: Human Histone H1 Variants and Their Key Characteristics
| Unified Nomenclature | Common Name(s) | Gene Symbol | Expression Pattern | Key Features & Functions |
| Somatic Variants | ||||
| H1.1 | H1a | HIST1H1A | Replication-Dependent | Restricted to certain tissues like thymus and spleen; enriched at CpG islands.[8][14] |
| H1.2 | H1c | HIST1H1C | Replication-Dependent | Ubiquitously expressed; involved in p53-dependent DNA damage response.[5][15] Can translocate to the cytoplasm to induce apoptosis.[6] |
| H1.3 | H1d | HIST1H1D | Replication-Dependent | Ubiquitously expressed; levels are often elevated in pluripotent cells.[11] |
| H1.4 | H1e | HIST1H1E | Replication-Dependent | Ubiquitously expressed; one of the most abundant variants in many cell types.[12] Subject to extensive and hierarchical phosphorylation.[16] |
| H1.5 | H1b | HIST1H1B | Replication-Dependent | Ubiquitously expressed; enriched at the nuclear periphery.[17] Often abundant in somatic cells.[12] |
| H1.0 | H1° | H1F0 | Replication-Independent | Accumulates in terminally differentiated cells; associated with transcriptional repression.[11][14] |
| H1.10 | H1X | H1FX | Replication-Independent | Divergent sequence; enriched in the nucleolus and at active chromatin regions.[8][15][17] |
| Germline-Specific Variants | ||||
| H1.6 | H1t | HIST1H1T | Replication-Dependent | Testis-specific; expressed in pachytene spermatocytes during meiosis.[2][14] |
| H1.7 | H1T2 | H1FNT | Replication-Independent | Testis-specific; expressed in spermatids.[2] |
| H1.8 | H1oo | H1FOO | Replication-Independent | Oocyte-specific.[2] |
| H1.9 | HILS1 | HILS1 | Replication-Independent | Testis-specific; expressed in spermatids.[2] |
Functional Specificity and Redundancy of H1 Variants
While all H1 variants can compact chromatin to some degree, they are not functionally interchangeable. A model has emerged where variants have both common (redundant) and specific roles.[7] Their distinct functions arise from differences in expression patterns, sub-nuclear localization, chromatin binding affinities, and interactions with other proteins.[2][7][8]
Chromatin Compaction and Dynamics
Different H1 subtypes exhibit varying abilities to condense chromatin.[14] For instance, H1x, despite having a lower affinity for chromatin, shows a great ability to compact it.[8] The C-terminal domain is a major determinant of these properties.[6][14] The dynamic exchange of H1 on and off chromatin is a key regulatory feature, influenced by PTMs and cytoplasmic factors.[4] Phosphorylation during interphase, for example, can decrease H1's affinity for chromatin, potentially promoting a more open, transcriptionally active state.[4]
Transcriptional Regulation
Linker histones are generally considered transcriptional repressors due to their role in chromatin compaction. However, the reality is more nuanced. H1 variants can act as both positive and negative regulators of transcription depending on the specific variant, gene context, and cellular state.[4]
-
Repression: H1.5 binding correlates with the depletion of RNA Polymerase II and gene repression in differentiated cells.[18]
-
Activation: H1.10 (H1X) is enriched in active chromatin regions in human breast cancer cells.[15] Phosphorylated H1 is preferentially associated with genes during active transcription.[19]
Role in Development and Differentiation
The composition of H1 variants changes dramatically during cellular differentiation and development, suggesting specific roles in these processes.[2] Pluripotent stem cells (ES and iPS cells) typically have lower levels of H1.0 and higher, more diverse levels of replication-dependent variants like H1.1, H1.3, and H1.5 compared to differentiated somatic cells.[11] As cells differentiate, H1.0 expression is induced and becomes a major variant, contributing to the establishment of stable, terminally differentiated chromatin states.[11]
Involvement in DNA Damage Response (DDR)
Histone H1 variants are actively involved in the cellular response to DNA damage.
-
Phosphorylation: Upon DNA damage, H1.2 is phosphorylated on Threonine 145 (H1.2T145p), a modification associated with the p53-dependent DNA damage response.[5]
-
Ubiquitylation: In response to double-strand breaks (DSBs), H1 is polyubiquitylated by the E3 ligase RNF8. This modification serves as a binding platform for another E3 ligase, RNF168, which is crucial for recruiting downstream DNA repair factors to the damage site.[15]
Role in Disease and as a Therapeutic Target
Alterations in the expression and function of H1 variants are linked to various diseases, particularly cancer.
-
Cancer: Changes in the H1 complement are observed in many cancers.[20] For example, loss-of-function mutations in H1 genes can drive B-cell lymphoma development by disrupting 3D chromatin architecture.[21] Cytosolic H1.2 can induce apoptosis through a Bak-mediated mitochondrial pathway, a process observed in chronic lymphocytic leukemia cells after therapy.[6]
-
Drug Development: The role of H1 in chromatin regulation and disease makes it an attractive target for therapeutic intervention. Modulators of H1 activity or its modifying enzymes could be used in cancer therapy to alter aberrant gene expression.[22] A novel cancer therapy approach involves the protease ELANE, which cleaves the CD95 death receptor, whose death domain then interacts with elevated levels of histone H1 in malignant cells to trigger apoptosis.[23]
Post-Translational Modifications (PTMs) of H1 Variants
H1 variants are subject to a wide array of PTMs, including phosphorylation, methylation, acetylation, ubiquitylation, and citrullination, which fine-tune their functions.[4][5][10]
-
Phosphorylation: This is the best-characterized H1 PTM. It is primarily associated with mitotic chromosome condensation but also plays roles in interphase, such as in transcription and DNA damage response.[4][5][10] For example, phosphorylation of H1.4 at Ser27 by Aurora B kinase is one such modification.[6]
-
Acetylation: H1 acetylation, often occurring at lysine residues involved in DNA binding, is thought to weaken the H1-DNA interaction, potentially leading to chromatin decondensation and transcriptional activation.[3]
-
Methylation: H1 methylation is less common than phosphorylation and is generally associated with transcriptional repression.[10]
-
Ubiquitylation: As mentioned, H1 ubiquitylation is critical for the DNA damage response.[15]
Table 2: Selected Post-Translational Modifications on Human H1 Variants
| H1 Variant | Modification Site | Modifying Enzyme (if known) | Associated Function/Process |
| H1.2 | Thr145ph | CDK | p53-dependent DNA damage response.[5] |
| H1.2 | N-terminal Acetylation | - | Constitutive modification.[16] |
| H1.4 | Ser27ph | Aurora B Kinase | Mitosis.[6] |
| H1.4 | Thr146ph | - | Mitotic chromatin condensation.[6] |
| H1.4 | Lys33ac | GCN5 | Cell differentiation.[5] |
| H1.4 | Ser172ph, Ser187ph, Thr18ph, Thr146ph, Thr154ph | - | Hierarchical phosphorylation during mitosis.[16] |
| Multiple | K-Ubiquitylation | RNF8 | DNA double-strand break repair.[15] |
Quantitative Analysis of H1 Variants
Understanding the precise stoichiometry of H1 variants is crucial for elucidating their function. Mass spectrometry-based proteomics, particularly methods like Parallel Reaction Monitoring (PRM), has enabled the accurate quantification of H1 subtypes in various biological samples.[12]
Table 3: Relative Abundance of Somatic H1 Variants in Human Cell Lines
| H1 Variant | T47D (Breast Cancer) | K562 (Leukemia) | HeLa (Cervical Cancer) |
| H1.0 | Present | Not Quantified | Low |
| H1.1 | Not Quantified | Not Quantified | Not Quantified |
| H1.2 | Present | ~35% | Present |
| H1.3 | Present | Present | Present |
| H1.4 | Present | ~25% | High |
| H1.5 | ~40% (Most abundant) | Present | High |
| H1X | Present | Present | Present |
| Data synthesized from multiple sources, percentages are approximate and reflect relative abundance within the H1 complement.[12][13] |
Table 4: Binding Affinities of H1 Variants to Mononucleosomes
| H1 Variant | Binding Affinity (Kd, nM) |
| H1.0 | ~25 |
| H1.1 | ~80 |
| H1.2 | ~30 |
| H1.3 | ~40 |
| H1.4 | ~20 |
| H1.5 | ~25 |
| Data obtained via Biolayer Interferometry (BLI) with reconstituted mononucleosomes. Lower Kd indicates higher affinity. Data from reference[24]. |
Key Signaling Pathways and Workflows
Visualizing the complex interactions and processes involving H1 variants is essential for a clear understanding of their molecular functions.
Experimental Workflow for H1 Variant Characterization
The study of H1 variants often follows a multi-step process from recombinant protein production to functional characterization in vitro and in vivo.
References
- 1. What is the role of histone H1 heterogeneity? A functional model emerges from a 50 year mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of H1 Linker Histones in Mammalian Development and Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The H1 linker histones: multifunctional proteins beyond the nucleosomal core particle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone H1 - Wikipedia [en.wikipedia.org]
- 5. Histone H1 Post-Translational Modifications: Update and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H1 histones: current perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linker histone H1 variants - Wikipedia [en.wikipedia.org]
- 8. The missing linker: emerging trends for H1 variant-specific functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histone Variant-Specific Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone H1 Variants Are Differentially Expressed and Incorporated into Chromatin during Differentiation and Reprogramming to Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Histone H1 Subtypes Using Targeted Proteomics | MDPI [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Histone H1 Subtypes Differentially Modulate Chromatin Condensation without Preventing ATP-Dependent Remodeling by SWI/SNF or NURF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linker Histone in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging analysis of six human histone H1 variants reveals universal enrichment of H1.2, H1.3, and H1.5 at the nuclear periphery and nucleolar H1X presence [elifesciences.org]
- 18. academic.oup.com [academic.oup.com]
- 19. scienceblog.com [scienceblog.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. What are Histone H1 stimulants and how do they work? [synapse.patsnap.com]
- 23. Experimental therapy uses innate immunity to fight diverse cancers | Drug Discovery News [drugdiscoverynews.com]
- 24. A Robust Method for the Purification and Characterization of Recombinant Human Histone H1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
The Dance of Compaction: A Technical Guide to the Interaction of Histone H1-Derived Peptides with DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H1, the linker histone, plays a crucial role in the higher-order structuring of eukaryotic chromatin. It binds to the nucleosome and the linker DNA, facilitating the compaction of the chromatin fiber.[1][2] This function is primarily mediated by its long, intrinsically disordered, and highly cationic C-terminal domain (CTD), which comprises about half the protein's mass.[3][4] The CTD's interaction with DNA is fundamental to processes ranging from chromatin condensation to gene expression regulation.[4]
Due to the complexity of the full-length protein and the chromatin environment, synthetic peptides derived from the Histone H1 sequence, particularly from the CTD, serve as powerful model systems. These peptides allow for detailed biophysical and structural analysis of the core interactions driving DNA binding and compaction. This guide provides an in-depth overview of the quantitative parameters, experimental methodologies, and mechanistic principles governing the interaction between H1-derived peptides and DNA.
Quantitative Analysis of H1 Peptide-DNA Interactions
The binding of H1-derived peptides to DNA is characterized by strong affinity, primarily driven by electrostatic forces. Various biophysical techniques have been employed to quantify these interactions, revealing key thermodynamic and stoichiometric parameters. The affinity can be influenced by factors such as the length and amino acid composition of the peptide, the length and conformation of the DNA, and the ionic strength of the buffer.
Studies have shown that the full-length H1 and its C-terminal domain (C-H1) bind strongly to DNA, with binding constants reported in the range of 10⁸–10⁹ M⁻¹.[5] Even model systems using H1 C-terminal tails (CH1) demonstrate high-affinity interactions, with affinities in the nanomolar range.[6] The interaction is largely non-specific in terms of DNA sequence, with the protein recognizing the sugar-phosphate backbone.[7]
Table 1: Quantitative Data on Histone H1/Peptide-DNA Interactions
| H1 Component Studied | DNA Substrate | Experimental Method | Key Quantitative Finding | Reference(s) |
| Full-length H1 & C-terminal domain (C-H1) | Generic DNA | Thermal Denaturation | Binding constants (Ka) of 10⁸–10⁹ M⁻¹ | [5] |
| H1 C-terminal tail (CH1) | Double-stranded DNA | Not Specified | Nanomolar affinity (Kd) | [6] |
| Full-length H1 | Single-stranded oligodeoxynucleotides d(pN)n | Fluorescence Titration | Affinity increases up to n=6 nucleotide units; Kd for one phosphate group is ~0.33 M | [7] |
| H1 C-terminal domain | Scaffold-Associated Regions (SARs) | Binding/Precipitation Assay | Preferential binding to A-T rich SARs, abolished by minor groove binder distamycin A | [8] |
| Globular Domain (G-H1) | Generic DNA | Thermal Denaturation | Weak binding with a constant (Ka) of ~10⁴ M⁻¹ | [5] |
Mechanism of Interaction and Functional Consequences
The primary mechanism governing the H1 peptide-DNA interaction is the electrostatic attraction between the abundant positively charged lysine and arginine residues in the peptide and the negatively charged phosphate backbone of DNA.[3] This interaction has several key functional consequences:
-
Charge Neutralization and DNA Condensation: The binding of the polycationic H1 CTD neutralizes the negative charges on the DNA backbone.[3] This reduction in electrostatic repulsion allows the stiff DNA polymer to condense and aggregate, a process fundamental to chromatin packaging.[9] This condensation is a key function of the CTD, which is essential for forming and stabilizing folded chromatin fibers.[1][3]
-
Induction of Secondary Structure: While the H1 CTD is intrinsically disordered in solution, it can adopt detectable secondary structures, such as α-helices, upon interacting with DNA.[3][4] This induced folding may play a role in the specific geometry of DNA compaction.
-
Role of Amino Acid Composition: The chromatin-condensing function of the H1 CTD is mediated by its overall amino acid composition and intrinsic disorder rather than by classical sequence-specific molecular recognition.[1] Variants with a higher arginine-to-lysine ratio and greater positive charge density can induce higher levels of DNA compaction.[9]
-
Higher-Order Structure Formation: The interaction is not merely a simple coating of the DNA. H1 peptides can facilitate the formation of organized, liquid-like assemblies and other higher-order structures, mimicking the known states of linker histone-condensed chromatin.[6][9]
Caption: Logical flow of DNA condensation mediated by cationic H1-derived peptides.
Key Experimental Protocols
Characterizing the interaction between H1-derived peptides and DNA requires robust biophysical methods. Isothermal Titration Calorimetry (ITC) and Electrophoretic Mobility Shift Assays (EMSA) are two central techniques that provide complementary quantitative and qualitative data.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[10][11] It allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[11]
Detailed Methodology:
-
Sample Preparation:
-
Synthesize or purify the H1-derived peptide and the DNA oligonucleotide of interest to high purity.
-
Prepare a buffer solution for dialysis (e.g., PBS at a relevant pH and ionic strength).[12] It is critical that both the peptide and DNA solutions are prepared in an identical buffer from the same stock to minimize heat of dilution effects.
-
Extensively dialyze both the peptide and DNA against the chosen ITC buffer to ensure they are perfectly buffer-matched.[12]
-
Accurately determine the concentration of both the peptide (e.g., by UV absorbance at 280 nm if aromatic residues are present, or by amino acid analysis) and DNA (UV absorbance at 260 nm).
-
-
ITC Experiment Setup (using a standard instrument like MicroCal iTC200): [12]
-
Titrant (in syringe): Typically the H1 peptide at a concentration 10-20 times higher than the macromolecule in the cell. A common concentration might be in the range of 75-150 µM.[12]
-
Analyte (in sample cell): The DNA solution. The concentration should be chosen such that the 'c' parameter (c = [Analyte] * Ka) is within the optimal range (ideally 10 < c < 500) for accurate Kd determination. A starting concentration might be 5-15 µM.
-
Temperature: Set the experiment temperature, often 25°C.[12]
-
Titration Parameters: Program a series of small, sequential injections (e.g., 18-20 injections of ~2 µL each) of the peptide into the DNA solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield a plot of heat change per injection versus the molar ratio of peptide to DNA.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a single set of sites model) using the instrument's software to extract the thermodynamic parameters: Kd, n, and ΔH.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a technique used to detect protein-DNA interactions based on the principle that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.[13][14] It is excellent for confirming binding, assessing specificity, and estimating relative affinities.
Detailed Methodology:
-
Probe Preparation:
-
The DNA oligonucleotide (probe) must be labeled for detection. Common labels include:
-
Radioactive Labeling: End-labeling with ³²P using T4 polynucleotide kinase.[15]
-
Fluorescent Labeling: Synthesizing the oligonucleotide with a 5' or 3' fluorescent dye (e.g., an IRDye).[13][16]
-
Biotin Labeling: Incorporating a biotinylated nucleotide, for subsequent detection with streptavidin-HRP.[15]
-
-
If starting with single-stranded oligos, they must be annealed to form a double-stranded probe.[13] Purify the labeled probe to remove unincorporated labels.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components:
-
Binding Buffer (5x or 10x): A typical buffer contains Tris-HCl, KCl or NaCl, MgCl₂, EDTA, DTT, and glycerol (to aid loading).
-
Labeled DNA Probe: Add to a final concentration in the low nanomolar range (e.g., 1-5 nM).[16]
-
H1-derived Peptide: Add varying concentrations of the peptide across different reactions to observe a titration effect.
-
Nuclease-free Water: To reach the final reaction volume.
-
-
(Optional) For competition assays to test specificity, add an excess of unlabeled specific or non-specific competitor DNA before adding the peptide.
-
Incubate the reaction mixture at room temperature or 37°C for 20-30 minutes to allow binding to reach equilibrium.[16]
-
-
Electrophoresis:
-
Prepare a non-denaturing polyacrylamide gel (e.g., 5-8% acrylamide in 0.5x TBE buffer).
-
Add loading dye (if not already in the binding buffer) to the reactions.
-
Carefully load the samples into the wells of the gel. Include a lane with the free probe only as a reference.
-
Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent heat-induced dissociation of the complex.[13]
-
-
Detection:
-
Radioactive Probe: Dry the gel and expose it to a phosphor screen or X-ray film.
-
Fluorescent Probe: Scan the wet gel directly using an infrared imaging system (e.g., LI-COR Odyssey).[13] This avoids the need for gel transfer.
-
Biotin Probe: Transfer the DNA from the gel to a nylon membrane, crosslink, and detect using a chemiluminescent or colorimetric streptavidin-based detection system.
-
Caption: A generalized workflow for biophysical analysis of peptide-DNA interactions.
Conclusion and Future Directions
The study of Histone H1-derived peptides provides invaluable insights into the fundamental principles of DNA compaction and chromatin organization. The highly cationic and disordered C-terminal domain is the primary driver of this interaction, acting through electrostatic forces to neutralize DNA and promote its condensation. This process is not merely a random aggregation but can lead to the formation of complex, higher-order structures.
For researchers and drug development professionals, understanding these interactions is critical. The ability of these peptides to condense nucleic acids makes them interesting candidates for non-viral gene delivery vectors. Furthermore, developing molecules that can modulate the H1-DNA interaction could offer novel therapeutic strategies for diseases linked to aberrant chromatin structure, such as cancer. The detailed protocols for ITC and EMSA provided herein offer a robust framework for quantitatively assessing these interactions, paving the way for the rational design of new peptides and peptidomimetics with tailored DNA-binding and-condensing properties. Future studies will likely focus on how post-translational modifications of H1 peptides affect DNA binding and how these peptides interact with DNA in the more complex context of a nucleosome.
References
- 1. Chromatin Condensing Functions of the Linker Histone C-terminal Domain are mediated by Specific Amino Acid Composition and Intrinsic Protein Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malone.bioquant.uni-heidelberg.de [malone.bioquant.uni-heidelberg.de]
- 3. Structure of the H1 C-terminal domain and function in chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Single-Molecule Studies of the Linker Histone H1 Binding to DNA and the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly disordered histone H1−DNA model complexes and their condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Human H1 Histone Recognizes DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The preferential binding of histone H1 to DNA scaffold-associated regions is determined by its C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Measurements of Protein-DNA Complexes Interactions by Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of dual histone modification-binding protein interaction by combining mass spectrometry and isothermal titration calorimetric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. licorbio.com [licorbio.com]
- 14. Electrophoretic Mobility Shift Assay for the Analysis of Interactions of Jasmonic Acid-Responsive Transcription Factors with DNA | Springer Nature Experiments [experiments.springernature.com]
- 15. youtube.com [youtube.com]
- 16. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Arsenal of Histone H1: A Technical Guide to its Peptide-Derived Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing battle against antimicrobial resistance, nature presents a formidable arsenal of defense molecules. Among these, histone proteins, primarily known for their role in chromatin organization within the eukaryotic nucleus, have emerged as a surprising and potent source of antimicrobial peptides (AMPs). Specifically, peptides derived from histone H1 exhibit broad-spectrum activity against a range of pathogens. This technical guide provides an in-depth exploration of the antimicrobial mechanisms of Histone H1-derived peptides, offering a comprehensive resource for researchers and drug development professionals. We will delve into their direct bactericidal actions, immunomodulatory functions, and the experimental methodologies used to elucidate these properties.
Core Antimicrobial Mechanisms
Histone H1-derived peptides employ a dual strategy to combat microbial invaders, combining rapid, direct killing mechanisms with modulation of the host's innate immune response.
Direct Microbial Killing
The primary mode of action for many H1-derived peptides is the direct targeting and disruption of microbial cells. This process can be broadly categorized into two main events: membrane permeabilization and interaction with intracellular targets.
1. Membrane Permeabilization:
The initial interaction between cationic H1-derived peptides and the anionic microbial cell surface is a critical step. This electrostatic attraction facilitates the accumulation of peptides on the bacterial membrane, leading to its disruption through various proposed models, including the "carpet" and "toroidal pore" models. This disruption results in the formation of transient pores or channels, leading to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[1][2][3]
2. Intracellular Targeting:
Beyond membrane disruption, some H1-derived peptides, such as Buforin II, can translocate across the bacterial membrane without causing significant lysis.[4][5] Once inside the cytoplasm, these peptides can interact with crucial intracellular molecules, most notably DNA and RNA.[4] This interaction can inhibit essential cellular processes like replication, transcription, and translation, leading to a rapid cessation of bacterial growth and viability.[2][4][6]
Immunomodulatory Effects
Histone H1-derived peptides also play a significant role in orchestrating the host's innate immune response. They can act as signaling molecules, alerting the immune system to the presence of an infection. One of the key pathways involved is the Toll-like receptor (TLR) signaling cascade. Histones and their fragments can be recognized by TLRs, such as TLR2 and TLR4, on the surface of immune cells like macrophages.[7] This recognition triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[8][9] This inflammatory response helps to recruit other immune cells to the site of infection and enhance pathogen clearance.
Quantitative Data on Antimicrobial Activity
The antimicrobial potency of Histone H1 and its derived peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Peptide/Protein | Organism | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Human Recombinant Histone H1.0 | Pseudomonas aeruginosa PAO1 | 55 | 2.5 | [5] |
| Escherichia coli CFT073 | 154 | 7 | [5] | |
| Staphylococcus aureus | >220 | >10 | [5] | |
| Human Recombinant Histone H1.2 | Pseudomonas aeruginosa PAO1 | 111 | 5 | [5] |
| Escherichia coli CFT073 | >220 | >10 | [5] | |
| Staphylococcus aureus | >220 | >10 | [5] | |
| Human Recombinant Histone H1.4 | Pseudomonas aeruginosa PAO1 | 46 | 2.1 | [5] |
| Escherichia coli CFT073 | 143 | 6.5 | [5] | |
| Staphylococcus aureus | >220 | >10 | [5] | |
| Parasin I | Various bacteria and fungi | 1-4 | - | [8] |
Experimental Protocols
A variety of in vitro assays are employed to characterize the antimicrobial mechanisms of Histone H1-derived peptides. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Principle: This assay determines the lowest concentration of an antimicrobial peptide required to inhibit the growth of a specific microorganism in a liquid broth medium.
Methodology:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).
-
Peptide Dilution Series: The Histone H1-derived peptide is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[1][10]
Membrane Permeabilization Assay (SYTOX Green Uptake)
Principle: This assay assesses the ability of an antimicrobial peptide to disrupt the bacterial cell membrane, allowing the influx of a fluorescent dye (SYTOX Green) that is normally membrane-impermeable. The dye fluoresces upon binding to intracellular nucleic acids.
Methodology:
-
Bacterial Suspension: A mid-logarithmic phase bacterial culture is washed and resuspended in a suitable buffer (e.g., PBS).
-
Dye Addition: SYTOX Green is added to the bacterial suspension to a final concentration of 1-5 µM and incubated in the dark for 15-30 minutes to allow for equilibration.
-
Peptide Treatment: The this compound is added to the bacterial suspension at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission). An increase in fluorescence indicates membrane permeabilization.[11][12][13]
DNA Interaction Assay (Gel Retardation Assay)
Principle: This assay, also known as an Electrophoretic Mobility Shift Assay (EMSA), is used to detect the binding of a peptide to a DNA fragment. When a peptide binds to DNA, the resulting complex migrates more slowly through an agarose or polyacrylamide gel than the free DNA, causing a "shift" in the DNA band.
Methodology:
-
DNA Probe Preparation: A specific DNA fragment (e.g., a plasmid or a PCR product) is prepared and can be labeled with a radioactive isotope or a fluorescent dye for visualization.
-
Binding Reaction: The DNA probe is incubated with varying concentrations of the this compound in a binding buffer that optimizes the interaction.
-
Electrophoresis: The binding reaction mixtures are loaded onto a non-denaturing agarose or polyacrylamide gel and subjected to electrophoresis.
-
Visualization: The positions of the DNA bands are visualized by autoradiography (for radioactive labels) or fluorescence imaging. A retarded band indicates the formation of a peptide-DNA complex.[14][15][16]
Visualizing the Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involved in the antimicrobial action of Histone H1-derived peptides.
References
- 1. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 2. Investigating the Nucleic Acid Interactions of Histone-Derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and antibiofilm activity of human recombinant H1 histones against bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of Toll-like receptor signaling by antimicrobial peptides: Invited submission to Seminars in Cell and Developmental Biology (GRC on AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 9. abeomics.com [abeomics.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 凝膠阻滯分析 - EMSA | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Detection of Protein-Nucleic Acid Interaction by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
role of Histone H1 peptides in cell cycle regulation
An In-depth Technical Guide on the Role of Histone H1 Peptides in Cell Cycle Regulation
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The linker histone H1 is a fundamental component of chromatin, playing a critical role in the higher-order compaction of the genome. Beyond its structural function, H1 is a dynamic regulator of cellular processes, most notably the cell cycle. The post-translational modification of H1, particularly phosphorylation, is a key mechanism that governs chromatin structure to facilitate DNA replication and chromosome segregation. This technical guide provides a comprehensive overview of the , detailing the signaling pathways, presenting quantitative data on phosphorylation states, outlining key experimental protocols, and discussing the implications for drug development.
The Histone H1 Phosphorylation Cycle: A Master Regulator of Chromatin Dynamics
Histone H1's function is tightly regulated throughout the cell cycle by a dynamic cycle of phosphorylation and dephosphorylation.[1] This process is primarily orchestrated by Cyclin-Dependent Kinases (CDKs), whose sequential activation drives the cell through its different phases.[2]
-
G1/S Transition: As cells prepare to replicate their DNA, the activity of CDK2, in complex with Cyclin E and later Cyclin A, begins to rise.[3] This complex initiates the phosphorylation of H1 on specific serine and threonine residues located in its N- and C-terminal tails.[3] This initial phosphorylation is thought to relax the chromatin structure, making the DNA more accessible to the replication machinery.[3][4]
-
S and G2 Phases: H1 phosphorylation levels continue to increase through the S and G2 phases.[5][6] This sustained phosphorylation is crucial for facilitating ongoing DNA replication and preparing the chromosomes for mitosis.[4]
-
G2/M Transition and Mitosis: The transition into mitosis is marked by a dramatic increase in H1 phosphorylation, reaching its peak during prophase and metaphase.[4][6] This hyperphosphorylation is driven by the master mitotic kinase, CDK1 (also known as cdc2), in complex with Cyclin B.[3][7] Maximal phosphorylation of H1 is essential for achieving the high degree of chromosome condensation required for proper segregation into daughter cells.[4]
-
Exit from Mitosis: Following chromosome segregation in anaphase and telophase, H1 is rapidly dephosphorylated, allowing the chromosomes to decondense and reform the interphase nucleus.[4][6]
The diagram below illustrates the primary signaling pathway governing H1 phosphorylation during the cell cycle.
Caption: CDK-mediated phosphorylation of Histone H1 across the cell cycle phases.
Functional Consequences of H1 Phosphorylation
The addition of negatively charged phosphate groups to the highly basic tails of Histone H1 has profound effects on its interaction with DNA and other chromatin-associated proteins.
Regulation of Chromatin Structure
The primary consequence of H1 phosphorylation is the weakening of its interaction with linker DNA and the DNA wrapped around the nucleosome.[3] This disruption reduces the electrostatic "clamping" effect of H1, leading to a more relaxed or decondensed chromatin fiber.[3] This structural change is a prerequisite for processes that require access to the DNA template, such as replication and transcription.[4] Conversely, the unphosphorylated state of H1 stabilizes the compact, higher-order chromatin structures associated with transcriptionally silent regions (heterochromatin).[3]
Caption: Logical flow of H1 phosphorylation leading to chromatin decondensation.
Modulation of Protein-Protein Interactions
H1 phosphorylation also serves as a signal that modulates its interaction with other non-histone chromosomal proteins. A key example is the interaction between H1 and Heterochromatin Protein 1 alpha (HP1α), a protein essential for maintaining condensed heterochromatin.[8] The phosphorylation of H1 by CDK2 disrupts the H1-HP1α interaction.[8] This disruption is proposed to be a mechanism for the disassembly of higher-order chromatin structures during interphase, independent of other epigenetic marks like H3K9 methylation.[8]
Caption: H1 phosphorylation by CDK2 disrupts its interaction with HP1α.
Quantitative Data on H1 Variant Phosphorylation
Mammalian cells express multiple H1 variants (subtypes), and they exhibit distinct phosphorylation patterns during the cell cycle.[5] Variants H1b, H1d, and H1e generally show higher levels of phosphorylation compared to H1a and H1c.[5] The table below summarizes the number of phosphate groups found on different mouse H1 variants during different cell cycle phases.
| H1 Variant | S Phase Phosphorylation | Mitotic Phase Phosphorylation |
| H1a | 0 to 1 phosphate groups | 4 phosphate groups |
| H1b | 0 to 3 phosphate groups | 5 phosphate groups |
| H1c | 0 to 1 phosphate groups | 4 phosphate groups |
| H1d | 0 to 2 phosphate groups | 5 phosphate groups |
| H1e | 0 to 3 phosphate groups | 4 phosphate groups |
| Data compiled from studies on mouse fibroblast and rat glioma cells.[3][5] |
Key Experimental Protocols
Investigating the role of Histone H1 peptides requires a range of biochemical and cell-based assays. Detailed below are methodologies for three core experimental approaches.
In Vitro Kinase Assay for H1 Phosphorylation
This protocol determines the ability of a specific kinase (e.g., cdk2/cyclin A) to phosphorylate Histone H1 in a controlled environment. It typically involves a radioactive phosphate source to quantify the extent of phosphorylation.
Methodology:
-
Reaction Setup: Prepare a reaction mix containing the kinase buffer, the purified Histone H1 substrate, and the active kinase enzyme (e.g., cdk2/cyclin A).
-
Initiate Reaction: Start the reaction by adding radioactively labeled ATP (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes) to allow for the transfer of the phosphate group.
-
Spotting: Stop the reaction and spot a small volume of the mixture onto P81 phosphocellulose paper. The paper binds the positively charged histone peptide but not the free ATP.
-
Washing: Wash the paper squares multiple times with phosphoric acid to remove any unbound [γ-³²P]ATP. A final wash with acetone helps in drying.
-
Quantification: Place the dried paper square in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of H1 phosphorylation.[9]
Caption: Workflow for an in vitro Histone H1 kinase assay.
Peptide Pull-Down Assay for H1 Interactors
This method is used to identify proteins that bind to Histone H1 peptides, potentially in a modification-specific manner.
Methodology:
-
Peptide Immobilization: Synthesize a biotinylated Histone H1 peptide (e.g., a 20-amino acid sequence from the C-terminal tail). Immobilize the peptide onto streptavidin-coated magnetic beads.
-
Lysate Incubation: Incubate the peptide-coated beads with nuclear cell lysate, which contains a complex mixture of proteins.
-
Binding: Allow proteins from the lysate to bind to the H1 peptide during incubation (e.g., 2-4 hours at 4°C with rotation).
-
Washing: Use a magnet to capture the beads and wash them several times with buffer to remove non-specific binders.
-
Elution: Elute the specifically bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting with specific antibodies. For comprehensive identification, the eluted proteins can be analyzed by mass spectrometry.[10]
Caption: Workflow for a peptide pull-down assay to find H1 interactors.
Mass Spectrometry for PTM Identification and Quantification
Mass spectrometry (MS) is a powerful tool for identifying the exact sites of post-translational modifications (PTMs) on Histone H1 and quantifying their abundance. The "middle-down" approach is particularly effective for histones.
Methodology:
-
Histone Isolation: Isolate histones from synchronized cell populations (e.g., G1, S, M phase) using acid extraction or hydroxyapatite chromatography.[11]
-
Partial Digestion: Instead of complete digestion with trypsin, use an enzyme like GluC, which cleaves less frequently. This generates large peptides (20-60 amino acids) that often retain multiple PTMs on a single fragment.[12]
-
Chromatographic Separation: Separate the large peptides using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for the polar nature of histone peptides.[12]
-
MS Analysis: Analyze the separated peptides using high-resolution tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: Use specialized software to match the fragmentation spectra to the Histone H1 sequence. The mass shifts in the detected peptides correspond to specific PTMs (e.g., +80 Da for phosphorylation), allowing for precise site identification and relative quantification.[11][12]
Caption: Middle-down mass spectrometry workflow for H1 PTM analysis.
Histone H1 Peptides in Drug Development
The critical role of Histone H1 in cell cycle regulation and its frequent alteration in cancer make it and its regulatory kinases attractive targets for therapeutic intervention.[13]
-
Cancer Biomarkers: Alterations in the expression levels of different H1 subtypes have been observed in various cancers and are being investigated as potential biomarkers for diagnosis, prognosis, and prediction of therapy response.[13][14] For example, preliminary data suggests differences in the H1 complement between chronic myeloid leukemia patients who respond to imatinib and those who do not.[14]
-
Therapeutic Targeting: Since H1 phosphorylation is driven by CDKs, inhibitors of these kinases are a relevant class of anti-cancer drugs.[15] Several CDK inhibitors are in clinical development or have been approved for treating cancers where cell cycle regulation is aberrant.[16] These drugs can prevent the necessary H1 phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, targeting other chromatin-modifying enzymes, such as histone deacetylase (HDAC) inhibitors, is another strategy to disrupt the epigenetic landscape of cancer cells.[17]
Conclusion
Histone H1 peptides are not merely static structural components but are central to a complex regulatory network that controls cell cycle progression. The phosphorylation of H1 by CDKs acts as a master switch, modulating chromatin architecture to permit DNA replication and chromosome condensation. Understanding the precise mechanisms, phosphorylation sites, and interacting partners of H1 peptides provides a wealth of opportunities for basic research and for the development of novel therapeutic strategies targeting the cell cycle machinery in diseases like cancer. The continued application of advanced proteomic and biochemical techniques will further unravel the complexities of the "H1 code" and its role in maintaining genomic integrity.
References
- 1. Histone H1 Post-Translational Modifications: Update and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four distinct cyclin-dependent kinases phosphorylate histone H1 at all of its growth-related phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dynamic Mobility of Histone H1 Is Regulated by Cyclin/CDK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Highest Density of Phosphorylated Histone H1 Appeared in Prophase and Prometaphase in Parallel with Reduced H3K9me3, and HDAC1 Depletion Increased H1.2/H1.3 and H1.4 Serine 38 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation of the linker histone H1 by CDK regulates its binding to HP1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Methods to identify and functionally analyze factors that specifically recognize histone lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical biology approaches to study histone interactors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone H1 alterations in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Histone H1 Subtypes Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone H1 regulates gene activity throughout the cell cycle – News Bureau [news.illinois.edu]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Histone H1-Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis and subsequent purification of peptides derived from Histone H1. The methodologies described herein are essential for researchers studying chromatin biology, epigenetics, and for the development of novel therapeutics targeting histone-modifying enzymes.
Introduction
Histone H1, the linker histone, plays a crucial role in the higher-order structuring of chromatin and the regulation of gene expression.[1][2][3][4] Post-translational modifications (PTMs) of Histone H1, such as phosphorylation, acetylation, and methylation, are critical in modulating its function in various cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1][5][6] The study of these processes often requires access to highly pure, well-characterized synthetic Histone H1-derived peptides, including those bearing specific PTMs.
Solid-phase peptide synthesis (SPPS) has become the standard method for producing these peptides, offering the flexibility to incorporate unnatural amino acids and various modifications.[7][8][9][10][11] Subsequent purification, predominantly by reverse-phase high-performance liquid chromatography (RP-HPLC), is critical to isolate the target peptide from synthesis-related impurities.[12][13][14][15]
I. Synthesis of Histone H1-Derived Peptides
Principle of Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7][9][10][11] The use of a solid support facilitates the removal of excess reagents and by-products by simple filtration and washing, enabling the use of excess reagents to drive reactions to completion. The most common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.[7][8][9]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a generic Histone H1-derived peptide. Automated synthesizers can also be employed for this process.
1. Resin Selection and Swelling:
-
Resin Choice: Select a resin based on the desired C-terminal group. For a C-terminal carboxyl group, Wang resin or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink amide resin is the appropriate choice.[7][16]
-
Procedure:
-
Place the desired amount of resin (typically on a 0.1 to 0.5 mmol scale) in a reaction vessel.
-
Add dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation. This increases the accessibility of the reactive sites.[16]
-
After swelling, drain the DMF.
-
2. First Amino Acid Loading (for Wang or 2-chlorotrityl chloride resin):
-
Procedure:
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution) and a coupling agent like HBTU/HOBt (3-5 equivalents) or HATU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents.
-
To cap any unreacted sites, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Wash the resin again with DMF and DCM.
-
3. Peptide Chain Elongation (Iterative Cycles): Each cycle consists of two main steps: Fmoc deprotection and coupling of the next amino acid.
-
A. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin-bound peptide.[16]
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine.
-
-
B. Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
-
Wash the resin with DMF (3 times).
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
4. Cleavage and Deprotection:
-
Procedure:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. The composition may be adjusted based on the amino acid composition of the peptide (e.g., addition of scavengers for sensitive residues).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
II. Purification of Histone H1-Derived Peptides
Principle of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for purifying synthetic peptides.[12][14][15] It separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a hydrophobic stationary phase (typically C18-modified silica) in a polar mobile phase. Peptides are then eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column.[12][15]
Experimental Protocol: RP-HPLC Purification
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% TFA).
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.[17]
2. HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column is standard for peptide purification. The choice of column dimensions depends on the amount of crude peptide to be purified.
3. Mobile Phases:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Buffer B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
4. Purification Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% Buffer A / 5% Buffer B) until a stable baseline is achieved.
-
Inject the filtered peptide sample onto the column.
-
Run a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 65% Buffer B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the specific peptide and may require optimization.
-
Monitor the elution of peptides by UV absorbance, typically at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).[17]
-
Collect fractions corresponding to the major peaks.
5. Analysis of Fractions and Lyophilization:
-
Analyze the collected fractions for purity using analytical RP-HPLC and for identity using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[18][19]
-
Pool the fractions containing the pure peptide.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Data Presentation
Table 1: Typical Quantitative Data for Synthetic Histone H1-Derived Peptides
| Parameter | Typical Value | Method of Determination |
| Crude Peptide Yield | 60-85% | Gravimetric analysis |
| Purity after Synthesis | 50-80% | Analytical RP-HPLC |
| Purity after RP-HPLC | >95% | Analytical RP-HPLC |
| Final Purified Yield | 10-30% | Gravimetric analysis |
| Identity Verification | Matches theoretical mass | Mass Spectrometry (MALDI-TOF/ESI-MS) |
Table 2: Example RP-HPLC Conditions for Purification and Analysis
| Parameter | Preparative Purification | Analytical Purity Check |
| Column | C18, 10 µm, 250 x 22 mm | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 10-20 mL/min | 1 mL/min |
| Gradient | 5-65% B over 60 min | 5-95% B over 30 min |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of Histone H1-derived peptides.
Histone H1 Signaling Pathway in Apoptosis
Caption: Simplified signaling pathway of Histone H1.2 in DNA damage-induced apoptosis.
Conclusion
The protocols and data presented provide a robust framework for the successful synthesis and purification of high-quality Histone H1-derived peptides. These synthetic peptides are invaluable tools for elucidating the complex roles of Histone H1 and its post-translational modifications in chromatin dynamics and cellular signaling, and for the development of targeted therapeutics. Careful optimization of synthesis and purification parameters for each specific peptide sequence is crucial for achieving high yield and purity.
References
- 1. H1 histones: current perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of H1 Linker Histones in Mammalian Development and Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H1 - Wikipedia [en.wikipedia.org]
- 4. The H1 linker histones: multifunctional proteins beyond the nucleosomal core particle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular and Cellular Functions of the Linker Histone H1.2 [frontiersin.org]
- 6. Linker Histone in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. solid phase peptide synthesis [biosyn.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. protocols.io [protocols.io]
- 18. Stable-isotope-labeled Histone Peptide Library for Histone Post-translational Modification and Variant Quantification by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Histone H1-Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H1, a linker histone crucial for the higher-order structuring of chromatin, is a dynamic protein subject to various post-translational modifications that influence gene expression. Fluorescently labeled peptides derived from Histone H1 are invaluable tools for investigating these processes. They serve as probes in a multitude of biochemical and cellular assays, enabling researchers to study protein-protein interactions, enzyme kinetics, and the cellular localization of H1-related pathways. This document provides detailed protocols for the fluorescent labeling of Histone H1-derived peptides and their application in key experimental assays.
I. Selection of Fluorescent Dyes
The choice of fluorophore is critical and depends on the specific application, required photophysical properties, and available instrumentation.[1] Key characteristics to consider are quantum yield, photostability, pH sensitivity, and spectral properties.[2] Below is a comparison of commonly used fluorescent dyes for peptide labeling.
Table 1: Comparison of Common Fluorescent Dyes for Peptide Labeling
| Dye Family | Example Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |
| Fluorescein | 5-FAM (Carboxyfluorescein) | ~495 | ~517 | ~83,000 | 0.93 | High quantum yield, widely used, but pH sensitive and prone to photobleaching.[3][4] |
| Rhodamine | 5-TAMRA (Tetramethylrhodamine) | ~552 | ~578 | ~91,000 | 0.10 | More photostable than fluorescein, less pH sensitive.[3][] |
| Cyanine | Cy3 | ~550 | ~570 | ~150,000 | 0.31 | Bright and photostable, suitable for FRET with Cy5.[2][3] |
| Cy5 | ~650 | ~670 | ~250,000 | 0.20 | Bright, far-red emission minimizes cellular autofluorescence, ideal for FRET with Cy3.[2][3] | |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | ~73,000 | 0.92 | Highly photostable and pH-insensitive alternative to fluorescein.[] |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | 0.33 | Very bright and photostable far-red dye.[] | |
| BODIPY | BODIPY FL | ~503 | ~512 | ~80,000 | >0.90 | Sharp emission peaks, high quantum yield, environmentally insensitive, but may be unstable to TFA used in peptide synthesis.[2] |
II. Experimental Protocols
Protocol 1: Fluorescent Labeling of Histone H1-Derived Peptides (Amine-Reactive Labeling)
This protocol describes the labeling of a primary amine (e.g., the N-terminus or the side chain of a lysine residue) with an NHS-ester functionalized dye.[6][7]
Materials:
-
Histone H1-derived peptide with a primary amine available for labeling.
-
Amine-reactive fluorescent dye (NHS ester).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification supplies (see Protocol 2).
Procedure:
-
Peptide Preparation: Dissolve the this compound in the Labeling Buffer to a final concentration of 1-10 mg/mL.[7]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye (NHS ester) in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[8]
-
Labeling Reaction: Add the dye stock solution to the peptide solution. A typical molar ratio of dye to peptide is 10:1 to 20:1, but this may require optimization.[8]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle stirring.[6]
-
Quenching (Optional): To quench the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.
-
Purification: Proceed immediately to purification of the labeled peptide using reverse-phase HPLC (see Protocol 2).
Figure 1. Workflow for fluorescent labeling of Histone H1-derived peptides.
Protocol 2: Purification of Labeled Peptides by Reverse-Phase HPLC
Reverse-phase HPLC is the standard method for purifying fluorescently labeled peptides from unlabeled peptides and free dye.[9]
Materials:
-
Crude labeled peptide reaction mixture.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.[10]
-
RP-HPLC system with a C18 column.[9]
Procedure:
-
Sample Preparation: Acidify the crude peptide solution with TFA to a final concentration of 0.1%.
-
HPLC Setup: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Injection: Inject the crude labeled peptide mixture onto the column.
-
Gradient Elution: Elute the peptides using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-45 minutes at a flow rate of 1 mL/min.[10] The exact gradient will depend on the hydrophobicity of the peptide and may require optimization.
-
Fraction Collection: Monitor the elution profile at two wavelengths: ~214 nm for the peptide backbone and the absorbance maximum of the fluorescent dye.[10] Collect fractions corresponding to the desired labeled peptide peak, which should absorb at both wavelengths.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity and labeling by mass spectrometry (see Protocol 3).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified labeled peptide as a powder.
Protocol 3: Characterization of Labeled Peptides
A. Mass Spectrometry: Mass spectrometry is used to confirm the covalent attachment of the fluorescent dye to the peptide.[11]
-
Sample Preparation: Reconstitute a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid).
-
Analysis: Analyze the sample by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of the labeled peptide. A successful labeling will result in a mass shift corresponding to the mass of the fluorescent dye.
B. Determining Labeling Efficiency (Degree of Labeling): The degree of labeling (DOL) can be determined spectrophotometrically.[12]
-
Absorbance Measurement: Dissolve the purified labeled peptide in a suitable buffer and measure the absorbance at 280 nm (for the peptide, if it contains Trp or Tyr) and at the absorbance maximum (λ_max) of the dye.
-
Calculation:
-
Calculate the concentration of the dye using its molar extinction coefficient (ε_dye) at its λ_max.
-
Calculate the concentration of the peptide using its absorbance at 280 nm, correcting for the dye's contribution at this wavelength. The correction factor (CF) is A_280(dye) / A_max(dye).[12]
-
Corrected A_280 = A_280(measured) - (A_max(measured) * CF)
-
-
The DOL is the molar ratio of the dye to the peptide.
-
III. Application Protocols
Protocol 4: Fluorescence Polarization (FP) Assay for Protein-Peptide Interaction
FP assays are used to measure the binding of a small fluorescently labeled peptide to a larger, unlabeled protein.[13] Binding slows the rotation of the peptide, increasing the polarization of its emitted light.[14]
Materials:
-
Fluorescently labeled this compound (tracer).
-
Unlabeled binding partner protein (e.g., a histone-modifying enzyme).
-
FP Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.05% NP-40.[14]
-
Black, non-binding 384-well plates.[14]
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Tracer Concentration: Determine an optimal tracer concentration. This should be the lowest concentration that gives a stable and robust fluorescence signal, typically in the low nanomolar range (e.g., 10 nM).[14]
-
Binding Assay:
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled H1 peptide to each well.
-
Add increasing concentrations of the unlabeled binding partner protein to the wells.
-
Bring the final volume in each well to a constant volume (e.g., 25 µL) with FP Assay Buffer.[14]
-
Include control wells with only the labeled peptide (for minimum polarization) and buffer alone (for background).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.
-
Data Analysis: Plot the change in mP as a function of the protein concentration. Fit the data to a one-site binding model to determine the dissociation constant (Kd).[14]
Figure 2. Principle and workflow of a Fluorescence Polarization (FP) assay.
Protocol 5: Förster Resonance Energy Transfer (FRET) Assay
FRET assays can be used to measure conformational changes within a Histone H1 peptide or its interaction with another labeled molecule.[15] This protocol outlines an intramolecular FRET experiment to monitor peptide folding.
Materials:
-
This compound labeled with a FRET donor (e.g., Cy3) and a FRET acceptor (e.g., Cy5) at different positions.
-
FRET Buffer: A buffer that maintains the peptide's stability and function (e.g., PBS).
-
Fluorometer or plate reader capable of measuring fluorescence spectra.
Procedure:
-
Sample Preparation: Prepare a solution of the dually labeled H1 peptide at a known concentration (e.g., 10 nM) in FRET buffer.[15]
-
Control Spectra: Measure the fluorescence emission spectrum of a "donor-only" labeled peptide by exciting at the donor's excitation wavelength (e.g., 515 nm for Cy3).
-
FRET Measurement:
-
Measure the fluorescence emission spectrum of the dually labeled peptide, exciting at the donor's excitation wavelength.
-
A FRET signal is observed as a decrease in donor fluorescence and an increase in acceptor fluorescence (e.g., emission at ~670 nm for Cy5).
-
-
Perturbation (Optional): Induce a conformational change in the peptide (e.g., by adding a binding partner or changing buffer conditions) and re-measure the FRET signal.
-
Data Analysis: Calculate FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
Protocol 6: Cellular Imaging of Labeled Histone H1 Peptides
This protocol describes the introduction of a fluorescently labeled this compound into cells for imaging its subcellular localization.
Materials:
-
Fluorescently labeled this compound.
-
Cultured cells grown on glass coverslips or in imaging-compatible plates.
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Fixative: 4% Paraformaldehyde in PBS.
-
(Optional) Nuclear stain: DAPI.
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Plate cells on coverslips and allow them to adhere overnight.
-
Peptide Incubation: Replace the cell culture medium with fresh medium containing the fluorescently labeled H1 peptide at a desired concentration (e.g., 1-10 µM). The optimal concentration and incubation time should be determined empirically.
-
Incubation: Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with PBS to remove any unbound peptide.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[16]
-
Washing: Wash the cells twice with PBS.
-
Staining (Optional): If desired, stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Imaging: Visualize the subcellular localization of the fluorescent peptide using a fluorescence microscope with the appropriate filter sets. A peptide targeting histone H1 is expected to localize to the nucleus.[17]
Figure 3. Workflow for cellular imaging of fluorescently labeled Histone H1 peptides.
References
- 1. lifetein.com [lifetein.com]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. lubio.ch [lubio.ch]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. Fluorescence polarization [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. med.upenn.edu [med.upenn.edu]
- 17. In vivo imaging of tumor apoptosis using histone H1-targeting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Histone H1-Derived Peptides for Cyclin-Dependent Kinase (CDK) Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinases (CDKs) are central regulators of the eukaryotic cell cycle, and their activity is crucial for processes such as cell growth, repair, and division.[1] The activation of CDKs requires the association with a regulatory cyclin subunit.[1][2] This complex then phosphorylates a multitude of protein substrates to drive cell cycle progression.[1] Dysregulation of CDK activity is a hallmark of many cancers, making CDKs a prime target for therapeutic drug development.
Histone H1, a linker histone involved in establishing and maintaining higher-order chromatin structures, is a well-established physiological substrate for several CDKs.[3][4][5] Phosphorylation of Histone H1 by CDKs is linked to chromatin condensation during mitosis.[3] Specific peptides derived from Histone H1, containing the consensus phosphorylation sites for CDKs, serve as efficient and specific substrates for in vitro kinase assays. These peptides are invaluable tools for studying CDK activity, characterizing enzyme kinetics, and screening for potential inhibitors.
This application note provides detailed protocols for using a Histone H1-derived peptide in both radiometric and non-radiometric CDK kinase assays, presents relevant quantitative data, and outlines the underlying signaling and experimental workflows.
CDK Signaling and Histone H1 Phosphorylation
The fundamental mechanism involves the binding of a cyclin to its partner CDK, leading to a conformational change that partially activates the kinase. Full activation often requires phosphorylation of the CDK itself by a CDK-activating kinase (CAK). The active CDK/cyclin complex can then phosphorylate target substrates, such as Histone H1, by transferring the gamma-phosphate from ATP to serine or threonine residues within specific consensus sequences, often (S/T)PX(K/H/R).[6]
Caption: CDK activation by cyclin and subsequent phosphorylation of a Histone H1 substrate.
Principle of the Kinase Assay
The core of the assay is the enzymatic reaction where an active CDK/cyclin complex transfers a phosphate group from ATP to a this compound substrate. The rate of this reaction is proportional to the kinase activity. The primary challenge is to accurately quantify the amount of phosphorylated peptide. This can be achieved through several methods, with the most common being a radiometric assay using radiolabeled ATP or non-radioactive methods detecting either the phosphorylated product or the consumption of ATP.
Experimental Workflow Overview
A typical CDK kinase assay using a Histone H1 peptide follows a standardized workflow, from reagent preparation to final data analysis. The key steps are outlined in the diagram below.
Caption: General experimental workflow for a CDK kinase assay.
Data Presentation
Quantitative analysis is key to understanding CDK kinetics. A this compound (PKTPKKAKKL) has been used to determine the kinetic parameters for various yeast Cdk1-cyclin complexes.[7]
Table 1: Steady-State Kinetic Parameters for Cdk1-Cyclin Complexes with Histone H1 Peptide [7]
| Cdk1-Cyclin Complex | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) |
| Cln2-Cdk1 | 1.7 ± 0.1 | 200 ± 20 | 8,500 |
| Clb5-Cdk1 | 2.1 ± 0.1 | 120 ± 10 | 17,500 |
| Clb3-Cdk1 | 2.9 ± 0.1 | 45 ± 5 | 64,444 |
| Clb2-Cdk1 | 3.2 ± 0.1 | 15 ± 2 | 213,333 |
| Data adapted from a study on yeast Cdk1 specificity, demonstrating how different cyclins modulate substrate affinity (KM) and turnover rate (kcat).[7] |
Example raw data from a radiometric assay illustrates how kinase activity is measured.
Table 2: Representative Data from a Radiometric cdk2/cyclin A Kinase Assay [8]
| cdk2/cyclin A (100 ng) | Histone H1 (2.5 µg) | Mean CPM (Counts Per Minute) | Comments |
| - | + | 1,349 | Substrate background |
| + | - | 1,596 | Kinase background (autophosphorylation) |
| + | + | 49,244 | cdk2/cyclin A dependent phosphorylation of Histone H1 |
| CPM values are indicative; actual counts will vary based on enzyme activity, incubation time, and specific activity of the radiolabeled ATP.[8] |
Experimental Protocols
Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay
This "gold standard" protocol provides a direct and highly sensitive measure of kinase activity by quantifying the incorporation of ³²P from [γ-³²P]ATP into the Histone H1 peptide.[9][10] The positively charged peptide binds to negatively charged phosphocellulose P81 paper, while unincorporated ATP is washed away.
Materials:
-
Active CDK/cyclin complex (e.g., cdk2/cyclin A)
-
This compound (e.g., PKTPKKAKKL or similar)
-
[γ-³²P]ATP (~3000 Ci/mmol)
-
5X Kinase Assay Buffer (e.g., 200 mM MOPS pH 7.2, 125 mM β-glycerophosphate, 25 mM EGTA, 5 mM sodium orthovanadate, 5 mM DTT)
-
ATP/Magnesium Mix: 75 mM MgCl₂ and 500 µM non-radioactive ATP
-
P81 Phosphocellulose Squares
-
75 mM Phosphoric Acid
-
Acetone
-
Scintillation Vials and Cocktail
-
Scintillation Counter
Procedure:
-
Prepare Reagents: Thaw all enzymes and reagents on ice. Prepare a working solution of [γ-³²P]ATP by diluting the stock in the ATP/Magnesium Mix. The final concentration should be appropriate to ensure the reaction is linear with respect to time and enzyme concentration.
-
Set Up Reactions: In a microcentrifuge tube on ice, assemble the reaction components in the following order for a final volume of 25-50 µL. Prepare a master mix for multiple reactions.
-
Sterile distilled water
-
5X Kinase Assay Buffer
-
Histone H1 peptide stock solution (final concentration typically 50-200 µM)
-
CDK/cyclin enzyme (e.g., 50-100 ng)
-
-
Initiate Reaction: Start the reaction by adding the [γ-³²P]ATP/Magnesium Mix.
-
Incubation: Mix gently and incubate for 10-30 minutes at 30°C. Ensure the reaction time falls within the linear range of the assay.
-
Stop Reaction & Spot: Stop the reaction by adding an equal volume of 75 mM phosphoric acid. Spot 20-40 µL of the reaction mixture onto the center of a labeled P81 paper square.[8]
-
Wash: Allow the substrate to bind to the paper for at least 1 minute.[8] Wash the P81 squares three times for 5 minutes each in a beaker containing 75 mM phosphoric acid with gentle agitation.[8] This removes unincorporated [γ-³²P]ATP.
-
Final Rinse: Perform one final wash with acetone for 5 minutes to dry the paper squares.[8]
-
Quantification: Transfer the dried P81 squares to scintillation vials, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity (in CPM) using a scintillation counter.[8]
-
Controls: Always include a "no enzyme" control to measure background binding of ATP to the paper/peptide and a "no peptide" control to measure kinase autophosphorylation.[8]
Protocol 2: Non-Radioactive Coupled ATP-Consumption Assay (Fluorometric)
This method provides a continuous, real-time measurement of kinase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in fluorescence.[11]
Materials:
-
Active CDK/cyclin complex (e.g., CDK1/cyclin B1)
-
This compound
-
ATP
-
Coupled Enzyme System: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer: 20 mM Tris pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Fluorescence Plate Reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing assay buffer, PEP, NADH, PK/LDH enzyme mix, and the Histone H1 peptide substrate.
-
Set Up Reaction Plate: Dispense the master mix into the wells of a suitable microplate. Add the CDK/cyclin enzyme to the appropriate wells. Include "no enzyme" and "no peptide" controls.
-
Initiate Reaction: Start the reaction by adding ATP to all wells.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Monitor the decrease in NADH fluorescence (Ex: 340 nm, Em: 460 nm) over time, taking readings every 1-2 minutes for 30-60 minutes.[11]
-
Data Analysis: The rate of kinase activity is proportional to the rate of decrease in NADH fluorescence. Calculate the initial reaction velocity (slope) from the linear portion of the time-course data.[11] This rate can be used to compare the effects of different inhibitors or enzyme concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Four distinct cyclin-dependent kinases phosphorylate histone H1 at all of its growth-related phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dynamic Mobility of Histone H1 Is Regulated by Cyclin/CDK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamics of Cdk1 Substrate Specificity during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Unlocking the Cell: A Protocol for Histone H1 Peptide Penetration Assays
For Immediate Release
[City, State] – [Date] – For researchers in cellular biology and drug development, the challenge of delivering therapeutic molecules across the cell membrane remains a significant hurdle. A promising strategy involves the use of cell-penetrating peptides (CPPs), short amino acid sequences capable of traversing the lipid bilayer. Histone H1, a nuclear protein rich in basic amino acids, has been observed to translocate directly across cell membranes, suggesting that peptides derived from its sequence may possess intrinsic cell-penetrating properties. This application note provides a detailed protocol for a Histone H1 peptide cell penetration assay, enabling researchers to investigate the cellular uptake of these promising vectors.
The C-terminal domain (CTD) of Histone H1 is particularly rich in lysine and arginine residues, characteristics strongly associated with cell-penetrating activity. For the purposes of this protocol, we propose the investigation of a candidate peptide derived from a highly cationic region of the human Histone H1.1 C-terminal domain.
Experimental Design and Workflow
This protocol outlines a comprehensive workflow for assessing the cell penetration capabilities of a candidate Histone H1-derived peptide. The workflow encompasses peptide preparation, cell culture, cellular treatment, and subsequent qualitative and quantitative analysis of peptide uptake.
Application Notes and Protocols for Antimicrobial Activity Assays of Histone H1 Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the antimicrobial activity of Histone H1 peptides. These guidelines are intended to assist researchers in the consistent and accurate evaluation of these peptides as potential therapeutic agents.
Introduction
Histone H1 proteins, traditionally known for their role in chromatin structuring, have emerged as significant components of the innate immune system, exhibiting broad-spectrum antimicrobial activity.[1][2] Peptides derived from Histone H1 are cationic and possess the ability to disrupt bacterial membranes, making them promising candidates for novel antimicrobial drug development.[2][3][4] This document outlines the methodologies to quantify their antimicrobial efficacy and understand their mechanism of action.
Quantitative Data Summary
The antimicrobial activity of various Histone H1 subtypes has been evaluated against several bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a peptide that prevents visible growth of a microorganism.
| Histone H1 Subtype/Peptide | Target Microorganism | Assay Method | MIC (µg/mL) | Reference |
| Human Recombinant H1.0 | Pseudomonas aeruginosa PAO1 | Broth Microdilution | 55 (MIC₅₀) | [1] |
| Human Recombinant H1.0 CTD | Pseudomonas aeruginosa PAO1 | Broth Microdilution | 58 (MIC₅₀) | [1] |
| Human Recombinant H1.2 | Pseudomonas aeruginosa PAO1 | Broth Microdilution | 111 (MIC₅₀) | [1] |
| Human Recombinant H1.4 | Pseudomonas aeruginosa PAO1 | Broth Microdilution | 46 (MIC₅₀) | [1] |
| Human Recombinant H1.0 | Escherichia coli CFT073 | Broth Microdilution | 125 | [1] |
| Human Recombinant H1.2 | Escherichia coli CFT073 | Broth Microdilution | >250 | [1] |
| Human Recombinant H1.4 | Escherichia coli CFT073 | Broth Microdilution | 250 | [1] |
| Human Recombinant H1.0 | Staphylococcus aureus | Broth Microdilution | >250 | [1] |
| Human Recombinant H1.2 | Staphylococcus aureus | Broth Microdilution | >250 | [1] |
| Human Recombinant H1.4 | Staphylococcus aureus | Broth Microdilution | >250 | [1] |
| Purified Histone H1 | Salmonella typhimurium CS015 | Microtiter Plate Assay | 3.47 - 6.95 | [5] |
| Human Histone H1.2 | Staphylococcus aureus | Radial Diffusion Assay | 3.2 (MEC) | [3] |
| Human Histone H1.2 | Enterococcus faecalis | Radial Diffusion Assay | 3.1 (MEC) | [3] |
| Human Histone H1.2 | Pseudomonas aeruginosa | Radial Diffusion Assay | MEC values reported | [3][6] |
| Salmon Antimicrobial Peptide (SAMP H1) | Aeromonas salmonicida | Broth Microdilution | MICs reported | [7] |
MEC: Minimal Effective Concentration
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methods and is used to determine the MIC of Histone H1 peptides against a panel of bacteria.[1][8]
Materials:
-
Histone H1 peptide stock solution (e.g., 1 mg/mL in sterile 0.01% acetic acid or water)
-
Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring OD₆₀₀)
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
-
Peptide Dilution Series:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Histone H1 peptide stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Positive Control: Wells containing only the bacterial suspension in CAMHB (no peptide).
-
Negative Control: Wells containing only CAMHB (no bacteria or peptide).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be confirmed by measuring the OD₆₀₀ of each well.
-
Radial Diffusion Assay (RDA)
This gel-based assay is useful for screening the antimicrobial activity of peptides.[9][10][11]
Materials:
-
Histone H1 peptide samples
-
Bacterial strains
-
Tryptic Soy Broth (TSB)
-
Agarose
-
Sterile petri dishes
-
Well punch (4 mm diameter)
Procedure:
-
Preparation of Underlay Gel:
-
Grow bacteria to mid-logarithmic phase in TSB.
-
Prepare a 1% agarose solution in 10 mM sodium phosphate buffer (pH 7.4) containing 0.03% TSB and 0.02% Tween 20.
-
Cool the agarose to ~45°C and add the bacterial culture to a final concentration of 1 x 10⁶ CFU/mL.
-
Pour the mixture into petri dishes and allow it to solidify.
-
-
Sample Application:
-
Punch 4 mm wells into the solidified agarose.
-
Add a known amount (e.g., 5-10 µL) of the Histone H1 peptide solution into each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 3 hours to allow for peptide diffusion.
-
-
Overlay and Final Incubation:
-
Pour a nutrient-rich overlay gel (e.g., 6% TSB in 1% agarose) over the underlay gel.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the clear zone of no bacterial growth around each well. The size of the zone is proportional to the antimicrobial activity of the peptide.
-
Visualizations
Mechanism of Action of Histone H1 Peptides
Histone H1 peptides exert their antimicrobial effect primarily through interaction with and disruption of the bacterial cell membrane.[4][12] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[1]
Caption: Proposed mechanism of antimicrobial action for Histone H1 peptides.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps involved in the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of Histone H1 peptides.
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Histones as mediators of host defense, inflammation and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Potential Role of Epithelial Cell-Derived Histone H1 Proteins in Innate Antimicrobial Defense in the Human Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
Methods for Studying Histone H1 Peptide-Chromatin Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H1, the linker histone, plays a crucial role in the higher-order structuring of chromatin, influencing fundamental cellular processes such as transcription, replication, and DNA repair. The interaction between Histone H1 peptides and chromatin is dynamic and tightly regulated, making it a key area of investigation in epigenetics and a potential target for therapeutic intervention. Understanding the binding kinetics and affinity of H1 peptides to chromatin is essential for elucidating its regulatory mechanisms and for the development of novel drugs that modulate chromatin structure.
These application notes provide an overview and detailed protocols for several key biophysical and molecular biology techniques used to study the binding of Histone H1 peptides to chromatin. The methods described herein—Fluorescence Recovery After Photobleaching (FRAP), Electrophoretic Mobility Shift Assay (EMSA), Surface Plasmon Resonance (SPR), and Single-Molecule Analysis—offer complementary approaches to qualitatively and quantitatively assess this critical interaction.
I. Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful in vivo technique to measure the mobility and binding dynamics of fluorescently labeled proteins within living cells. By photobleaching a specific region of the nucleus and monitoring the recovery of fluorescence, researchers can determine the residence time of Histone H1 on chromatin, providing insights into its binding affinity and exchange rate.[1][2]
Application to Histone H1-Chromatin Binding
In the context of Histone H1, FRAP is used to measure the dynamic exchange of H1 molecules on chromatin. A slow fluorescence recovery indicates a longer residence time and tighter binding, while a rapid recovery suggests a more transient interaction.[1][3] This method allows for the investigation of how factors like H1 variants, post-translational modifications, and the presence of competitor proteins affect H1's association with chromatin in its native cellular environment.[1]
Experimental Protocol: FRAP for Histone H1-GFP
This protocol is adapted from studies measuring the mobility of GFP-tagged Histone H1 in living cells.
1. Cell Culture and Transfection:
- Culture mammalian cells (e.g., 3T3 or HeLa) in appropriate media on glass-bottom dishes suitable for live-cell imaging.
- Transfect cells with a plasmid encoding a Histone H1-GFP fusion protein using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
2. Live-Cell Imaging Setup:
- Mount the glass-bottom dish on a confocal laser scanning microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
- Identify a cell expressing a moderate level of H1-GFP. Very high expression levels can lead to artifacts.
3. Pre-Bleach Imaging:
- Acquire 3-5 pre-bleach images of the selected nucleus using a low laser power to minimize photobleaching during this phase.
4. Photobleaching:
- Define a region of interest (ROI) within the nucleus (e.g., a strip or a spot).
- Bleach the ROI with a high-intensity laser pulse (e.g., 488 nm for GFP) for a short duration.
5. Post-Bleach Imaging:
- Immediately after bleaching, acquire a time-lapse series of images at a low laser power to monitor the recovery of fluorescence in the bleached ROI. The frequency and duration of image acquisition will depend on the mobility of the H1 variant being studied.
6. Data Analysis:
- Measure the fluorescence intensity of the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.
- Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition.
- Plot the normalized fluorescence intensity over time to generate a recovery curve.
- From the recovery curve, determine the mobile fraction of the protein and the half-maximal recovery time (t½), which is inversely related to the binding affinity.
A[label="Cell Culture & Transfection\n(H1-GFP)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Live-Cell Imaging Setup", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Pre-Bleach Imaging\n(Low Laser Power)", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Photobleaching\n(High-Intensity Laser on ROI)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="Post-Bleach Imaging\n(Time-Lapse Acquisition)", fillcolor="#F1F3F4", fontcolor="#202124"];
F [label="Data Analysis\n(Recovery Curve)", fillcolor="#FBBC05", fontcolor="#202124"];
G [label="Determine Mobile Fraction\n& Residence Time", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Quantitative Data from FRAP Studies
| Histone H1 Variant | Cell Type | Residence Time (t½) | Mobile Fraction (%) | Reference |
| H1-GFP | HeLa | ~3 min | ~90% | (Misteli et al., 2000) |
| H1c-GFP | Mouse 3T3 | ~220-250 s | ~90% | (Misteli et al., 2000) |
| H1.1-GFP | BALB/c 3T3 | ~100 s | ~85% | (Th'ng et al., 2005) |
| H1.5-GFP | BALB/c 3T3 | ~200 s | ~80% | (Th'ng et al., 2005) |
Note: Residence times and mobile fractions can vary depending on the specific H1 variant, cell type, and experimental conditions.
II. Electrophoretic Mobility Shift Assay (EMSA)
EMSA, also known as a gel shift assay, is an in vitro technique used to detect protein-DNA or protein-RNA interactions. The principle is based on the difference in electrophoretic mobility of a free nucleic acid fragment compared to the same fragment bound by a protein. The protein-nucleic acid complex migrates more slowly through a non-denaturing gel, resulting in a "shifted" band.
Application to Histone H1-Chromatin Binding
EMSA is well-suited for characterizing the binding of Histone H1 peptides to specific DNA sequences or reconstituted nucleosomes. It can be used to determine binding affinity (by titrating the protein concentration), specificity (through competition assays), and the stoichiometry of the complex.
Experimental Protocol: EMSA for Histone H1 Peptide and Nucleosome Binding
This protocol describes a typical EMSA experiment to assess the binding of a Histone H1 peptide to a reconstituted mononucleosome.
1. Preparation of Labeled Nucleosomes:
- Reconstitute mononucleosomes using a specific DNA fragment (e.g., a 147 bp Widom 601 sequence) and purified core histones.
- Label the DNA fragment with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye) before or after reconstitution.
2. Binding Reaction:
- In a microcentrifuge tube, combine the following components in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA, 5% glycerol):
- Labeled nucleosomes (constant concentration).
- Increasing concentrations of the Histone H1 peptide.
- A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
- For competition assays, add an excess of unlabeled specific or non-specific DNA to the reaction.
- Incubate the reaction mixture at room temperature for 20-30 minutes to allow binding to reach equilibrium.
3. Gel Electrophoresis:
- Load the binding reactions onto a native polyacrylamide gel (e.g., 4-6% acrylamide in 0.5x TBE buffer).
- Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the complexes.
4. Detection:
- If using a radioactive label, dry the gel and expose it to a phosphor screen or X-ray film.
- If using a non-radioactive label, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
5. Data Analysis:
- Quantify the intensity of the bands corresponding to the free and bound nucleosomes.
- Plot the fraction of bound nucleosomes as a function of the Histone H1 peptide concentration.
- Fit the data to a binding isotherm (e.g., the Hill equation) to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity. A lower Kd indicates a higher affinity.[4]
A[label="Prepare Labeled\nNucleosomes", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Binding Reaction\n(Nucleosomes + H1 Peptide)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Native Polyacrylamide\nGel Electrophoresis", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Detection of\nShifted Bands", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Data Analysis\n(Quantify Bands)", fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="Determine Binding\nAffinity (Kd)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
Quantitative Data from EMSA and Related Studies
| Interacting Molecules | Method | Binding Affinity (Kd) | Reference |
| Histone H1 and 5S rRNA gene nucleosome | Gel Shift | ~2 nM (first molecule) | (Hayes & Wolfe, 1996)[4] |
| Histone H1 and 5S rRNA gene nucleosome | Gel Shift | ~10 nM (second molecule) | (Hayes & Wolfe, 1996)[4] |
| Histone H1 and DNA | Thermal Denaturation | 10⁸ - 10⁹ M⁻¹ (K_binding) | (Mamoon et al., cited in[5]) |
| Globular domain of H1 (G-H1) and DNA | Thermal Denaturation | ~10⁴ M⁻¹ (K_binding) | (Mamoon et al., cited in[5]) |
| H1.0 and Nucleosomes | EMSA | Shift begins at ~10 nM | (Stasevich et al., 2010)[6] |
| H1.0 and Nucleosomes | FRET | S₁/₂ of 3 ± 1 nM | (Stasevich et al., 2010)[7] |
Note: K_binding is the binding constant, which is the inverse of the dissociation constant (Kd). S₁/₂ is the concentration at half-maximal saturation.
III. Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique for monitoring biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized. The binding of a second molecule (the analyte) from a solution flowing over the surface causes a change in the refractive index, which is detected as a shift in the resonance angle of surface plasmons.
Application to Histone H1-Chromatin Binding
SPR is a powerful tool for the quantitative analysis of the kinetics of Histone H1 peptide binding to chromatin components. By immobilizing a DNA fragment or a reconstituted nucleosome on the sensor chip and flowing the H1 peptide over the surface, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Experimental Protocol: SPR for Histone H1 Peptide and DNA Interaction
1. Chip Preparation and Ligand Immobilization:
- Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).
- Immobilize the biotinylated DNA fragment or nucleosome onto the sensor chip surface.
- Block any remaining active sites on the surface to prevent non-specific binding.
2. Analyte Preparation:
- Prepare a series of dilutions of the Histone H1 peptide in a suitable running buffer (e.g., HBS-EP buffer).
3. Binding Analysis:
- Inject the different concentrations of the H1 peptide over the sensor chip surface at a constant flow rate.
- Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
- After the injection, flow running buffer over the chip to monitor the dissociation phase.
4. Regeneration:
- If necessary, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a high salt buffer or a low pH solution) to remove the bound analyte.
5. Data Analysis:
- Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
- Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
- From the fit, determine the kinetic parameters ka, kd, and the affinity constant Kd.
IV. Single-Molecule Analysis
Single-molecule techniques, such as single-molecule fluorescence microscopy and optical tweezers, allow for the direct observation of individual molecular interactions. These methods can reveal details about binding stoichiometry, conformational changes, and the dynamics of association and dissociation that are often obscured in ensemble-averaged measurements.
Application to Histone H1-Chromatin Binding
Single-molecule studies have been used to investigate the stoichiometry of H1 binding to DNA and nucleosomes, revealing a heterogeneous distribution.[5] These techniques have also shown that H1 does not readily dissociate from DNA or nucleosomes on a short timescale, and have been instrumental in understanding the role of histone chaperones in regulating H1 binding.[5]
General Workflow for Single-Molecule Fluorescence Analysis
1. Sample Preparation:
- Prepare fluorescently labeled Histone H1 peptides and surface-immobilized DNA or nucleosomes.
- A specially passivated microscope slide surface is often required to prevent non-specific binding of the highly charged H1 protein.[5]
2. Imaging:
- Use a total internal reflection fluorescence (TIRF) microscope to visualize individual fluorescently labeled H1 molecules binding to the immobilized chromatin substrates.
3. Data Acquisition and Analysis:
- Record time-lapse movies of the binding and dissociation events.
- Analyze the movies to determine the number of bound molecules per DNA/nucleosome (stoichiometry) and the dwell time of individual binding events (dissociation kinetics).
Conclusion
The study of Histone H1 peptide-chromatin binding is critical for a comprehensive understanding of chromatin biology and its role in gene regulation. The methods outlined in these application notes provide a powerful toolkit for researchers in academia and the pharmaceutical industry. FRAP offers invaluable insights into the in vivo dynamics of H1, while EMSA provides a robust in vitro method for assessing binding affinity and specificity. SPR delivers high-quality kinetic data, and single-molecule techniques offer an unparalleled level of detail about individual binding events. The choice of method will depend on the specific research question, but often a combination of these approaches will provide the most complete picture of the complex and dynamic interactions between Histone H1 and chromatin.
References
- 1. Determinants of histone H1 mobility and chromatin binding in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the binding mechanism of the linker histone in live cells: an integrated FRAP analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network of Dynamic Interactions between Histone H1 and High-Mobility-Group Proteins in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A single high affinity binding site for histone H1 in a nucleosome containing the Xenopus borealis 5 S ribosomal RNA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-Molecule Studies of the Linker Histone H1 Binding to DNA and the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Histone H1-Derived Peptide for In Vitro Phosphorylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H1, a linker histone, plays a crucial role in the compaction of chromatin into higher-order structures. Its function is intricately regulated by post-translational modifications (PTMs), with phosphorylation being one of the most significant. The dynamic phosphorylation of Histone H1, particularly on its N- and C-terminal tails, is fundamental to the regulation of chromatin structure during cellular processes such as cell cycle progression, DNA repair, and transcription.
These application notes provide a comprehensive guide to utilizing a specific histone H1-derived peptide as a substrate for in vitro phosphorylation studies. This peptide serves as a valuable tool for dissecting the activity of key kinases, screening for potential inhibitors, and elucidating the signaling pathways governing chromatin dynamics.
Applications
-
Kinase Activity Assays: The this compound is an excellent substrate for a variety of kinases, most notably Cyclin-Dependent Kinases (CDKs). It is widely used to measure the activity of CDKs such as CDK1, CDK2, CDK5, and CDK6 in purified systems or cell lysates.[1] Beyond CDKs, this peptide can also be phosphorylated by other important kinases including Protein Kinase A (PKA), Aurora B, and Glycogen Synthase Kinase-3 (GSK-3).
-
High-Throughput Screening (HTS) for Kinase Inhibitors: The peptide's utility in kinase assays makes it highly suitable for HTS campaigns aimed at discovering and characterizing novel kinase inhibitors. By measuring the inhibition of peptide phosphorylation, researchers can determine the potency (e.g., IC50 values) of candidate drug compounds.
-
Mechanistic Studies of Kinase Regulation: The phosphorylation of the histone H1 peptide can be used to investigate the mechanisms of kinase activation and regulation. This includes studying the effects of cyclin binding on CDK activity or the impact of upstream signaling molecules on kinase function.
-
Elucidating Signaling Pathways: By identifying kinases that phosphorylate the histone H1 peptide, researchers can gain insights into the signaling cascades that target histone H1 in vivo, ultimately influencing chromatin structure and gene expression.
Featured this compound
A commonly used synthetic peptide for in vitro phosphorylation studies is derived from the C-terminal tail of human histone H1 and contains a consensus CDK phosphorylation site.
Sequence: GGGPATP-KKAKKL-COOH Source: Derived from human histone H1 (amino acids 152-159).[1] Molecular Weight: Approximately 1252.53 Da.[1]
This peptide's sequence includes the S/T-P-X-K/R motif recognized by CDKs, making it a highly specific and efficient substrate.
Relevant Signaling Pathways
The phosphorylation of histone H1 is a key event in several critical cellular signaling pathways.
-
Cell Cycle Progression: Histone H1 phosphorylation is tightly regulated throughout the cell cycle. During G1 to S phase transition, CDK2-mediated phosphorylation of H1 is thought to relax chromatin structure, facilitating DNA replication.[2][3] In mitosis, a surge in CDK1 activity leads to hyperphosphorylation of histone H1, which is associated with chromosome condensation.[2]
-
Transcriptional Regulation: Phosphorylation of histone H1 can also influence gene expression. In some contexts, phosphorylation leads to the eviction of H1 from chromatin, increasing the accessibility of DNA to transcription factors and RNA polymerase.[4]
-
DNA Damage Response: Histone H1 phosphorylation is also implicated in the cellular response to DNA damage, although the precise mechanisms are still under investigation.
Diagram of a Simplified Cell Cycle-Dependent Histone H1 Phosphorylation Pathway:
Caption: G1/S phase transition signaling pathway leading to Histone H1 phosphorylation.
Data Presentation
The following tables summarize quantitative data relevant to the use of histone H1 and its derived peptides in in vitro phosphorylation studies. Note: Specific kinetic parameters (Km, Vmax) for histone H1-derived peptides are not widely reported in publicly available literature. The provided data focuses on inhibitor potencies.
Table 1: IC50 Values of Kinase Inhibitors Using Histone H1 or Derived Peptides as Substrate
| Kinase | Inhibitor | Substrate | IC50 | Reference |
| CDK2 | Roscovitine | Histone H1 | Potent Inhibition | |
| CDK2 | CVT-313 | Histone H1 | 0.5 µM | |
| Aurora B | HOI-07 | Histone H3 (as a proxy) | 0.1 µM |
Table 2: Kinases Known to Phosphorylate Histone H1 or its Peptides
| Kinase Family | Specific Kinase | Biological Role of Phosphorylation |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK5, CDK6 | Cell cycle progression, chromatin condensation |
| Protein Kinase A (PKA) | PKA | Transcriptional regulation |
| Aurora Kinases | Aurora B | Mitotic chromosome segregation |
| Glycogen Synthase Kinase | GSK-3 | Regulation of transcription and other cellular processes |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay using Radiolabeled ATP ([γ-³²P]ATP)
This protocol is a classic method for determining kinase activity by measuring the incorporation of a radiolabeled phosphate group onto the this compound.
Materials:
-
This compound
-
Active Kinase (e.g., CDK2/Cyclin A)
-
5X Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT)
-
[γ-³²P]ATP (10 mCi/ml)
-
10 mM ATP solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric Acid
-
Acetone
-
Scintillation vials
-
Scintillation fluid
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath at 30°C
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare the following reaction mixture on ice. For a 25 µL total reaction volume:
-
5 µL of 5X Kinase Buffer
-
2.5 µL of 100 µM Histone H1 peptide (for a final concentration of 10 µM)
-
X µL of active kinase (the amount will need to be optimized for your specific kinase)
-
X µL of distilled H₂O to bring the volume to 24 µL.
-
-
Initiate the Reaction: Add 1 µL of a mix of [γ-³²P]ATP and cold ATP to the reaction tube. The final ATP concentration should be optimized for the specific kinase, but a starting point of 100 µM is common.
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be within the linear range of the kinase reaction.
-
Stop the Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square (2 cm x 2 cm).
-
Washing:
-
Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid. This removes unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone for 2 minutes to dry the paper.
-
-
Quantification:
-
Place the dried P81 paper into a scintillation vial.
-
Add 5 mL of scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Diagram of the Radioactive Kinase Assay Workflow:
Caption: Workflow for a radioactive in vitro kinase assay.
Protocol 2: Non-Radioactive In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactivity.
Materials:
-
This compound
-
Active Kinase
-
Kinase Buffer (specific to the kinase of interest)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Set up the Kinase Reaction: In a well of a white, opaque plate, set up the kinase reaction. For a 10 µL total reaction volume:
-
2 µL of 5X Kinase Buffer
-
2 µL of Histone H1 peptide (concentration to be optimized, e.g., 50 µM)
-
2 µL of active kinase (concentration to be optimized)
-
2 µL of distilled H₂O
-
-
Initiate the Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase, if known.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
First Read (ADP-Glo™ Reagent):
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Second Read (Kinase Detection Reagent):
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce light.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Quantification: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
Diagram of the Non-Radioactive (ADP-Glo™) Kinase Assay Workflow:
Caption: Workflow for a non-radioactive, luminescence-based in vitro kinase assay.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Basal aurora kinase B activity is sufficient for histone H3 phosphorylation in prophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antibodies Against Specific Histone H1 Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H1, the linker histone, plays a crucial role in the higher-order structuring of chromatin and the regulation of gene expression.[1][2][3][4] Post-translational modifications (PTMs) of histone H1, such as phosphorylation, methylation, acetylation, and ubiquitination, add another layer of complexity to its function, forming a "histone code" that influences cellular processes ranging from cell cycle progression to DNA repair.[1][4][5][6] The development of antibodies that specifically recognize these modifications on defined H1 peptides is essential for dissecting their biological roles and for the development of novel therapeutic strategies.
These application notes provide a comprehensive guide to the generation and characterization of antibodies targeting specific peptides of histone H1, including those with post-translational modifications. The protocols outlined below cover peptide design, immunogen preparation, antibody production, and validation using standard immunoassays.
I. Peptide Antigen Design and Synthesis
The successful generation of specific anti-histone H1 peptide antibodies begins with the careful design of the immunogenic peptide.
Key Considerations for Peptide Design:
-
Specificity: The peptide sequence should be unique to the target histone H1 variant and the specific PTM of interest. A BLAST search against the human proteome is recommended to ensure low homology with other proteins.
-
Immunogenicity: The peptide should be long enough to elicit a robust immune response, typically 10-20 amino acids. Hydrophilic peptides are generally more immunogenic.
-
Post-Translational Modifications: The desired PTM (e.g., phosphorylation, methylation) should be incorporated at the specific amino acid residue.
-
Carrier Conjugation: A cysteine residue is often added to the N- or C-terminus of the peptide to facilitate conjugation to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), which enhances immunogenicity.[7]
Table 1: Example Histone H1 Peptide Antigens
| Target | Peptide Sequence | Modification | Carrier Protein |
| Histone H1.4 (unmodified) | C-AKKPAKAAAASKKKPAG | None | KLH |
| Phospho-Histone H1.4 (Ser27) | C-KKASG[pS]FKLNK | Phosphorylation | KLH |
| Di-Methyl-Histone H1.2 (Lys187) | C-TPAK[me2]AKKPKK | Di-methylation | BSA |
II. Antibody Production and Purification Workflow
The general workflow for producing polyclonal antibodies against specific histone H1 peptides involves several key stages, from immunogen preparation to antibody purification and validation.
Caption: Workflow for polyclonal antibody production against Histone H1 peptides.
III. Experimental Protocols
A. Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer and Specificity
ELISA is a high-throughput method used to screen antisera for reactivity against the target peptide. It can also be adapted to assess specificity by coating wells with modified and unmodified peptides.
Materials:
-
96-well microtiter plates
-
Synthetic peptides (immunizing peptide, and non-modified or other modified control peptides)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)[8]
-
Wash Buffer (PBS with 0.05% Tween-20; PBST)[8]
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Primary antibody (antiserum dilutions)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
TMB Substrate Solution[9]
-
Stop Solution (e.g., 2N H₂SO₄)[10]
-
Microplate reader
Procedure:
-
Coating: Dilute peptides to 1 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.[8]
-
Washing: Wash wells three times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
-
Primary Antibody Incubation: Wash wells three times. Prepare serial dilutions of the rabbit antiserum in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1 hour at 37°C.[11]
-
Washing: Wash wells three times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation. Add 100 µL to each well. Incubate for 1 hour at RT.
-
Washing: Wash wells five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 10-20 minutes at RT.[11]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[11]
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader.
Table 2: Typical Reagent Concentrations for ELISA
| Reagent | Working Concentration/Dilution |
| Coating Peptide | 1 µg/mL |
| Primary Antibody (Antiserum) | 1:1,000 - 1:100,000 serial dilution |
| Secondary Antibody (HRP-conj.) | 1:5,000 - 1:20,000 |
| Blocking Buffer | 5% BSA in PBST |
B. Protocol 2: Western Blotting for Histone H1 Detection
Western blotting is used to verify the antibody's ability to recognize the full-length histone H1 protein within a complex mixture, such as nuclear extracts.
Materials:
-
Nuclear protein extracts (e.g., from HeLa cells)
-
SDS-PAGE gels (15% or higher is recommended for good resolution of histones)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is optimal for small proteins like histones)[12]
-
Transfer buffer
-
Wash Buffer (TBST: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween 20)
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary anti-histone H1 peptide antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix nuclear extract with Laemmli sample buffer, heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a high-percentage SDS-PAGE gel and run at 200V for approximately 35-45 minutes.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose membrane at 30V for 70-90 minutes.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at RT with gentle agitation.[12]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer (e.g., 1-5 µg/mL). Incubate the membrane overnight at 4°C with agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at RT.
-
Washing: Wash the membrane as in step 6.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Table 3: Recommended Antibody Dilutions for Western Blotting
| Antibody | Application | Starting Dilution |
| Anti-Histone H1 (Polyclonal) | Western Blot | 1:500 - 1:2000[14] |
| Anti-phospho-Histone H1 | Western Blot | 0.5 - 2 µg/mL[15] |
C. Protocol 3: Immunohistochemistry (IHC) for Histone H1 Localization
IHC allows for the visualization of the target histone H1 modification within the cellular context of fixed tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (PBS)
-
Blocking solution (e.g., 1% BSA in PBS)[13]
-
Primary anti-histone H1 peptide antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-mediated antigen retrieval using Antigen Retrieval Buffer (e.g., in a pressure cooker or water bath).[16][17]
-
Blocking: Block endogenous peroxidase activity (if necessary) and then block non-specific binding with Blocking solution for 1 hour at RT.[13]
-
Primary Antibody Incubation: Incubate slides with the primary antibody (e.g., 1-10 µg/mL) in a humidified chamber overnight at 4°C.[15][18]
-
Washing: Wash slides three times with PBS.
-
Secondary Antibody Incubation: Apply biotinylated secondary antibody and incubate for 1 hour at RT.
-
Washing: Wash slides three times with PBS.
-
Signal Amplification: Apply Streptavidin-HRP complex and incubate for 30 minutes at RT.
-
Washing: Wash slides three times with PBS.
-
Detection: Apply DAB substrate and monitor for color development.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, then coverslip with mounting medium.
IV. Histone H1 Signaling and Function
Histone H1 phosphorylation is a key PTM that regulates chromatin condensation and gene expression, particularly during the cell cycle.[6] Several kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora B kinase, are known to phosphorylate H1 at specific sites.[6]
Caption: Key kinases and downstream effects of Histone H1 phosphorylation.
V. Troubleshooting
Table 4: Common Issues and Solutions in Antibody Development and Application
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal in ELISA | Low antibody titer; Inefficient peptide coating | Boost immunization; Screen different coating buffers/conditions; Increase primary antibody concentration. |
| High Background in WB | Antibody concentration too high; Insufficient blocking; Insufficient washing | Titrate primary antibody; Increase blocking time or change blocking agent (e.g., BSA instead of milk); Increase number and duration of washes. |
| Non-specific Bands in WB | Cross-reactivity of antibody; Protein degradation | Perform peptide competition assay; Include protease inhibitors in lysis buffer; Affinity purify the antibody. |
| High Background in IHC | Non-specific antibody binding; Endogenous peroxidase activity | Increase blocking stringency; Include a peroxidase quenching step before blocking. |
By following these detailed protocols and considering the key aspects of antigen design and antibody validation, researchers can successfully develop high-quality, specific antibodies against histone H1 peptides. These tools are invaluable for advancing our understanding of chromatin biology and its role in health and disease.
References
- 1. Histone and Modified Histone Antibodies | Diagenode [diagenode.com]
- 2. The H1 linker histones: multifunctional proteins beyond the nucleosomal core particle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of H1 Linker Histones in Mammalian Development and Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone H1 - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. H1 histones: current perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of H1e histone linker-specific antibodies by means of synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 9. krishgen.com [krishgen.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. Human Histone H1 ELISA Kit [ABIN6956580] - Cell Lysate, Tissue Homogenate [antibodies-online.com]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. msesupplies.com [msesupplies.com]
- 15. 抗磷酸组蛋白H1抗体 Upstate®, from rabbit | Sigma-Aldrich [sigmaaldrich.com]
- 16. Anti-Histone H1.0 Antibody (A14423) | Antibodies.com [antibodies.com]
- 17. Histone H1 antibody (18201-1-AP) | Proteintech [ptglab.com]
- 18. taiclone.com [taiclone.com]
Histone H1 Peptides: Versatile Tools for Epigenetic Research and Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H1, the linker histone, plays a crucial role in chromatin organization and the regulation of gene expression. It binds to the nucleosome and the linker DNA, stabilizing higher-order chromatin structures. The diverse family of H1 subtypes and their extensive post-translational modifications (PTMs) add a significant layer of complexity to the epigenetic landscape. Synthetic peptides derived from Histone H1 are invaluable tools for dissecting the intricate mechanisms of epigenetic regulation. These peptides, often bearing specific PTMs, enable researchers to study the binding interactions of epigenetic "reader," "writer," and "eraser" proteins, screen for inhibitors of these interactions, and investigate the downstream functional consequences. This document provides detailed application notes and experimental protocols for utilizing Histone H1 peptides in epigenetic research.
Applications of Histone H1 Peptides
Histone H1 peptides are versatile reagents with a broad range of applications in epigenetics and drug development:
-
Binding Assays: To identify and characterize proteins that interact with specific H1 variants or PTMs.
-
Enzyme Assays: To study the activity of enzymes that modify or are regulated by Histone H1, such as kinases, methyltransferases, and acetyltransferases.
-
In Vitro Chromatin Assembly: To investigate the role of H1 and its modifications in chromatin compaction and organization.
-
Cellular Uptake Studies: To assess the delivery of H1 peptides into cells for potential therapeutic applications.
-
High-Throughput Screening: To identify small molecules that modulate the interactions between H1 peptides and their binding partners.
Data Presentation
Table 1: Quantitative Analysis of Histone H1 Variants by Mass Spectrometry
This table summarizes the relative abundance of Histone H1 variants in different human cell lines, as determined by quantitative mass spectrometry. This data is crucial for understanding the cell-type-specific composition of the H1 complement.[1][2]
| Histone H1 Variant | HeLa (%) | K562 (%) | T47D (%) |
| H1.0 | 2.5 | 1.5 | 8.0 |
| H1.1 | 1.0 | 0.5 | 0.5 |
| H1.2 | 25.0 | 30.0 | 20.0 |
| H1.3 | 10.0 | 12.0 | 15.0 |
| H1.4 | 35.0 | 30.0 | 25.0 |
| H1.5 | 20.0 | 20.0 | 25.0 |
| H1X | 6.5 | 6.0 | 6.0 |
Table 2: Binding Affinities of Histone H1 and its Domains to DNA
This table presents the binding constants (Kd) of full-length Histone H1 and its isolated domains to DNA, highlighting the significant contribution of the C-terminal domain to DNA binding affinity.[3][4]
| Protein | Binding Constant (Kd) to DNA |
| Full-length Histone H1 | 10⁻⁸ - 10⁻⁹ M |
| Globular Domain (GH1) | ~10⁻⁴ M |
| C-terminal Domain (CTD) | Strong (comparable to full-length H1) |
| N-terminal Domain (NTD) | Weak |
Table 3: Relative Affinity of Histone H1 Subtypes for SAR DNA
This table shows the relative binding affinities of different somatic H1 subtypes to Scaffold-Associated Region (SAR) DNA, with the affinity of H1a set as the baseline.[5]
| Histone H1 Subtype | Relative Affinity for SAR DNA |
| H1a | 1.0 |
| H1b | 5.6 |
| H1c | 4.1 |
| H1d | 20.0 |
| H1e | 15.0 |
| H1° | 20.0 |
Experimental Protocols
Protocol 1: Histone Peptide Pull-Down Assay
This protocol is designed to identify proteins that bind to specific Histone H1 peptides, particularly those with post-translational modifications.
Workflow:
Workflow for Histone Peptide Pull-Down Assay.
Materials:
-
Biotinylated Histone H1 peptide (with or without PTMs)
-
Streptavidin-coated magnetic beads or agarose resin
-
Nuclear extract from cells of interest
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Wash Buffer (e.g., Binding Buffer with 300-500 mM NaCl)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in Binding Buffer.
-
Wash the beads three times with Binding Buffer, using a magnetic stand or centrifugation to separate the beads.
-
-
Peptide Immobilization:
-
Incubate the washed beads with the biotinylated H1 peptide (1-5 µg of peptide per 50 µL of bead slurry) in Binding Buffer for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with Binding Buffer to remove unbound peptide.
-
-
Protein Binding:
-
Incubate the peptide-coated beads with the nuclear extract (0.5-1 mg of total protein) for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads five times with Wash Buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in Elution Buffer and incubating for 10-15 minutes at room temperature.
-
Separate the eluate from the beads.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies.
-
For identification of unknown binding partners, perform mass spectrometry analysis on the eluted proteins.
-
Protocol 2: In Vitro Kinase Assay
This protocol is used to determine if a Histone H1 peptide is a substrate for a specific kinase.
Workflow:
Workflow for In Vitro Kinase Assay.
Materials:
-
Histone H1 peptide
-
Purified active kinase
-
Kinase Buffer (specific to the kinase, typically contains MgCl₂)
-
[γ-³²P]ATP
-
SDS-PAGE loading buffer
-
P81 phosphocellulose paper or materials for SDS-PAGE and autoradiography
Procedure:
-
Reaction Setup:
-
In a microfuge tube, combine the kinase buffer, purified kinase, and Histone H1 peptide.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 10-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection of Phosphorylation:
-
Method A: SDS-PAGE and Autoradiography:
-
Boil the samples and resolve them on an SDS-PAGE gel.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated peptide.
-
-
Method B: P81 Paper Binding:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper squares several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper using a scintillation counter.
-
-
Protocol 3: Cellular Uptake Assay using Fluorescently Labeled Histone H1 Peptides
This protocol is designed to quantify the internalization of Histone H1 peptides into live cells.
Workflow:
Workflow for Cellular Uptake Assay.
Materials:
-
Fluorescently labeled Histone H1 peptide (e.g., with FITC, TMR, or Cy5)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Multi-well plates or chamber slides suitable for microscopy
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate or chamber slide at an appropriate density and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Prepare different concentrations of the fluorescently labeled H1 peptide in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the fluorescent peptide.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the peptide-containing medium and wash the cells three times with PBS to remove any non-internalized peptide.
-
-
Analysis:
-
Fluorescence Microscopy:
-
Fix the cells with paraformaldehyde (optional).
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cellular localization of the peptide using a fluorescence microscope.
-
-
Flow Cytometry:
-
For adherent cells, detach them using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of individual cells using a flow cytometer to quantify uptake.
-
-
Fluorescence Plate Reader:
-
Lyse the cells in a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader.
-
-
Signaling Pathways and Logical Relationships
Histone H1 in Gene Regulation
Histone H1 plays a significant role in regulating gene expression by influencing chromatin accessibility to transcription factors and the epigenetic machinery.
Histone H1's role in gene regulation pathways.
Histone H1 in the DNA Damage Response
Histone H1 and its PTMs are actively involved in the DNA damage response (DDR), influencing the recruitment of repair factors and signaling proteins.[6][7][8][9][10]
Involvement of Histone H1 in the DNA Damage Response.
Conclusion
Histone H1 peptides are indispensable tools for advancing our understanding of epigenetics. The detailed protocols and data presented here provide a framework for researchers to effectively utilize these peptides in their studies. By enabling the precise investigation of protein-histone interactions, enzymatic activities, and cellular processes, H1 peptides will continue to be instrumental in unraveling the complexities of the histone code and in the development of novel therapeutic strategies targeting epigenetic pathways.
References
- 1. Quantification of Histone H1 Subtypes Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Single-Molecule Studies of the Linker Histone H1 Binding to DNA and the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preferential binding of histone H1 to DNA scaffold-associated regions is determined by its C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Human H1 Histone Recognizes DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone H1 variant, H1R is involved in DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Histone H1 functions as a stimulatory factor in backup pathways of NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotinylated Histone H1 Peptides in Pulldown Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H1, a linker histone, plays a crucial role in the compaction of chromatin and the regulation of gene expression. Its function is intricately modulated by a variety of post-translational modifications (PTMs), which act as signals to recruit specific binding proteins, often referred to as "readers." These reader proteins are critical components of cellular signaling pathways that govern processes such as DNA repair, transcription, and cell cycle progression. The identification of these interacting proteins is paramount for understanding the functional consequences of Histone H1 modifications and for the development of novel therapeutic agents that target these pathways.
Biotinylated Histone H1 peptides are powerful tools for the in vitro identification and characterization of these reader proteins. By mimicking specific PTMs on the Histone H1 tail, these synthetic peptides can be used as bait in pulldown assays to isolate and identify interacting proteins from cellular extracts. This application note provides detailed protocols for performing pulldown assays with biotinylated Histone H1 peptides, along with examples of their application and the interpretation of results.
Principle of the Assay
The biotinylated peptide pulldown assay is a straightforward and effective method for identifying proteins that bind to specific post-translational modifications on histone tails.[1] The strong and specific interaction between biotin and streptavidin (or avidin) is exploited to immobilize the peptide of interest onto a solid support, typically agarose or magnetic beads. These peptide-coated beads are then incubated with a cell lysate or nuclear extract. Proteins that specifically recognize and bind to the modified histone peptide are "pulled down" from the extract. After a series of washes to remove non-specific binders, the captured proteins are eluted and can be identified by downstream applications such as Western blotting or mass spectrometry. The use of an unmodified peptide as a negative control is crucial for distinguishing specific interactors from background binding.
Applications in Research and Drug Development
-
Identification of Novel "Reader" Proteins: This technique is instrumental in the unbiased discovery of proteins that recognize and bind to specific PTMs on Histone H1.[1]
-
Validation of Protein-Protein Interactions: Pulldown assays can confirm suspected interactions between a protein of interest and a specific modification on Histone H1.
-
Drug Discovery and Screening: This assay can be adapted to screen for small molecules that inhibit the interaction between a Histone H1 PTM and its reader protein, providing a platform for the development of novel therapeutics.
-
Elucidation of Signaling Pathways: By identifying the proteins that interact with modified Histone H1, researchers can gain insights into the signaling pathways that are regulated by these modifications.
Experimental Protocols
Materials and Reagents
-
Biotinylated Histone H1 peptides (modified and unmodified controls)
-
Streptavidin-conjugated magnetic beads or agarose beads
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Nuclear extraction buffer
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150-300 mM NaCl, 0.05% NP-40)[2]
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer, 0.1 M glycine-HCl pH 2.0, or a solution containing a high concentration of the competing modified peptide)
-
Microcentrifuge tubes
-
Rotating platform
-
Magnetic rack (for magnetic beads)
-
SDS-PAGE gels and Western blotting apparatus
-
Mass spectrometer (for protein identification)
Experimental Workflow
Detailed Protocol
1. Preparation of Peptide-Coated Beads:
-
Resuspend the streptavidin beads by gentle vortexing.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Wash the beads three times with 1 mL of binding buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 500 x g) for 1 minute.
-
Resuspend the washed beads in binding buffer to create a 50% slurry.
-
Add the biotinylated Histone H1 peptide (typically 1-5 µg of peptide per 50 µL of 50% bead slurry) to the beads.
-
Incubate for 1-2 hours at 4°C on a rotating platform to allow for efficient binding of the peptide to the beads.
-
After incubation, wash the peptide-coated beads three times with 1 mL of binding buffer to remove any unbound peptide.
2. Pulldown of Interacting Proteins:
-
Prepare cell lysate or nuclear extract using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clear the lysate by incubating it with uncoated streptavidin beads for 1 hour at 4°C on a rotating platform. This step helps to reduce non-specific binding to the beads.
-
Transfer the pre-cleared lysate to a new microcentrifuge tube.
-
Add the prepared peptide-coated beads to the pre-cleared lysate.
-
Incubate the mixture for 2-4 hours or overnight at 4°C on a rotating platform.
3. Washing and Elution:
-
Separate the beads from the lysate using a magnetic rack or centrifugation.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. With each wash, incubate for 5 minutes on a rotating platform at 4°C. These stringent washes are critical for removing non-specifically bound proteins.
-
After the final wash, carefully remove all of the supernatant.
-
Elute the bound proteins from the beads using one of the following methods:
-
SDS-PAGE Sample Buffer: Add 2x SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes. This method is suitable for subsequent analysis by Western blotting.
-
Acidic Elution: Add 0.1 M glycine-HCl, pH 2.0, and incubate for 5-10 minutes. Neutralize the eluate with 1 M Tris-HCl, pH 8.5. This method is suitable for downstream applications where protein denaturation by SDS is not desired.
-
Competitive Elution: Add an excess of the free, modified peptide to compete for binding to the reader protein. This is a gentle elution method.
-
4. Analysis of Pulldown Proteins:
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against a specific protein of interest to confirm its interaction with the Histone H1 peptide.
-
Mass Spectrometry: For unbiased identification of interacting proteins, the eluted sample can be analyzed by mass spectrometry. This will provide a comprehensive list of proteins that were pulled down with the modified peptide.
Data Presentation and Quantitative Analysis
While pulldown assays are not inherently quantitative, they can be coupled with quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), to compare the relative abundance of proteins binding to a modified peptide versus an unmodified control.[3][4]
Below is an example table summarizing proteins identified as interacting with full-length Histone H1.0 in a proteomics study. A similar approach can be used to present data from a biotinylated peptide pulldown, comparing the abundance of proteins pulled down with modified versus unmodified peptides.
| Protein | Gene Symbol | Function | Relative Abundance (Modified vs. Unmodified) |
| Nucleolin | NCL | Ribosome biogenesis, chromatin remodeling | Enriched |
| U2AF65 | U2AF2 | pre-mRNA splicing | Enriched |
| SF2/ASF | SRSF1 | pre-mRNA splicing | Enriched |
| FACT complex subunit SSRP1 | SSRP1 | Chromatin remodeling, transcription | Enriched |
| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | Transcription, RNA processing | Enriched |
| Hypothetical Protein A | HPA | Unknown | No change |
| Hypothetical Protein B | HPB | Unknown | Depleted |
This table is a representative example based on known Histone H1 interactors and is for illustrative purposes. The relative abundance would be determined by quantitative mass spectrometry.
Signaling Pathway and Logical Relationships
Histone H1 Ubiquitination in the DNA Damage Response
Upon DNA damage, a signaling cascade is initiated to recruit repair factors to the site of the lesion. Histone H1 plays a key role in this process through its ubiquitination. The following diagram illustrates the key steps in this pathway.
This pathway highlights how the ubiquitination of Histone H1, mediated by E3 ligases like HUWE1 and RNF8, serves as a crucial signal for the recruitment of downstream factors such as RNF168, ultimately leading to the repair of the damaged DNA.[5][6]
Conclusion
Biotinylated Histone H1 peptides are indispensable tools for investigating the complex interplay between histone modifications and their effector proteins. The pulldown assay, when combined with modern proteomic techniques, provides a powerful platform for the discovery and characterization of these interactions. The insights gained from such studies are fundamental to our understanding of chromatin biology and will continue to drive the development of novel therapeutic strategies targeting epigenetic regulatory pathways.
References
- 1. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.org [mdanderson.org]
- 3. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC-based proteomic analysis to dissect the "histone modification signature" of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone H1 couples initiation and amplification of ubiquitin signalling after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histone H1-Derived Peptides in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H1 proteins, primarily known for their role in chromatin compaction, are emerging as promising candidates for drug delivery applications. Their inherent cell-penetrating properties, particularly within their C-terminal domain, offer a novel mechanism for traversing cellular membranes. This document provides a detailed overview of the application of histone H1-derived peptides as carriers for therapeutic agents, summarizing key quantitative data and providing detailed experimental protocols to guide researchers in this innovative field. The C-terminal domain of histone H1 is a key determinant of its binding to chromatin and its ability to condense DNA, making peptides derived from this region particularly interesting for the delivery of nucleic acids and other therapeutic molecules.[1][2]
Core Concepts and Mechanisms
Histone H1-derived peptides, especially those from the C-terminal domain, are rich in basic amino acids, contributing to their positive charge and facilitating interaction with negatively charged cell membranes and therapeutic payloads like nucleic acids.[1][2] The proposed mechanism of cellular uptake for these peptides often involves direct translocation across the plasma membrane or endocytic pathways.[3] One study has shown that a 38-amino acid human histone H1.4 C-terminal peptide (HC peptide) can form stable complexes with oligonucleotides and deliver them into the nucleus of melanoma cells.[4][5] Furthermore, the natural trafficking of histone H1 between cells in the tumor microenvironment suggests a potential for targeted drug delivery to chemoresistant tumors.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and toxicity of histone H1-derived peptide drug delivery systems. Due to the nascent stage of this specific research area, directly comparable quantitative data for a range of H1-drug conjugates is limited. Therefore, where specific data for H1-peptides is unavailable, representative data from other relevant cell-penetrating peptide (CPP)-drug conjugate systems is provided as a reference.
| Peptide Carrier | Cargo | Cell Line | Outcome Measure | Result | Reference |
| Histone H1.4 C-terminal peptide (HC peptide) | Splice Switching Oligonucleotide (SSO) | A375B3-Luc Melanoma | Luciferase Activity Restoration | Enhanced luciferase activity, indicating successful SSO delivery and splicing correction. | [4][5] |
| Keratin 1 Targeting Peptide | Doxorubicin (Dox) | Triple-Negative Breast Cancer (TNBC) cells | In vitro cytotoxicity (IC50) | 1.2–2.2 µM | [6] |
| EGFR-binding peptide | Doxorubicin (Dox) | SW480/DOX colon cancer | In vivo tumor accumulation (peak) | 21 µg·g−1 at 8 h | [7] |
| Peptide Carrier | Cell Line | Toxicity Measure | Result | Reference |
| Histone H1.4 C-terminal peptide (HC peptide) | A375B3 Melanoma | Cytotoxicity | No cytotoxicity observed. | [4][5] |
| Keratin 1 Targeting Peptide-Dox Conjugate | MCF-10A (normal breast) | In vitro cytotoxicity (IC50) | 15.1 µM (9-fold less toxic than on TNBC cells) | [6] |
| Hybrid cyclic-linear peptide-Dox conjugate | Normal cells | Antiproliferative activity | Less toxic than free Doxorubicin. | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Histone H1 C-terminal Peptide-Doxorubicin Conjugate
This protocol is adapted from established methods for conjugating doxorubicin to cell-penetrating peptides and can be applied to histone H1-derived peptides with a C-terminal cysteine residue.[9]
Materials:
-
Histone H1 C-terminal peptide with a C-terminal cysteine (e.g., custom synthesized)
-
Doxorubicin (DOX)
-
Succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate (SMCC)
-
Dimethyl sulfoxide (DMSO)
-
Conjugation buffer: 0.1 M sodium phosphate, 0.150 M sodium chloride, pH 7.2
-
Triethylamine (TEA)
-
Sephadex G-25 column
-
HPLC system for purification and analysis
Procedure:
-
Activation of Doxorubicin:
-
Dissolve DOX in DMSO.
-
Add the DOX solution to the conjugation buffer.
-
Add TEA and adjust the pH to 8.0.
-
Add SMCC to the solution and react for 2 hours at room temperature with gentle mixing, protected from light. This reaction creates an amine-reactive NHS-ester that couples with the primary amine of doxorubicin.[9]
-
-
Peptide Preparation:
-
Dissolve the lyophilized Histone H1 C-terminal peptide in conjugation buffer.
-
-
Conjugation Reaction:
-
Add the activated doxorubicin solution to the peptide solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing, protected from light. The maleimide group of the SMCC-activated doxorubicin reacts with the sulfhydryl group of the peptide's cysteine residue.[9]
-
-
Purification:
-
Purify the conjugate using a Sephadex G-25 column to remove unreacted doxorubicin and cross-linker.
-
Further purify the conjugate by preparative HPLC.
-
Lyophilize the purified conjugate and store it at -20°C.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using analytical HPLC and mass spectrometry.
-
Protocol 2: In Vitro Cellular Uptake and Intracellular Localization
This protocol describes how to visualize and quantify the cellular uptake of a fluorescently labeled Histone H1 peptide-drug conjugate.
Materials:
-
Fluorescently labeled Histone H1 peptide-drug conjugate (e.g., with Alexa Fluor 488)
-
Cancer cell line of interest (e.g., A375B3 melanoma)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 24-well plate with glass coverslips at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh serum-free medium containing the fluorescently labeled Histone H1 peptide-drug conjugate at the desired concentration.
-
Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Fixation and Staining:
-
Remove the treatment medium and wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope with appropriate filters for the fluorescent label and DAPI. The distribution of the fluorescent signal will indicate the intracellular localization of the conjugate.[5]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cell viability after treatment with the Histone H1 peptide-drug conjugate.[7]
Materials:
-
Histone H1 peptide-drug conjugate
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the Histone H1 peptide-drug conjugate, the free drug, and the peptide alone as controls.
-
Incubate for 48 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: Cellular uptake and mechanism of action of a Histone H1 peptide-drug conjugate.
Caption: Experimental workflow for developing and evaluating a Histone H1 peptide-drug conjugate.
References
- 1. Structure of the H1 C-terminal domain and function in chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H1 Post-Translational Modifications: Update and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embse.org [embse.org]
- 5. Preparation and evaluation of histone H1.4 C-terminal peptide for cellular delivery of oligonucleotides [embse.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeted delivery of doxorubicin through conjugation with EGF receptor–binding peptide overcomes drug resistance in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and application of hybrid cyclic-linear peptide-doxorubicin conjugates as a strategy to overcome doxorubicin resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jscimedcentral.com [jscimedcentral.com]
Application Notes and Protocols for Designing Custom Histone H1-Derived Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and functional characterization of custom peptides derived from Histone H1. The protocols outlined below offer detailed methodologies for key experiments to assess the bioactivity of these peptides.
Introduction to Histone H1 and Derived Peptides
Histone H1 is a linker histone crucial for the higher-order structuring of chromatin in eukaryotic cells.[1][2][3] Unlike core histones, which form the nucleosome "bead," H1 binds to the linker DNA connecting nucleosomes, aiding in the stabilization and compaction of the chromatin fiber.[1][2] Metazoan H1 proteins are characterized by a central globular "winged helix" domain and extended N- and C-terminal tails.[1][4] The C-terminal domain is notably rich in lysine residues, contributing to its interaction with DNA.[4]
The diverse functions and structural domains of Histone H1 make it an excellent source for designing custom peptides with a range of biological activities. These peptides can be engineered to mimic or antagonize the natural functions of H1, or to have novel properties for therapeutic and research applications. Key areas of interest include the development of cell-penetrating peptides (CPPs), antimicrobial peptides (AMPs), and modulators of chromatin-associated processes.
Design Principles for Custom Histone H1-Derived Peptides
The design of custom H1-derived peptides hinges on understanding the structure-function relationship of the parent protein. The following principles can guide the design of peptides with specific activities:
-
Cell-Penetrating Peptides (CPPs): The cationic nature of Histone H1, particularly its C-terminal tail, can be harnessed to design CPPs. These peptides are typically short, positively charged, and capable of traversing cellular membranes to deliver cargo.[5] Design considerations include optimizing the balance of cationic and hydrophobic residues to enhance cell uptake.
-
Antimicrobial Peptides (AMPs): Fragments of Histone H1 have been shown to possess antimicrobial activity.[6][7] The design of H1-derived AMPs often involves identifying and synthesizing regions of the protein with a high density of cationic and hydrophobic amino acids, which can disrupt microbial membranes. The best-studied histone-derived antimicrobial peptide is buforin II, which is derived from histone H2A and kills bacteria without cell lysis.[8]
-
Peptides Mimicking Post-Translational Modifications (PTMs): Histone H1 undergoes numerous PTMs, including phosphorylation, methylation, acetylation, and ubiquitylation, which regulate its function.[9][10][11][12] Custom peptides can be synthesized with specific PTMs to investigate their impact on protein-protein interactions, DNA binding, and chromatin structure.[13]
-
Chromatin-Binding Peptides: Peptides derived from the DNA-binding domains of H1 can be designed to study or modulate chromatin structure. The globular domain and the C-terminal tail are key regions for interaction with DNA and the nucleosome.[4] Modifications to these peptide sequences can be used to investigate the determinants of H1's binding affinity and specificity.
Applications of Custom Histone H1-Derived Peptides
Custom-designed H1-derived peptides have a wide array of potential applications in research and drug development:
-
Drug Delivery: H1-derived CPPs can be used as vectors to deliver therapeutic molecules, such as small molecules, nucleic acids, and proteins, into cells.[5]
-
Antimicrobial Therapeutics: H1-derived AMPs represent a promising class of novel antibiotics to combat multidrug-resistant bacteria.[7][8]
-
Cancer Therapy: The interaction between the CD95 death domain and elevated levels of Histone H1 isoforms in many cancer cells presents a therapeutic target.[14][15] Peptides that modulate this interaction could be developed as cancer therapeutics. Additionally, H1-targeting peptides have been used for in vivo imaging of tumor apoptosis.[16]
-
Epigenetics Research: Peptides mimicking specific PTMs on H1 are invaluable tools for dissecting the "histone code" and understanding how these modifications regulate gene expression and other chromatin-based processes.[17]
Experimental Protocols
Peptide Synthesis and Purification
This protocol describes the solid-phase synthesis and purification of custom H1-derived peptides.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether
-
Acetonitrile (ACN)
-
Automated peptide synthesizer
-
High-performance liquid chromatography (HPLC) system with a C18 column[18][19]
-
Mass spectrometer
Protocol:
-
Peptide Synthesis:
-
Swell the Rink Amide resin in DMF.
-
Perform automated solid-phase peptide synthesis using a standard Fmoc/tBu strategy.
-
For each coupling cycle, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Couple the next Fmoc-amino acid using DIC and Oxyma Pure as coupling reagents.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5 v/v/v/v).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase HPLC using a C18 column and a water/ACN gradient containing 0.1% TFA.[19]
-
Collect fractions containing the purified peptide.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Verify the identity of the peptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
H1-derived peptide
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Peptide Dilutions:
-
Dissolve the lyophilized peptide in sterile water or a suitable buffer to create a stock solution.
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest peptide concentration at which no visible growth is observed.
-
Optionally, read the absorbance at 600 nm using a spectrophotometer to quantify bacterial growth.
-
Cell Penetration Assay
This protocol assesses the ability of a fluorescently labeled H1-derived peptide to enter mammalian cells.
Materials:
-
Fluorescently labeled H1-derived peptide (e.g., FITC-labeled)
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
DAPI stain
-
Fluorescence microscope
Protocol:
-
Cell Culture:
-
Seed cells in a glass-bottom dish or on coverslips in a multi-well plate and grow to 70-80% confluency.
-
-
Peptide Treatment:
-
Prepare a working solution of the fluorescently labeled peptide in serum-free medium at the desired concentration.
-
Wash the cells twice with PBS.
-
Add the peptide solution to the cells and incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Cell Fixation and Staining:
-
Remove the peptide solution and wash the cells three times with PBS to remove extracellular peptide.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei by incubating with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with mounting medium.
-
Visualize the cells using a fluorescence microscope, capturing images in the channels for the peptide's fluorophore and DAPI.
-
Analyze the images to determine the subcellular localization of the peptide.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for H1-derived peptides from the literature.
Table 1: Antimicrobial Activity of Histone H1-Derived Peptides
| Peptide Sequence | Organism | MIC (µg/mL) | Reference |
| Purified Histone H1 | S. typhimurium CS015 | 3.47 - 6.95 | [6] |
| Recombinant Human H1.2 | P. aeruginosa PAO1 | < 6.25 | [7] |
| Recombinant Human H1.2 | S. aureus ATCC 25923 | 25 | [7] |
| Recombinant Human H1.4 | E. coli CFT073 | 12.5 | [7] |
Table 2: Binding Affinity of Histone H1 and its Domains
| Protein/Peptide | Ligand | Method | Kd (µM) | Reference |
| Globular Domain of H1 | Nucleosome | ITC | ~0.5 | [4] |
| Full-length H1 | Nucleosome | EMSA | Not specified | [4] |
Visualizations
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of H1-Derived Peptides.
Caption: Logical Relationships in the Design of Custom Histone H1-Derived Peptides.
Caption: Proposed Signaling Pathway for an H1-Derived Apoptotic Peptide Targeting Exposed Histone H1 on Cancer Cells.
References
- 1. Histone H1 - Wikipedia [en.wikipedia.org]
- 2. What is the primary role of histone H1 in chromatin structure? | Study Prep in Pearson+ [pearson.com]
- 3. The H1 linker histones: multifunctional proteins beyond the nucleosomal core particle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Twenty years of cell-penetrating peptides: from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Role of Epithelial Cell-Derived Histone H1 Proteins in Innate Antimicrobial Defense in the Human Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Novel Histone-Derived Antimicrobial Peptides Use Different Antimicrobial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Histone H1 Post-Translational Modifications: Update and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Custom Synthesis of Histone Peptides | AltaBioscience [altabioscience.com]
- 14. Experimental therapy uses innate immunity to fight diverse cancers | Drug Discovery News [drugdiscoverynews.com]
- 15. Onchilles Pharma Publishes Landmark ELANE Pathway Study and Advances N17350 Toward the Clinic With New Financing and Leading Clinical Advisor - BioSpace [biospace.com]
- 16. In vivo imaging of tumor apoptosis using histone H1-targeting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jpt.com [jpt.com]
- 18. blog.mblintl.com [blog.mblintl.com]
- 19. bachem.com [bachem.com]
Application Notes: Mass Spectrometry Analysis of Histone H1-Derived Peptides
Introduction
Histone H1, the linker histone, plays a crucial role in the higher-order structuring of chromatin and is increasingly recognized for its involvement in gene regulation, DNA repair, and cell differentiation.[1][2][3] The diverse functions of Histone H1 are modulated by a complex landscape of post-translational modifications (PTMs), including phosphorylation, methylation, acetylation, ubiquitylation, and citrullination.[1][2] Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the detailed characterization and quantification of these PTMs, surmounting many of the limitations associated with antibody-based methods, such as cross-reactivity and epitope occlusion.[4]
However, the analysis of Histone H1 by mass spectrometry presents unique challenges due to its highly basic nature, which results in the generation of small, hydrophilic peptides upon digestion with trypsin, and the high sequence homology among its variants.[5][6] This document provides detailed protocols and application notes for the successful mass spectrometric analysis of Histone H1-derived peptides, aimed at researchers, scientists, and drug development professionals.
Challenges in Histone H1 Mass Spectrometry
Several intrinsic properties of Histone H1 complicate its analysis by mass spectrometry:
-
High Basicity: The abundance of lysine and arginine residues leads to the generation of short, hydrophilic peptides after tryptic digestion, which are poorly retained on standard reverse-phase chromatography columns.[5][6]
-
Sequence Homology: The high degree of sequence similarity among somatic H1 variants (e.g., H1.2, H1.3, H1.4) makes it difficult to assign PTMs to a specific subtype using bottom-up proteomics.[5][7]
-
Low Abundance of PTMs: Many PTMs are present at low stoichiometry, requiring sensitive enrichment and detection methods.[8]
To address these challenges, specialized sample preparation and analytical strategies have been developed, including chemical derivatization to improve peptide properties and targeted mass spectrometry for sensitive quantification.
Quantitative Analysis of Histone H1 PTMs
Quantitative mass spectrometry allows for the measurement of changes in the abundance of specific Histone H1 PTMs in response to various stimuli, disease states, or drug treatments. Two common approaches are label-free quantification and targeted proteomics.
Table 1: Overview of Quantitative Mass Spectrometry Approaches for Histone H1 Analysis
| Quantification Strategy | Description | Advantages | Considerations |
| Label-Free Quantification (e.g., MaxLFQ) | Compares the signal intensities of peptides across different samples without the use of isotopic labels.[9] | Cost-effective and straightforward.[9] | Requires high reproducibility in sample preparation and LC-MS performance. |
| Targeted Proteomics (e.g., PRM) | Specifically monitors a predefined set of peptides, offering high sensitivity and specificity.[10] | High accuracy, sensitivity, and reproducibility for quantifying low-abundance peptides.[10] | Requires prior knowledge of the peptides and their fragmentation patterns. |
| Stable Isotope Labeling | Involves the incorporation of heavy isotopes into peptides or proteins to create an internal standard for precise quantification. | Highly accurate for relative quantification. | Can be complex and expensive to implement. |
Table 2: Example of Quantified Phosphorylation Sites on Histone H1.4
| Cell Line | Cell Cycle Phase | Phosphorylation Site | Relative Abundance Change |
| MDA-MB-231 | Mitosis (M) vs. S Phase | S172 | Significantly Increased[5] |
| MDA-MB-231 | Mitosis (M) vs. S Phase | S187 | Significantly Increased[5] |
| MDA-MB-231 | Mitosis (M) vs. S Phase | T18 | Significantly Increased[5] |
| MDA-MB-231 | Mitosis (M) vs. S Phase | T146 | Significantly Increased[5] |
| MDA-MB-231 | Mitosis (M) vs. S Phase | T154 | Significantly Increased[5] |
| MCF-10A | Mitosis (M) vs. S Phase | S172 | Significantly Increased[5] |
| MCF-10A | Mitosis (M) vs. S Phase | S187 | Significantly Increased[5] |
| MCF-10A | Mitosis (M) vs. S Phase | T18 | Significantly Increased[5] |
| MCF-10A | Mitosis (M) vs. S Phase | T146 | Significantly Increased[5] |
| MCF-10A | Mitosis (M) vs. S Phase | T154 | Significantly Increased[5] |
Note: This table is a representation of the type of quantitative data that can be obtained. Specific fold changes would be determined in individual experiments.
Experimental Protocols
Protocol 1: Histone Extraction from Cultured Cells
This protocol describes the acid extraction of histones from mammalian cells, a widely used method that yields high-purity histone preparations.[11]
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
0.2 M Sulfuric acid (H₂SO₄), ice-cold
-
Trichloroacetic acid (TCA)
-
Acetone with 0.1% HCl
-
Acetone
-
Deionized water
Procedure:
-
Cell Harvest: Harvest cultured cells and wash twice with ice-cold PBS.
-
Nuclei Isolation: Lyse the cells with a suitable lysis buffer and pellet the nuclei by centrifugation.
-
Acid Extraction: Resuspend the nuclear pellet in ice-cold 0.2 M H₂SO₄ and incubate with shaking overnight at 4°C.[12]
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Protein Precipitation: Collect the supernatant containing the histones and precipitate the proteins by adding TCA to a final concentration of 20%. Incubate on ice for at least 1 hour.
-
Pelletting and Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. Wash the pellet twice with acetone containing 0.1% HCl, followed by two washes with acetone.
-
Drying and Solubilization: Air-dry the histone pellet and resuspend in deionized water.
Protocol 2: In-solution Digestion and Propionylation for Bottom-Up MS
This protocol is designed to improve the analysis of histone peptides by increasing their length and hydrophobicity through chemical derivatization.[11]
Materials:
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Propionic anhydride
-
Ammonium hydroxide
-
Trypsin (MS-grade)
-
Formic acid
Procedure:
-
Resuspension: Resuspend the purified histones in 50 mM ammonium bicarbonate buffer.
-
Derivatization (Propionylation): Add propionic anhydride and adjust the pH to ~8.0 with ammonium hydroxide. Incubate for 15 minutes at room temperature. This step blocks unmodified lysine residues.[11]
-
Trypsin Digestion: Add trypsin at a 1:20 (enzyme:protein) ratio and incubate overnight at 37°C. Trypsin will now only cleave at arginine residues.[11]
-
Second Derivatization: Repeat the propionylation step to derivatize the newly formed N-termini of the peptides.[11]
-
Sample Cleanup: Acidify the sample with formic acid and desalt using C18 StageTips or a similar method.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.
Visualizations
Caption: Bottom-up proteomics workflow for Histone H1 PTM analysis.
References
- 1. Histone H1 Post-Translational Modifications: Update and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging roles of linker histones in regulating chromatin structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H1 - Wikipedia [en.wikipedia.org]
- 4. Breaking the histone code with quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone H1 Post-Translational Modifications: Update and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Histone H1 Subtypes Using Targeted Proteomics | MDPI [mdpi.com]
- 8. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Label-Free Mass Spectrometry-Based Quantification of Linker Histone H1 Variants in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Histone H1 Subtypes Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Guide to Histone Isolation and Enrichment - Creative Proteomics [creative-proteomics.com]
- 12. Frontiers | Filter-Aided Sample Preparation Procedure for Mass Spectrometric Analysis of Plant Histones [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in Histone H1 Peptide Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Histone H1 peptide kinase assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low or no signal in my Histone H1 kinase assay. What are the primary areas I should investigate?
A low or absent signal in a kinase assay can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause. The main areas to focus on are the activity of the kinase, the quality and concentration of the substrates (Histone H1 and ATP), the assay buffer composition, and the experimental procedure itself.
To systematically troubleshoot this issue, consider the following potential problems and solutions:
-
Inactive Kinase: The kinase may have lost activity due to improper storage or handling.
-
Sub-optimal Substrate Concentration: The concentration of Histone H1 or ATP may not be optimal for the kinase.
-
Degraded ATP: The [γ-³²P]ATP may have decayed, leading to a weak signal.
-
Incorrect Buffer Conditions: The pH, salt concentration, or presence of inhibitors in the assay buffer can significantly affect kinase activity.
-
Procedural Errors: Mistakes in pipetting, incubation times, or washing steps can all lead to a low signal.
The following diagram illustrates a logical troubleshooting workflow to pinpoint the issue.
Caption: Troubleshooting workflow for low signal in a Histone H1 kinase assay.
Q2: How can I determine if my kinase is active?
Inactive kinase is a frequent cause of low assay signals. Proper storage and handling are critical for maintaining enzyme activity.
Possible Cause:
-
Improper Storage: The kinase may have been stored at the wrong temperature or subjected to multiple freeze-thaw cycles. Most kinases should be stored at -80°C in aliquots.[1][2]
-
Enzyme Degradation: Proteases in the sample or reagents can degrade the kinase. The inclusion of protease inhibitors in the lysis and assay buffers is recommended.[3]
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the kinase has been stored according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
-
Run a Positive Control: Test the kinase with a known, highly active substrate (other than Histone H1, if available) to confirm its catalytic activity.
-
Perform a Kinase Titration: If the kinase is active but the signal is low, the concentration may be suboptimal. Perform the assay with a range of kinase concentrations to determine the optimal amount.
-
Check for Inhibitors: Ensure that your assay buffer does not contain any known inhibitors of your kinase. For example, high salt concentrations can be inhibitory.[4]
The following diagram illustrates a simplified signaling pathway for a generic kinase phosphorylating Histone H1.
Caption: Simplified signaling pathway of Histone H1 phosphorylation by a kinase.
Q3: My kinase seems to be active. Could the problem be with my Histone H1 substrate or ATP?
Yes, issues with either the Histone H1 peptide or the ATP can lead to a low signal.
Possible Causes & Solutions:
| Component | Potential Issue | Recommended Action |
| Histone H1 | Degradation or Impurity: The Histone H1 preparation may be degraded or contain impurities that inhibit the kinase. | Verify Quality: Run the Histone H1 on an SDS-PAGE gel to check for integrity and purity. A single band at the correct molecular weight is expected.[5] Use a Reliable Source: Purchase high-quality, purified Histone H1 validated for use in kinase assays.[6] |
| Suboptimal Concentration: The concentration of Histone H1 may be too low or too high (substrate inhibition). | Optimize Concentration: Perform a substrate titration to determine the optimal concentration for your kinase. A typical starting concentration is 0.1 mg/ml.[1] | |
| [γ-³²P]ATP | Radioactive Decay: ³²P has a half-life of 14.3 days. Old ATP stocks will have significantly lower radioactivity. | Check the Date: Always note the date of the radioisotope and calculate the current specific activity. Use fresh [γ-³²P]ATP for optimal results. |
| Incorrect Concentration: The final ATP concentration in the assay is critical. It should be at or near the Km of the kinase for ATP. | Optimize ATP Concentration: If the Km is unknown, a common starting concentration is 100 µM.[2] A mix of "hot" (radiolabeled) and "cold" (unlabeled) ATP is often used to achieve the desired specific activity and final concentration.[4] |
Experimental Protocols
Detailed Methodology for a Standard Histone H1 Kinase Assay
This protocol is a general guideline and may require optimization for specific kinases and experimental conditions.
1. Reagent Preparation:
-
5X Assay Buffer: 250 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5 mM DTT. Store at 4°C.
-
Kinase Dilution Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Brij-35. Store at 4°C.
-
Histone H1 Stock Solution: 1 mg/mL in deionized water. Store in aliquots at -20°C.[1]
-
ATP Stock Solution: 10 mM "cold" ATP in deionized water. Store in aliquots at -20°C.
-
[γ-³²P]ATP: 10 µCi/µL. Store according to the manufacturer's instructions.
2. Assay Procedure:
-
Prepare a master mix of the assay components to ensure consistency across reactions. For a single 25 µL reaction, the components are typically added in the following order on ice:
-
5 µL of 5X Assay Buffer
-
5 µL of Histone H1 (diluted to a working concentration, e.g., 0.5 mg/mL)
-
x µL of diluted kinase
-
Deionized water to a final volume of 20 µL.
-
-
Initiate the reaction by adding 5 µL of the ATP mix (a combination of "cold" ATP and [γ-³²P]ATP to achieve the desired final concentration and specific activity).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.[1][2]
-
Stop the reaction by adding 10 µL of 3X SDS-PAGE sample buffer containing 30 mM EDTA.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Blue to visualize the protein bands and ensure equal loading of Histone H1.[5]
-
Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporated ³²P.
-
Quantify the signal using a phosphorimager or by densitometry of the autoradiogram.
Control Reactions:
It is essential to include the following control reactions to aid in data interpretation and troubleshooting:[1]
| Control | Components | Purpose |
| No Enzyme | All components except the kinase. | To determine the background signal from non-enzymatic phosphorylation or contamination. |
| No Substrate | All components except Histone H1. | To measure kinase autophosphorylation. |
| Positive Control | A known active kinase and its substrate. | To confirm that the assay conditions are suitable for kinase activity. |
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for a Histone H1 kinase assay.
References
Technical Support Center: Optimizing Cellular Uptake of Histone H1-Derived Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Histone H1-derived peptides for intracellular delivery. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed protocols for key assays, and visual aids to understand the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are Histone H1-derived peptides and why are they used for cell penetration?
Histone H1 is a linker histone protein crucial for chromatin compaction.[1][2] Its C-terminal domain is rich in positively charged amino acids like lysine and arginine, which facilitates interaction with the negatively charged cell membrane, a key characteristic of cell-penetrating peptides (CPPs).[2] These derived peptides can be synthesized and used to transport various cargo molecules, such as oligonucleotides and proteins, into cells.[3][4]
Q2: What is the primary mechanism of cellular uptake for Histone H1-derived peptides?
Like many other cationic CPPs, Histone H1-derived peptides are thought to enter cells through endocytosis.[5][6] This process involves the engulfment of the peptide and its cargo by the cell membrane to form an intracellular vesicle. The exact endocytic pathway (e.g., clathrin-mediated endocytosis, macropinocytosis) can vary depending on the specific peptide sequence, cargo, and cell type.[6]
Q3: How can I improve the uptake efficiency of my Histone H1-derived peptide?
Several factors can be optimized to enhance uptake:
-
Peptide Sequence: Increasing the number of positively charged residues (arginine and lysine) can enhance electrostatic interactions with the cell membrane.[7]
-
Cargo: The nature of the cargo is critical. For instance, a human histone H1.4 C-terminal peptide has been shown to form stable complexes with oligonucleotides for cellular delivery.[3]
-
Concentration: Uptake is generally concentration-dependent, but higher concentrations can lead to cytotoxicity. It's essential to determine the optimal concentration for your specific peptide and cell line.[8]
-
Incubation Time: Longer incubation times can increase uptake, but should be balanced with potential cytotoxicity.[8]
Q4: Are Histone H1-derived peptides cytotoxic?
Histone H1-derived peptides have been reported to exhibit low to no cytotoxicity at effective concentrations.[3] However, it is crucial to perform a cytotoxicity assay for each new peptide-cargo conjugate and cell line. Common assays include MTT, LDH leakage, and AlamarBlue assays.[9]
Q5: How can I quantify the amount of peptide taken up by the cells?
Several methods can be used to quantify intracellular peptide concentration:
-
Fluorometry: If the peptide is labeled with a fluorescent dye, the intracellular fluorescence can be measured and correlated to a standard curve.[10][11]
-
Mass Spectrometry: Techniques like MALDI-TOF MS can provide accurate quantification of the intact internalized peptide.[10]
-
Flow Cytometry: This method can be used to measure the fluorescence of individual cells that have taken up a fluorescently labeled peptide.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cellular uptake | - Inefficient peptide design (low positive charge).- Peptide degradation by proteases.- Suboptimal peptide concentration or incubation time.- Cell line is resistant to uptake. | - Redesign the peptide to include more arginine or lysine residues.- Use D-amino acids or cyclization to increase stability.- Perform a dose-response and time-course experiment to find optimal conditions.- Try a different cell line known to be more permissive to CPPs (e.g., HeLa, CHO).[8] |
| High cytotoxicity | - Peptide concentration is too high.- The peptide sequence has inherent toxicity.- The cargo itself is toxic. | - Reduce the peptide concentration and/or incubation time.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range.- Test the cytotoxicity of the cargo alone. |
| Peptide-cargo complex instability | - Weak interaction between the peptide and cargo.- Inappropriate buffer conditions. | - If using non-covalent complexes, adjust the molar ratio of peptide to cargo.- For covalent conjugation, ensure the linker is stable under experimental conditions.- Optimize buffer pH and ionic strength. |
| Endosomal entrapment of cargo | - The peptide is unable to facilitate endosomal escape. | - Co-administer with endosomolytic agents (e.g., chloroquine), though this may increase toxicity.- Modify the peptide to include sequences that promote endosomal disruption (e.g., histidine-rich peptides). |
| Inconsistent results between experiments | - Variation in cell culture conditions (passage number, confluency).- Inconsistent preparation of peptide-cargo complexes. | - Standardize cell culture protocols and use cells within a specific passage number range.- Prepare fresh peptide-cargo complexes for each experiment and ensure consistent mixing and incubation. |
Data on Histone H1-Derived Peptides
Quantitative data on the uptake efficiency of various Histone H1-derived peptides is still emerging and often not standardized across different studies. However, qualitative comparisons and data from well-characterized CPPs can provide a useful reference.
| Peptide | Origin | Cargo | Cell Line | Uptake Efficiency/Transfection Efficiency | Cytotoxicity | Reference |
| HC peptide | Human Histone H1.4 C-terminus | Splice switching oligonucleotide | A375B3 melanoma | Demonstrated successful delivery and functional correction of luciferase splicing. | No cytotoxicity observed. | [3] |
| H1C peptide | Carassius auratus (goldfish) Histone H1 C-terminus | Plasmid DNA | 293T, NIH/3T3 | Similar or higher transfection efficiency compared to Lipofectamine. | Not specified. | [4] |
| TAT (control) | HIV-1 TAT protein | Various | HeLa, CHO | Generally high uptake. | Can be cytotoxic at higher concentrations. | [8] |
| Penetratin (control) | Drosophila Antennapedia homeodomain | Various | HeLa, CHO | Good uptake, well-tolerated. | Generally low. | [8] |
Experimental Protocols
Peptide-Cargo Complex Formation (Non-covalent)
This protocol describes the formation of complexes between a positively charged this compound and a negatively charged cargo (e.g., plasmid DNA, siRNA).
Materials:
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Cargo stock solution (e.g., plasmid DNA at 1 mg/mL in TE buffer)
-
Nuclease-free water
-
Serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Dilute the peptide and cargo separately in serum-free medium to the desired concentrations.
-
Add the diluted peptide solution to the diluted cargo solution dropwise while gently vortexing. The order of addition may need to be optimized.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
The complexes are now ready to be added to the cells.
Cellular Uptake Quantification using Fluorometry
This protocol is for quantifying the uptake of a fluorescently labeled this compound.
Materials:
-
Cells cultured in a 24-well plate
-
Fluorescently labeled this compound
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
Fluorometer
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Prepare a standard curve by adding known concentrations of the fluorescently labeled peptide to lysis buffer.
-
Wash the cells with PBS.
-
Add the peptide-cargo complexes in serum-free medium to the cells and incubate for the desired time (e.g., 4 hours).
-
Wash the cells three times with PBS to remove non-internalized peptide.
-
Optional: To remove membrane-bound peptide, incubate with Trypsin-EDTA for 5 minutes, then neutralize with complete medium and wash with PBS.
-
Lyse the cells by adding lysis buffer to each well and incubating on ice for 10 minutes.
-
Transfer the cell lysates to microcentrifuge tubes and clarify by centrifugation.
-
Measure the fluorescence of the supernatants using a fluorometer.
-
Calculate the intracellular peptide concentration by comparing the fluorescence of the cell lysates to the standard curve.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the this compound on cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the peptide for the desired exposure time. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizing Cellular Processes
General Workflow for Optimizing Peptide Uptake
Caption: Workflow for optimizing this compound-mediated cargo delivery.
Potential Cellular Uptake Pathways
Caption: Overview of potential endocytic pathways for Histone H1-derived peptides.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in peptide uptake experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. bachem.com [bachem.com]
- 3. embse.org [embse.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 6. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Histone H1 Subtypes Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 9. H1 histones: current perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Histone H1-Derived Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histone H1-derived peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my Histone H1-derived peptides poorly soluble in aqueous solutions?
A1: Histone H1 and its derived peptides are characterized by a high content of basic amino acids, particularly lysine and arginine, especially within their N- and C-terminal domains. This gives them a high positive charge at neutral pH. While this charge can promote interaction with water, strong intermolecular electrostatic and hydrogen bonding interactions can also lead to aggregation, reducing solubility. Furthermore, any hydrophobic residues present in the peptide sequence can contribute to poor aqueous solubility.
Q2: What is the first solvent I should try for dissolving my Histone H1-derived peptide?
A2: Always start with sterile, distilled water.[1][2][3] Histone H1-derived peptides are often soluble in water due to their high charge. If solubility is limited, gentle warming or sonication can be attempted. It is recommended to test the solubility of a small amount of the peptide first to avoid risking the entire sample.[1]
Q3: My peptide did not dissolve in water. What should I try next?
A3: Since Histone H1-derived peptides are basic (net positive charge), they are more soluble in acidic solutions.[1][4] Try dissolving the peptide in a small amount of 10-25% acetic acid and then dilute it with water to the desired concentration.[4][5] If that fails, a small amount of trifluoroacetic acid (TFA) can be used, but be mindful that TFA may be incompatible with certain cell-based assays.[1][4]
Q4: When should I consider using organic solvents?
A4: Organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile are generally reserved for highly hydrophobic or neutral peptides.[2][4] While Histone H1 peptides are typically basic, certain sequences or modifications might increase their hydrophobicity. A generic this compound has been reported to be soluble in DMSO at 25 mg/mL. If you use an organic solvent, dissolve the peptide completely in the organic solvent first, and then slowly add this solution dropwise to your aqueous buffer with gentle stirring.[5]
Q5: How do post-translational modifications (PTMs) affect the solubility of Histone H1-derived peptides?
A5: Post-translational modifications can significantly impact the solubility of Histone H1-derived peptides. Generally, PTMs are thought to increase protein solubility and stability.[1] For instance, phosphorylation introduces a negative charge, which can alter the peptide's isoelectric point and potentially increase its solubility in certain buffers.[6][7] Acetylation of lysine residues neutralizes their positive charge, which can weaken intermolecular interactions and potentially improve solubility.[8] However, the exact effect will depend on the specific modification, its location in the peptide sequence, and the properties of the solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peptide won't dissolve in water. | The peptide has a high net positive charge leading to strong intermolecular interactions or contains hydrophobic residues causing aggregation. | 1. Try gentle warming or sonication. 2. Add a small amount of 10-25% acetic acid to the solution.[1][5] 3. For peptides intended for non-cellular assays, a small amount of TFA can be used.[4] |
| Peptide precipitates when added to a buffer. | The pH of the buffer is close to the isoelectric point (pI) of the peptide, minimizing its net charge and solubility. The buffer components may also be interacting with the peptide. | 1. Ensure the final pH of the solution is well away from the peptide's pI. For basic peptides like those from Histone H1, a lower pH is generally better. 2. Dissolve the peptide completely in a suitable solvent (e.g., dilute acetic acid) before slowly adding it to the buffer with gentle mixing.[5] |
| The peptide solution is cloudy or forms a gel. | The peptide is not fully dissolved and may be forming aggregates or a suspension. | 1. Use sonication to help break up aggregates.[1] 2. Centrifuge the solution to pellet any undissolved material before using the supernatant. 3. Consider using a stronger solvent system, such as a small amount of an organic solvent like DMSO, followed by dilution in your aqueous buffer.[4] |
| Solubility is still an issue even with different solvents. | The peptide sequence may be inherently prone to aggregation. | 1. Consider redesigning the peptide to include more hydrophilic residues if experimentally feasible. 2. For experimental use, consider synthesizing the peptide with a solubility-enhancing tag, such as a short stretch of charged amino acids. |
Quantitative Solubility Data
The following table summarizes available quantitative solubility data for Histone H1-derived peptides. Data for these specific peptides is limited in the public domain; therefore, the table includes representative data and general guidelines.
| Peptide Description | Solvent | Concentration | Notes |
| This compound (generic) | DMSO | 25 mg/mL (19.96 mM) | Ultrasonic assistance may be needed. |
| Human Histone H1.4 C-terminal peptide (38 amino acids) | Initially expressed as a GST-fusion protein | Not specified | The use of a fusion protein suggests potential solubility challenges of the peptide alone.[9] |
| Basic Peptides (general) | 10-30% Acetic Acid | Not specified | Recommended for peptides with a net positive charge that are insoluble in water.[1][2] |
| Highly Hydrophobic Peptides (general) | DMSO, DMF, Acetonitrile | Not specified | Recommended for peptides with a high content of hydrophobic residues.[4][10] |
Experimental Protocols
Protocol 1: Solubilization of a Basic this compound
This protocol is suitable for most synthetic Histone H1-derived peptides, which are typically basic in nature.
-
Initial Assessment: Calculate the net charge of your peptide at neutral pH. For Histone H1 peptides, this will almost always be positive.
-
Initial Solubilization Attempt:
-
Weigh a small, accurately measured amount of the lyophilized peptide.
-
Add sterile, distilled water to achieve the desired stock concentration.
-
Vortex the solution gently. If the peptide does not dissolve, proceed to the next step.
-
-
Sonication:
-
Place the vial in a sonicator water bath for short bursts of 10-15 seconds.
-
Check for dissolution between bursts. Avoid prolonged sonication, which can heat the sample and potentially degrade the peptide.
-
-
Acidification:
-
If the peptide remains insoluble, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
Once dissolved, you can dilute the solution further with your desired aqueous buffer.
-
-
Final Preparation:
-
Before use, it is good practice to centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any residual insoluble material.
-
Carefully transfer the supernatant to a new tube.
-
Protocol 2: Solubilization of a Potentially Hydrophobic this compound
This protocol is for Histone H1-derived peptides that may have lower charge density or contain hydrophobic modifications.
-
Initial Assessment: Evaluate the amino acid composition for a significant presence of hydrophobic residues (e.g., Val, Leu, Ile, Phe).
-
Organic Solvent Solubilization:
-
Weigh a small amount of the lyophilized peptide.
-
Add a minimal volume of high-purity DMSO (or DMF if the peptide contains cysteine) to completely dissolve the peptide. Sonication can be used to aid dissolution.
-
-
Dilution in Aqueous Buffer:
-
With gentle but constant stirring, add the peptide-organic solvent solution dropwise to your desired aqueous buffer.
-
Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, you have exceeded the solubility limit at that concentration.
-
-
Storage and Use:
-
Be aware of the final concentration of the organic solvent in your working solution, as it may affect your downstream experiments. For most cell-based assays, the final DMSO concentration should be kept below 0.5%.
-
As with the previous protocol, centrifuge the final solution before use to remove any potential microprecipitates.
-
Visualizations
Caption: Workflow for solubilizing Histone H1-derived peptides.
Caption: Factors influencing Histone H1 peptide solubility.
References
- 1. biocat.com [biocat.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. Histone H1 Post-Translational Modifications: Update and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determinants of histone H1 mobility and chromatin binding in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embse.org [embse.org]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
reducing background fluorescence in Histone H1 peptide imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with background fluorescence in Histone H1 peptide imaging.
Troubleshooting Guide: Reducing High Background Fluorescence
High background fluorescence can obscure the specific signal from your Histone H1 peptide, leading to difficulties in image analysis and interpretation. The following guide provides a systematic approach to identifying and addressing common causes of high background.
Problem: High background fluorescence across the entire sample.
This is often due to issues with antibody concentrations, incubation conditions, or insufficient blocking.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Primary or Secondary Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal dilution. Start with the manufacturer's recommended dilution and perform a series of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000).[1][2][3] | Decreased non-specific binding and a better signal-to-noise ratio.[2] |
| Prolonged Antibody Incubation Time or Elevated Temperature | Reduce the incubation time for primary and/or secondary antibodies. If incubating overnight, ensure it is done at 4°C.[1] | Minimized non-specific antibody binding. |
| Inadequate Blocking | Increase the blocking incubation time (e.g., to 1 hour at room temperature).[3][4] Use normal serum from the same species as the secondary antibody for blocking (e.g., 5-10% normal goat serum for a goat anti-mouse secondary).[3][5] Consider using a protein-free blocking solution if issues persist. | Reduced background by blocking non-specific binding sites on the tissue or cells.[6] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like 0.05% Tween 20.[4][7] | Thorough removal of unbound and non-specifically bound antibodies. |
| Secondary Antibody Cross-Reactivity | Run a control with only the secondary antibody. If staining is observed, the secondary antibody may be binding non-specifically.[2] Consider using a pre-adsorbed secondary antibody. | Elimination of background caused by the secondary antibody. |
Problem: High background specifically within the nucleus.
This can be a particular challenge when imaging nuclear proteins like Histone H1 due to the high concentration of charged molecules in the nucleus.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding to nuclear components | Increase the salt concentration (e.g., up to 0.5 M NaCl) in the antibody dilution and wash buffers to reduce electrostatic interactions. | Reduced non-specific binding of antibodies to negatively charged molecules like DNA. |
| Incomplete Permeabilization | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100 or NP-40). Insufficient permeabilization can trap antibodies within the nucleus. | Uniform antibody access to the nuclear target and reduced background. |
| Over-fixation | Reduce the fixation time or the concentration of the fixative (e.g., paraformaldehyde). Over-fixation can create artificial binding sites.[8] | Preservation of antigenicity without introducing non-specific binding sites. |
Problem: Autofluorescence.
This is inherent fluorescence from the sample itself and can be a significant source of background.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aldehyde Fixation | Treat with a reducing agent like sodium borohydride (0.1% in PBS) after fixation to quench aldehyde-induced autofluorescence.[8][9] | Reduction of background fluorescence caused by the fixative. |
| Endogenous Fluorophores | Use a commercial autofluorescence quenching kit.[3] Alternatively, photobleach the sample before staining by exposing it to the excitation wavelength for a period. | Diminished autofluorescence from cellular components like lipofuscin. |
| Choice of Fluorophore | Select a fluorophore in the far-red or near-infrared spectrum, as autofluorescence is often weaker at longer wavelengths. | Shifted emission to a spectral region with lower endogenous background. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation method for Histone H1 peptide imaging?
A1: A common and effective method is fixation with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[10] However, the optimal fixation can be antibody-dependent. It is advisable to test different fixation protocols, such as cold methanol fixation, to determine what works best for your specific primary antibody and sample type.
Q2: How do I choose the right blocking buffer?
A2: The most recommended blocking buffer is 5-10% normal serum from the species in which your secondary antibody was raised.[3][5] For example, if you are using a goat anti-rabbit secondary antibody, you should use normal goat serum. Bovine serum albumin (BSA) at 1-5% is also a common choice, but ensure it is IgG-free to avoid cross-reactivity with the secondary antibody.[11]
Q3: Can I reuse my diluted antibodies?
A3: It is generally not recommended to reuse diluted antibodies for immunofluorescence, as this can lead to contamination and reduced antibody performance. For consistent results, always prepare fresh antibody dilutions for each experiment.
Q4: What are the essential controls to include in my experiment?
A4: You should always include the following controls:
-
Secondary antibody only control: To check for non-specific binding of the secondary antibody.[2]
-
Unstained control: To assess the level of autofluorescence in your sample.[5]
-
Isotype control: A primary antibody of the same isotype and from the same host species as your specific antibody, but which does not target any known protein in your sample. This helps to determine if the observed staining is due to non-specific Fc receptor binding or other non-antigen-specific interactions.
Q5: How can I quantify the reduction in background fluorescence?
A5: You can quantify background by measuring the mean fluorescence intensity in a region of interest (ROI) that does not contain your specific signal (e.g., a cell-free area of the slide). The signal-to-noise ratio (S/N) can then be calculated by dividing the mean fluorescence intensity of your specific signal by the mean fluorescence intensity of the background. An increase in the S/N ratio indicates a successful reduction in background.
Experimental Protocols
Detailed Protocol for Immunofluorescence Staining of Histone H1
This protocol is a general guideline and may require optimization for your specific cell type and primary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary antibody against Histone H1 peptide
-
Fluorophore-conjugated secondary antibody
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing antibodies to access nuclear targets.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Histone H1 antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 for 10 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescence using a suitable fluorescence microscope.
Visualizations
Experimental Workflow for Histone H1 Immunofluorescence
Caption: Workflow for indirect immunofluorescence staining of Histone H1.
Simplified Histone H1 Phosphorylation Signaling
Caption: Simplified signaling pathway of Histone H1 phosphorylation.
References
- 1. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. How to Eliminate Non Specific Binding of Antibody Oligo Conjugates [aboligo.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. Immunofluorescence Troubleshooting Tips [elabscience.com]
Histone H1 Peptide Stability in Serum: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of Histone H1 peptides in serum.
Frequently Asked Questions (FAQs)
Q1: Why is assessing the stability of Histone H1 peptides in serum crucial?
A1: Histone H1 peptides, like other peptide-based therapeutics, are promising due to their high specificity and efficacy.[1] However, their clinical application is often limited by rapid degradation in the bloodstream by proteases.[2][3] Assessing their stability in serum is a critical early step in drug development to predict in vivo half-life, understand degradation pathways, and guide chemical modifications to enhance their therapeutic potential.[1][4]
Q2: What are the primary challenges when working with Histone H1 peptides in serum?
A2: Researchers face several challenges:
-
Proteolytic Degradation: Serum contains a wide array of proteases that can rapidly cleave peptides.[1][5] The coagulation process that forms serum can activate additional proteases, making it a more aggressive environment than plasma.[1][5]
-
Analytical Complexity: Histone H1 peptides are highly basic and rich in lysine residues. This makes standard mass spectrometry analysis using trypsin digestion difficult, as it results in very short, hydrophilic peptides that are poorly retained on reverse-phase columns, leading to poor sequence coverage.[6]
-
Matrix Effects: The complex composition of serum can interfere with analytical methods like LC-MS, causing ion suppression or enhancement and affecting the accuracy of quantification.[7]
-
Physical Instability: Peptides can suffer from physical instability issues such as aggregation or adsorption to labware, leading to inaccurate measurements.[8][9] Factors like peptide concentration, pH, and temperature can influence this.[8][9]
Q3: What is the difference between using serum and plasma for stability assays?
A3: Serum and plasma are both derived from blood but differ in their preparation and composition. Plasma is obtained by centrifuging blood treated with anticoagulants, while serum is the liquid portion remaining after blood has been allowed to clot.[5] This distinction is critical because the coagulation cascade in serum preparation can activate proteases that are otherwise inhibited in plasma.[1][5] Consequently, peptides often degrade faster in serum than in plasma.[1][5] However, for some peptides, the degradation profile can vary unexpectedly between matrices, making the choice dependent on the specific research question.[1]
Q4: What analytical methods are typically used to quantify Histone H1 peptides in serum?
A4: The most common methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][11]
-
RP-HPLC: Often coupled with UV detection (at 214 or 220 nm), this method separates the intact peptide from its degradation products.[10] It is robust but may lack the sensitivity and specificity of LC-MS.
-
LC-MS/MS: This is the gold standard for peptide quantification, offering high sensitivity and specificity.[12] It can identify the exact cleavage sites and quantify the parent peptide and its metabolites simultaneously.[12] Methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are used for targeted quantification.[12]
Troubleshooting Guide
Problem 1: The peptide degrades almost instantly (t½ < 5 minutes).
-
Possible Cause: High activity of proteases in the serum batch. Proteolytic activity can vary between donors and species.[2][3]
-
Solution:
-
Use Protease Inhibitor Cocktails: Incorporate a broad-spectrum protease inhibitor cocktail to inhibit multiple classes of proteases (serine, cysteine, metalloproteases, etc.).[13][14]
-
Heat Inactivation: Heat the serum (e.g., at 56°C for 30 minutes) before the experiment to denature some proteases. Note that this can alter the serum's properties and may not inactivate all enzymes.
-
Use EDTA Plasma: Consider using plasma collected with EDTA, as EDTA chelates divalent cations required by metalloproteases, thus reducing their activity.[1][5]
-
Problem 2: Poor or inconsistent peptide recovery at the zero time point.
-
Possible Cause 1: Inefficient protein precipitation and peptide extraction. The chosen method may cause the peptide to co-precipitate with serum proteins. Strong acids, for example, can be unsuitable for some peptides.[15]
-
Solution 1: Optimize the precipitation method. Compare different organic solvents (e.g., acetonitrile, ethanol, methanol) or mixtures.[15] A common approach is a 1:1 mixture of acetonitrile and ethanol.[3]
-
Possible Cause 2: Adsorption of the peptide to labware. Peptides, especially at low concentrations, can stick to the surfaces of plastic tubes or plates.[16]
-
Solution 2: Use low-binding microcentrifuge tubes and pipette tips. Preparing stock solutions in organic-aqueous mixtures (at least 20% organic) can also limit adsorption.[16]
Problem 3: High variability between experimental replicates.
-
Possible Cause: Inter-individual variability in serum samples, inconsistent sample handling, or matrix effects.[2][7]
-
Solution:
-
Use Pooled Serum: Use commercially available pooled serum from multiple donors to average out individual differences in enzyme activity.
-
Standardize Protocols: Ensure precise and consistent timing for incubation, quenching, and processing steps. Automated liquid handling systems can improve reproducibility.[17]
-
Incorporate an Internal Standard: For LC-MS analysis, use a stable isotope-labeled (SIL) version of the peptide as an internal standard to account for variations in sample preparation and matrix effects.[2]
-
Problem 4: Analytical interference or peak tailing in HPLC/LC-MS.
-
Possible Cause: Co-elution of endogenous serum components with the target peptide.[10]
-
Solution:
-
Optimize Chromatography: Adjust the mobile phase gradient to better resolve the peptide peak from interfering substances.[10][17]
-
Implement Sample Cleanup: Use Solid-Phase Extraction (SPE) to clean the sample and remove interfering lipids, salts, and proteins before injection.
-
Modify Quenching Agent: The acid used to stop the reaction (e.g., trifluoroacetic acid, trichloroacetic acid) can sometimes affect chromatography. Ensure it is compatible with your column and mobile phase.[1]
-
Data Presentation
Table 1: Effect of Protease Inhibitors on the Half-Life (t½) of a Histone H1 Peptide in Human Serum
| Condition | Protease Inhibitor Cocktail | Half-Life (t½) in minutes |
| Control | None | 8.5 ± 1.2 |
| Test 1 | General Protease Inhibitor Cocktail | 125.4 ± 9.8 |
| Test 2 | Serine & Cysteine Protease Inhibitors | 98.2 ± 7.5 |
| Test 3 | Metalloprotease Inhibitors (EDTA) | 45.7 ± 4.1 |
Data are illustrative and represent mean ± standard deviation.
Table 2: Impact of Protein Precipitation Method on Peptide Recovery
| Precipitation Agent | Peptide Recovery (%) |
| 10% Trichloroacetic Acid (TCA) | 65 ± 5.2 |
| Acetonitrile (ACN) | 88 ± 4.1 |
| Methanol (MeOH) | 81 ± 3.8 |
| Acetonitrile/Ethanol (1:1, v/v) | 94 ± 2.9 |
Data are illustrative and represent the percentage of peptide recovered at t=0 relative to a control sample in buffer. Mean ± standard deviation.
Experimental Protocols
Protocol: In Vitro Stability of Histone H1 Peptide in Serum using LC-MS/MS
This protocol outlines a standard procedure for determining the rate of peptide degradation in serum.
1. Materials and Reagents:
-
Histone H1 peptide (lyophilized powder)
-
Stable Isotope-Labeled (SIL) internal standard peptide
-
Pooled human serum (stored at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Formic Acid (FA)
-
Low-binding microcentrifuge tubes
-
Thermomixer or incubating water bath
2. Experimental Workflow Diagram
3. Detailed Procedure:
-
Preparation:
-
Prepare a 1 mg/mL stock solution of the Histone H1 peptide in PBS.
-
Thaw a vial of pooled human serum in a 37°C water bath and pre-warm for 15 minutes.
-
Prepare the quenching solution: a 1:1 (v/v) mixture of ACN and EtOH containing the SIL internal standard at a fixed concentration.
-
-
Initiating the Assay:
-
To initiate the reaction, add the H1 peptide stock solution to the pre-warmed serum to achieve the desired final peptide concentration (e.g., 10 µM). Mix gently by inverting.
-
-
Incubation and Sampling:
-
Incubate the serum-peptide mixture in a thermomixer at 37°C with gentle agitation (e.g., 500 rpm).[2]
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the 50 µL aliquot to a low-binding tube containing 150 µL of the ice-cold quenching solution. This 3:1 ratio of organic solvent to sample stops the enzymatic reaction and precipitates serum proteins.[1]
-
Vortex vigorously for 30 seconds.
-
Incubate the samples at -20°C for at least 1 hour to ensure complete protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of low-binding tubes or an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the intact Histone H1 peptide and the SIL internal standard.[10]
-
-
Data Analysis:
-
Calculate the ratio of the H1 peptide peak area to the internal standard peak area for each time point.
-
Normalize the data by expressing the ratio at each time point as a percentage of the ratio at t=0.
-
Plot the percentage of remaining peptide versus time on a semi-logarithmic scale.
-
Determine the half-life (t½) from the slope of the linear regression (k) using the formula: t½ = 0.693 / k .
-
Key Degradation Factors
The stability of a Histone H1 peptide in serum is a dynamic process influenced by multiple factors.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. H1 histones: current perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
Technical Support Center: Histone H1 Peptides - Managing Batch-to-Batch Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histone H1 peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate batch-to-batch variability in your experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in synthetic Histone H1 peptides?
Batch-to-batch variability in synthetic peptides, including Histone H1 peptides, can arise from several factors during and after synthesis. Histone H1 peptides present unique challenges due to their high content of basic amino acids (lysine and arginine) and potential for post-translational modifications.[1][2][3]
Key Contributing Factors:
-
Synthesis Process: Incomplete coupling or deprotection reactions during solid-phase peptide synthesis (SPPS) can lead to deletion sequences or truncated peptides.[4] The high number of lysine residues in H1 peptides can be particularly challenging for synthesis.
-
Impurities: Residual solvents, reagents (like trifluoroacetic acid - TFA), and by-products from the synthesis process can contaminate the final peptide product.[5] These impurities can affect the peptide's solubility, stability, and biological activity.[6][7]
-
Post-Translational Modifications (PTMs): The synthesis of peptides with intended PTMs, or the unintended modification during synthesis and handling (e.g., oxidation), can be a significant source of variability.[8][9]
-
Peptide Handling and Storage: Lyophilized peptides are hygroscopic and can absorb moisture, which can affect their stability.[10][11][12] Improper storage temperatures and repeated freeze-thaw cycles of peptide solutions can lead to degradation.[11][12][13]
-
Quantification and Purity Assessment: Discrepancies in the methods used to determine peptide purity and concentration (net peptide content vs. gross weight) can lead to variability in experimental outcomes.[6][14][15]
Q2: How can I assess the quality and consistency of a new batch of Histone H1 peptide?
A combination of analytical techniques is recommended to thoroughly characterize each new batch of peptide.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a synthetic peptide.[16] It separates the target peptide from impurities. A high-purity specification (e.g., >95%) is often recommended for cellular or in vivo studies.[17]
-
Mass Spectrometry (MS): Mass spectrometry verifies the identity of the peptide by confirming its molecular weight.[18][19] Tandem MS (MS/MS) can be used to confirm the amino acid sequence.[18][20]
-
Amino Acid Analysis (AAA): AAA is considered the gold standard for accurately quantifying the amount of peptide in a sample (net peptide content).[14][15][21] This is crucial for ensuring you are using the same amount of active peptide in each experiment.
The following diagram illustrates a typical quality control workflow for incoming peptide batches.
Caption: Quality control workflow for new Histone H1 peptide batches.
Q3: What are the best practices for handling and storing Histone H1 peptides to minimize variability?
Proper handling and storage are critical to maintaining the integrity of your peptide stocks.
-
Storage of Lyophilized Peptides: Store lyophilized peptides at -20°C for short-term and -80°C for long-term storage, protected from light.[11][13] Peptides containing amino acids prone to oxidation (Cys, Met, Trp) should be stored under an inert atmosphere (e.g., argon or nitrogen).[12][13]
-
Reconstitution: Before opening, allow the peptide vial to equilibrate to room temperature to prevent condensation and moisture absorption.[13] Use sterile, high-purity solvents for reconstitution. For basic peptides like Histone H1, sterile water or a dilute acidic buffer (e.g., 0.1% acetic acid) is often suitable.[13] If solubility is an issue, sonication can help.
-
Storage of Peptide Solutions: Peptide solutions are less stable than lyophilized powder.[11] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[12][13] Store peptide solutions at -20°C or -80°C.[11]
The following decision tree can guide you on proper peptide handling and storage.
Caption: Decision tree for Histone H1 peptide handling and storage.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays between different peptide batches.
| Potential Cause | Troubleshooting Steps |
| Different Net Peptide Content | Quantify the peptide concentration of each batch using Amino Acid Analysis (AAA) to ensure you are using the same amount of active peptide.[14][15] Do not rely on the gross weight of the lyophilized powder. |
| Presence of Cytotoxic Impurities (e.g., TFA) | If possible, obtain peptides with a different counter-ion (e.g., acetate). High concentrations of TFA can be toxic to cells.[6][22] Perform a dose-response curve with each new batch to assess its biological activity and potential toxicity. |
| Variations in Purity | Analyze the purity of each batch by HPLC.[16] Impurities such as deletion sequences can sometimes have biological activity or interfere with the activity of the target peptide.[7] |
| Peptide Degradation | Review your storage and handling procedures. Ensure peptides are stored at the correct temperature and that freeze-thaw cycles are minimized by using aliquots.[12][13] |
Problem 2: Poor or no signal in biochemical assays (e.g., enzyme assays, binding assays).
| Potential Cause | Troubleshooting Steps |
| Incorrect Peptide Sequence or PTM | Verify the molecular weight and, if necessary, the sequence of the peptide using Mass Spectrometry (MS and MS/MS).[18][20] This will confirm the identity of the peptide. |
| Peptide Oxidation or Aggregation | For peptides containing cysteine, methionine, or tryptophan, prepare fresh solutions and consider using buffers purged with inert gas to prevent oxidation.[6][13] Visually inspect the reconstituted peptide solution for any signs of precipitation or aggregation. |
| Inaccurate Peptide Quantification | Use Amino Acid Analysis (AAA) to determine the accurate net peptide content.[23] Colorimetric assays like Bradford can be inaccurate for peptides.[15] |
| Peptide Adsorption to Surfaces | Peptides can adsorb to glass or certain plastic surfaces.[24] Consider using low-binding microplates and pipette tips. Including a carrier protein like BSA in your assay buffer (if compatible with your experiment) can sometimes help. |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of Histone H1 peptides. Method optimization (e.g., gradient, column choice) may be required for specific peptides.[25][26]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[27]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[27]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[27]
-
Gradient: A typical starting point is a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[27]
-
Detection: UV at 214-220 nm.[16]
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10-20 µL of the sample. Purity is calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Identity Verification by Mass Spectrometry (ESI-MS)
This protocol outlines the general steps for confirming the molecular weight of a Histone H1 peptide.
-
Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 pmol/µL) in a suitable solvent for electrospray ionization (ESI), such as 50% acetonitrile/water with 0.1% formic acid.
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular weight of the peptide.
-
Analysis: Deconvolute the resulting multi-charged spectrum to obtain the monoisotopic mass of the peptide. Compare this experimental mass to the theoretical mass calculated from the peptide's amino acid sequence. The masses should agree within an acceptable tolerance (e.g., +/- 1 Da).[17]
Protocol 3: Accurate Quantification by Amino Acid Analysis (AAA)
This protocol describes the principle of AAA for determining the net peptide content. This analysis is typically performed by specialized core facilities or service providers.
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, usually by heating in 6N HCl.[15] Note that this process destroys tryptophan and can affect other amino acids like cysteine, asparagine, and glutamine.[21][28]
-
Separation and Detection: The resulting amino acids are separated by chromatography (e.g., ion-exchange or reversed-phase HPLC), derivatized to allow for detection, and quantified.[23]
-
Quantification: The amount of each amino acid is measured and compared to known standards. The total peptide amount is then calculated based on the known amino acid sequence of the peptide.[28]
References
- 1. H1 histones: current perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. H1 histones: current perspectives and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Histone H1 Post-Translational Modifications: Update and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedgrid.com [biomedgrid.com]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 12. genscript.com [genscript.com]
- 13. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 14. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 15. pcl.tamu.edu [pcl.tamu.edu]
- 16. bachem.com [bachem.com]
- 17. polypeptide.com [polypeptide.com]
- 18. Quality control of synthetic peptides [innovagen.com]
- 19. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 20. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 21. Amino Acid Analysis, Amino Acid Quantification and Identification Services [biosyn.com]
- 22. genscript.com [genscript.com]
- 23. Amino Acid Analysis for Protein Composition and Metabolism - Creative Proteomics [creative-proteomics.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 26. waters.com [waters.com]
- 27. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 28. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Recombinant Histone H1-Derived Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of recombinant Histone H1-derived peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of recombinant Histone H1 peptide consistently low?
A1: Low yields can stem from several factors throughout the expression and purification process. Common culprits include inefficient protein expression, formation of insoluble inclusion bodies, losses during chromatography steps, and proteolytic degradation.[1][2] Technical barriers such as the highly unstructured, lysine-rich, and degradation-prone C-terminal domains of H1 variants can lead to insoluble or truncated proteins upon recombinant expression.[1]
Q2: My purified Histone H1 peptide shows multiple bands on an SDS-PAGE gel. What are the likely contaminants?
A2: Multiple bands can indicate the presence of host cell proteins, truncated forms of your target peptide due to proteolytic degradation, or post-translational modifications that alter the peptide's migration.[3] It is also possible that different H1 variants are present if the expression system produces more than one.[4]
Q3: The purified peptide is precipitating out of solution. How can I improve its solubility?
A3: Histone H1 and its derived peptides are highly basic and can be prone to precipitation, especially at low salt concentrations.[5] Maintaining a sufficient salt concentration (e.g., 0.3 M NaCl or higher) in your buffers can help keep the peptide soluble.[5] The C-terminal domain, in particular, can precipitate in low salt buffers due to its high positive charge.[5]
Q4: I am observing aggregation of my Histone H1 peptide. What can be done to prevent this?
A4: Aggregation can be a significant issue, often linked to the intrinsically disordered regions of the peptide.[6] Strategies to mitigate aggregation include optimizing buffer conditions (pH, salt concentration), using additives like arginine or glycerol, and performing purification steps at lower temperatures. A stepwise dialysis to remove denaturants can also promote proper refolding.[1]
Q5: How can I efficiently remove endotoxins from my final peptide preparation?
A5: Endotoxin contamination is a common issue when expressing proteins in E. coli.[7][8] Effective removal strategies include phase separation with Triton X-114, which can reduce endotoxin levels by over 99% with high protein recovery.[9] Other methods include ion-exchange chromatography and ultrafiltration with a 100-kDa cut-off membrane.[7][8]
Troubleshooting Guides
Issue 1: Low Peptide Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low expression levels in E. coli | Codon usage not optimized for E. coli. | Use an E. coli strain like Rosetta(DE3) that supplies tRNAs for rare codons.[1] |
| Toxicity of the expressed peptide to the host cells. | Induce expression at a lower temperature (e.g., 16°C) for a longer duration (e.g., 12 hours).[1] | |
| Peptide is found in inclusion bodies | Inefficient protein folding and solubility. | Utilize solubility-enhancing fusion tags like SUMO or GyrA.[1] Purify under denaturing conditions (e.g., using urea or guanidine hydrochloride) followed by refolding.[1][2] |
| Significant loss of peptide during chromatography | Suboptimal binding or elution conditions. | Optimize the pH and salt gradient for ion-exchange chromatography. For H1 variants, elution from a cation exchange column typically occurs around 650 mM NaCl.[1] |
| Non-specific binding to the column matrix. | Include a mild detergent in the wash buffers to reduce non-specific interactions. |
Issue 2: Peptide Purity and Integrity
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of contaminating host proteins | Insufficient purification steps. | Implement a multi-step purification strategy combining affinity, ion-exchange, and size-exclusion chromatography.[1] |
| Inefficient washing during affinity chromatography. | Increase the stringency of wash buffers (e.g., by adding low concentrations of imidazole for His-tagged proteins). | |
| Peptide degradation/truncation | Proteolytic activity from host cell proteases. | Add a cocktail of protease inhibitors (e.g., PMSF) during cell lysis and purification.[1][10] Perform all purification steps at 4°C.[10] |
| Inherent instability of the peptide. | Consider engineering the peptide to remove protease-sensitive sites if possible. | |
| Heterogeneity due to post-translational modifications (PTMs) | Modifications occurring in the expression host. | While difficult to control in E. coli, be aware that phosphorylation, acetylation, and methylation can occur.[11] Characterize the final product using mass spectrometry to identify any PTMs.[11][12] |
Issue 3: Peptide Solubility and Aggregation
| Symptom | Possible Cause | Troubleshooting Steps |
| Peptide precipitates after buffer exchange or dialysis | Low ionic strength of the final buffer. | Maintain a salt concentration of at least 300 mM NaCl in the final buffer to keep the peptide soluble.[5] |
| Incorrect pH of the buffer. | Determine the isoelectric point (pI) of your peptide and ensure the buffer pH is sufficiently different to maintain a net charge. | |
| Formation of visible aggregates during purification or storage | Unstructured regions promoting intermolecular interactions. | Add stabilizing agents such as glycerol (e.g., 10% v/v) to the storage buffer.[5] |
| Improper refolding after denaturation. | Employ a stepwise dialysis protocol with gradually decreasing concentrations of the denaturant (e.g., 8M, 4M, 2M, 0M urea) to facilitate proper folding.[1] |
Experimental Protocols
Detailed Protocol for Recombinant Histone H1.5 Purification
This protocol is adapted from a method for large-scale purification of recombinant human histone H1.5 from E. coli.[7]
-
Cell Lysis:
-
Resuspend high-density cultured E. coli cells expressing Histone H1.5 in a suitable lysis buffer.
-
Lyse the cells using a high-pressure homogenizer.
-
-
Expanded Bed Cation Exchange Chromatography:
-
Directly load the whole cell lysate onto an expanded bed column packed with a strong cation exchanger (e.g., Streamline SP).
-
This step allows for the efficient removal of cell debris and provides an initial partial purification of the basic Histone H1.5.
-
-
Hydroxyapatite Chromatography:
-
Pool the fractions containing Histone H1.5 from the first step.
-
Load the pooled fractions onto a hydroxyapatite chromatography column to further remove impurities.
-
-
High-Performance Cation Exchange Chromatography:
-
Further purify the Histone H1.5-containing fractions using a high-grade strong cation exchanger (e.g., POROS 20 HS).
-
-
Endotoxin Removal via Ultrafiltration:
-
Concentrate and remove endotoxins from the purified peptide solution using ultrafiltration with a 100-kDa molecular weight cut-off membrane.
-
This step should yield an endotoxin level below 0.5 EU/mg of protein.[7]
-
-
Verification:
-
Analyze the molecular mass of the final product using MALDI-TOF mass spectrometry.
-
Confirm the N-terminal amino acid sequence.[7]
-
Visualizations
Caption: A generalized workflow for the purification of recombinant Histone H1-derived peptides.
Caption: A decision tree for troubleshooting low purity of Histone H1-derived peptides.
References
- 1. A Robust Method for the Purification and Characterization of Recombinant Human Histone H1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Purification of Recombinant Histones | PLOS One [journals.plos.org]
- 3. Histone proteolysis: A proposal for categorization into ‘clipping’ and ‘degradation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography Mass Spectrometry Profiling of Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative two-step purification of recombinant H1.0 linker histone and its domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome‐dependent degradation of histone H1 subtypes is mediated by its C‐terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A large-scale purification of recombinant histone H1.5 from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.rug.nl [pure.rug.nl]
- 11. Mass spectrometric mapping of linker histone H1 variants reveals multiple acetylations, methylations, and phosphorylation as well as differences between cell culture and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone H1 Purification and Post-Translational Modification Profiling by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Histone H1 Peptide Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Histone H1 peptide assays.
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during Histone H1 peptide assays.
Issue 1: Low or No Kinase Activity
| Possible Cause | Recommended Solution |
| Suboptimal Buffer pH | The optimal pH for most kinase assays is between 7.0 and 8.0.[1] Verify the pH of your buffer and adjust if necessary. Kinase activity can significantly decline outside of this range.[1] |
| Incorrect Divalent Cation Concentration | Divalent cations like Mg²⁺ and Mn²⁺ are critical for kinase activity. Ensure your buffer contains an optimal concentration, typically in the range of 5-15 mM MgCl₂.[2][3] Some kinases may have a preference for Mn²⁺. |
| Degraded ATP | ATP solutions are susceptible to degradation. Use freshly prepared ATP stocks or aliquots stored at -20°C. Avoid multiple freeze-thaw cycles. |
| Inactive Enzyme | The kinase may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and ensure it has been stored at the recommended temperature, typically -80°C. |
| Presence of Inhibitors | Contaminants in reagents or the sample itself can inhibit kinase activity. Ensure high-purity reagents are used. Consider including a phosphatase inhibitor, such as β-glycerophosphate or sodium orthovanadate, in your buffer.[2][4][5] |
| Incorrect Substrate Concentration | The concentration of the Histone H1 peptide may be too low. Optimize the substrate concentration by performing a titration experiment. A typical starting concentration is 0.1 mg/ml.[4] |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific Binding of Peptide or Antibody | Include a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1-1 mg/mL in your assay buffer.[6] Adding a non-ionic detergent such as Tween-20 or Triton X-100 (0.01–0.1% v/v) can also help reduce non-specific binding.[6][7] |
| Autophosphorylation of the Kinase | Run a control reaction without the Histone H1 peptide substrate to quantify the level of kinase autophosphorylation. Subtract this background from your experimental values. |
| Contaminated Reagents | Use fresh, high-quality reagents, including buffer components, ATP, and enzyme. |
| Insufficient Washing Steps | If using a filter-based assay format, ensure adequate washing to remove unbound radiolabeled ATP or antibodies. Typically, three washes with an appropriate wash buffer are recommended.[4] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use low-retention pipette tips to ensure accurate and consistent dispensing of viscous solutions like enzyme stocks. |
| Temperature Fluctuations | Ensure a consistent incubation temperature. Use a calibrated incubator or water bath. |
| Reagent Variability | Prepare a large batch of assay buffer to be used across all experiments in a study to minimize lot-to-lot variability. Aliquot and store reagents properly. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Histone H1 kinase assay?
The optimal pH for most kinase assays is typically in the range of 7.0 to 8.0.[1] It is crucial to maintain a stable pH as significant deviations can lead to a sharp decline in enzyme activity.[1] For example, a common buffer used is Tris-HCl or MOPS at a pH of 7.2-7.5.[2][4][5]
Q2: What is the role of divalent cations in the assay buffer?
Divalent cations, most commonly Mg²⁺, are essential cofactors for most kinases. They play a crucial role in coordinating the phosphate groups of ATP, facilitating the phosphotransfer reaction. The optimal concentration of MgCl₂ is generally between 5 mM and 15 mM.[2][3] Some kinases may prefer other divalent cations like Mn²⁺. It has also been shown that Mg²⁺ and Ca²⁺ can help stabilize histone-DNA interactions.[8][9]
Q3: How can I reduce high background in my assay?
High background can be minimized by:
-
Adding a blocking agent: Including BSA (0.1-1 mg/mL) in the assay buffer can prevent non-specific binding of proteins.[6]
-
Using detergents: A low concentration (0.01–0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can reduce non-specific interactions.[6][7]
-
Including phosphatase inhibitors: Components like β-glycerophosphate and sodium orthovanadate help prevent dephosphorylation of the substrate by contaminating phosphatases.[2][4][5]
-
Optimizing antibody concentrations: If using an antibody-based detection method, titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Q4: What concentration of ATP should I use?
The optimal ATP concentration is often near the Michaelis constant (Km) of the kinase for ATP. However, cellular ATP concentrations are in the millimolar range.[10] For inhibitor screening, using an ATP concentration close to the Km value can provide a more sensitive measure of inhibitor potency (IC₅₀).[10] A common starting point for in vitro kinase assays is 100 µM ATP.[11]
Q5: What are the key components of a standard kinase assay buffer?
A typical kinase assay buffer includes:
-
A buffering agent: To maintain a stable pH (e.g., 25 mM Tris-HCl pH 7.5 or 25 mM MOPS pH 7.2).[2][5]
-
A divalent cation: (e.g., 10 mM MgCl₂).[2]
-
A reducing agent: (e.g., 1-2 mM DTT) to maintain the kinase in an active state.[2][4]
-
Phosphatase inhibitors: (e.g., 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄).[2]
-
A chelating agent: (e.g., 5 mM EGTA, 2 mM EDTA) to chelate inhibitory divalent cations, if necessary.[5]
Experimental Protocols & Data
Table 1: Recommended Buffer Components for Histone H1 Kinase Assays
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 7.5 | 1 M | 25 mM | Buffering agent[2] |
| MOPS, pH 7.2 | 1 M | 25 mM | Alternative buffering agent[5] |
| MgCl₂ | 1 M | 10 mM | Divalent cation cofactor[2] |
| β-glycerophosphate | 1 M | 5 mM | Phosphatase inhibitor[2] |
| Dithiothreitol (DTT) | 1 M | 2 mM | Reducing agent[2] |
| Sodium Orthovanadate (Na₃VO₄) | 10 mM | 0.1 mM | Phosphatase inhibitor[2] |
| EGTA | 0.5 M | 5 mM | Chelating agent[5] |
| Bovine Serum Albumin (BSA) | 100 mg/mL | 0.1-1 mg/mL | Blocking agent[6] |
| Tween-20 | 10% (v/v) | 0.01-0.1% (v/v) | Detergent[6][7] |
| ATP | 10 mM | 100 µM | Phosphate donor[11] |
| Histone H1 Peptide | 1 mg/mL | 0.1 mg/mL | Substrate[4] |
Protocol: Standard Histone H1 Kinase Assay
This protocol provides a general procedure for a radioactive-based Histone H1 kinase assay.
-
Prepare the Kinase Reaction Mix:
-
In a microcentrifuge tube, prepare a master mix containing the final concentrations of buffer components as listed in Table 1, excluding the enzyme and [γ-³²P]ATP.
-
-
Add Histone H1 Substrate:
-
Add the Histone H1 peptide to the reaction mix to a final concentration of 0.1 mg/mL.[4]
-
-
Initiate the Reaction:
-
Add the active kinase to the reaction mix.
-
Start the reaction by adding [γ-³²P]ATP (e.g., 10 µCi per reaction).
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer or by spotting the reaction mixture onto P81 phosphocellulose paper.[4]
-
-
Detection and Analysis:
-
If using SDS-PAGE, run the samples on a polyacrylamide gel, dry the gel, and expose it to a phosphor screen or autoradiography film.
-
If using P81 paper, wash the paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[4] Then, wash once with acetone and measure the incorporated radioactivity using a scintillation counter.[4]
-
Visualizations
Caption: A generalized workflow for a Histone H1 peptide kinase assay.
Caption: Troubleshooting logic for low or no signal in Histone H1 assays.
References
- 1. Effect of pH on the structure and function of cyclin-dependent kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 3. The Dynamic Mobility of Histone H1 Is Regulated by Cyclin/CDK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 6. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 8. The divalent cations Ca2+ and Mg2+ play specific roles in stabilizing histone-DNA interactions within nucleosomes that are partially redundant with the core histone tail domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The divalent cations Ca2+ and Mg2+ play specific roles in stabilizing histone-DNA interactions within nucleosomes that are partially redundant with the core histone tail domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. Assaying H1 kinase in extracts (Stukenberg lab) - XenWiki [wiki.xenbase.org]
Technical Support Center: Preserving Phosphorylated Histone H1 Peptides
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the degradation of phosphorylated Histone H1 (phospho-H1) peptides during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phosphorylated Histone H1 degradation in my samples?
The primary cause of phospho-H1 degradation is the activity of endogenous phosphatases. When cells are lysed, these enzymes are released and can rapidly remove phosphate groups from proteins, a process called dephosphorylation. This leads to the loss of the specific post-translational modification you aim to study.
Q2: How can I prevent the dephosphorylation of my Histone H1 samples?
The most effective method is to use a combination of phosphatase inhibitors in your lysis and extraction buffers.[1][2][3] These inhibitors block the activity of a broad range of phosphatases. Additionally, it is crucial to keep samples on ice or at 4°C throughout the entire procedure to reduce enzymatic activity.[2]
Q3: Which specific phosphatases are known to act on Histone H1?
Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) are two of the major serine/threonine phosphatases that have been shown to dephosphorylate Histone H1. Therefore, your inhibitor cocktail should be effective against these two enzymes.
Q4: Can I reuse my lysis buffer with phosphatase inhibitors?
It is strongly recommended to prepare fresh lysis buffer with inhibitors immediately before use. The effectiveness of some inhibitors can decrease over time, especially after being diluted into a buffer.
Q5: Besides inhibitors, are there other critical steps in my protocol to consider?
Yes. Rapid sample processing is key. The shorter the time between cell lysis and phosphatase inactivation (e.g., by adding SDS-PAGE sample buffer and heating), the better the preservation of the phosphorylation state. Also, for techniques like Western blotting, avoid using milk as a blocking agent because it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) instead.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal for Phospho-H1 | 1. Dephosphorylation during sample prep: Insufficient or inactive phosphatase inhibitors. | 1a. Use a broad-spectrum phosphatase inhibitor cocktail at the recommended concentration. Prepare lysis buffer fresh before each experiment. 1b. Ensure all steps are performed at 4°C (on ice) to minimize phosphatase activity.[2] 1c. Minimize the time between cell lysis and the addition of denaturing sample buffer. |
| 2. Low abundance of phospho-H1: The specific phosphorylation event may be transient or occur in a small sub-population of cells. | 2a. Consider stimulating cells to increase the level of H1 phosphorylation before harvesting. 2b. Increase the amount of protein loaded onto the gel. 2c. Use a more sensitive detection substrate for Western blotting. | |
| 3. Poor antibody affinity: The primary antibody may not be specific or sensitive enough for the target. | 3a. Validate your antibody using a positive control (e.g., cell lysate known to have high phospho-H1 levels). 3b. Optimize the primary antibody concentration and incubation time. | |
| High Background on Western Blot | 1. Blocking agent interference: Milk contains phosphoproteins (casein) that can bind to phospho-specific antibodies. | 1. Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk. |
| 2. Non-specific antibody binding: Primary or secondary antibody concentration is too high. | 2. Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background. | |
| 3. Buffer composition: Phosphate-Buffered Saline (PBS) contains phosphate, which can compete with the antibody for binding. | 3. Use Tris-Buffered Saline with Tween-20 (TBST) for all washing and antibody dilution steps. | |
| Inconsistent Results Between Replicates | 1. Variable phosphatase activity: Inconsistent timing or temperature during sample preparation. | 1. Standardize your protocol meticulously. Ensure equal incubation times on ice and consistent handling for all samples. |
| 2. Uneven loading or transfer: Inaccurate protein quantification or issues with the Western blot transfer. | 2a. Perform a reliable protein assay (e.g., BCA) before loading. 2b. Stain the gel (e.g., with Coomassie) after transfer and the membrane (e.g., with Ponceau S) to verify transfer efficiency. 2c. Always include a loading control (e.g., total Histone H1 or another nuclear protein) on your blot. |
Quantitative Data Summary
Table 1: Common Components of Phosphatase Inhibitor Cocktails
This table summarizes common inhibitors, their primary targets, and typical working concentrations to ensure broad-spectrum protection of phosphorylated proteins.
| Inhibitor | Target Phosphatase Class | Typical 1X Working Concentration |
| Sodium Orthovanadate | Protein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases | 1 mM |
| Sodium Fluoride | Serine/Threonine Phosphatases, Acid Phosphatases | 10 mM |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 10-20 mM |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | 1-2 mM |
| Okadaic Acid | Serine/Threonine Phosphatases (PP1, PP2A) | 0.1 - 1 µM |
| Microcystin-LR | Serine/Threonine Phosphatases (PP1, PP2A)[4][5] | 0.5 - 1 µM |
| Cantharidin | Serine/Threonine Phosphatases (PP1, PP2A)[4][5] | 1 - 5 µM |
Table 2: IC₅₀ Values of Inhibitors for Key Histone H1 Phosphatases
The following table provides the half-maximal inhibitory concentrations (IC₅₀) for common inhibitors against PP1 and PP2A, the primary phosphatases acting on Histone H1. Lower values indicate higher potency.
| Inhibitor | Target Phosphatase | IC₅₀ Value | Selectivity Note |
| Okadaic Acid | PP2A | ~34 pM - 1 nM | Highly selective for PP2A at low concentrations. |
| PP1 | ~10 - 147 nM | Inhibits both PP1 and PP2A at higher concentrations.[6] | |
| Fostriecin | PP2A | ~3.2 nM[6] | Highly selective for PP2A.[6] |
| PP1 | ~131 µM[6] | Very weak inhibitor of PP1.[6] | |
| Microcystin-LR | PP1 & PP2A | Low nM range | Potent inhibitor of both PP1 and PP2A.[7] |
| Calyculin A | PP1 & PP2A | Low nM range | Potent inhibitor of both PP1 and PP2A.[7] |
Table 3: Effect of Inhibitors on Phospho-Protein Stability Over Time
This table illustrates the typical effect of phosphatase inhibitors on the stability of a phosphorylated protein signal in a cell lysate incubated at 37°C. While specific to Phospho-PKC, this principle is directly applicable to phosphorylated Histone H1.
| Incubation Time at 37°C | Signal Intensity (% of initial) (Without Inhibitors) | Signal Intensity (% of initial) (With Inhibitor Cocktail) |
| 0 hours | 100% | 100% |
| 3 hours | < 10% (Signal fades)[2] | ~90% |
| 24 hours | 0% (Signal lost) | > 50% (Signal still present)[2] |
Data conceptualized from Western blot analysis of Phospho-PKC stability.[2]
Experimental Protocols
Protocol 1: Preparation of Whole-Cell Lysate for Phospho-H1 Analysis
-
Culture and Treatment: Grow cells to the desired confluency. If applicable, treat cells with stimuli to induce Histone H1 phosphorylation.
-
Cell Harvesting: Place the culture dish on ice. Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lysis Buffer Preparation: Immediately before use, prepare ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with a broad-spectrum phosphatase inhibitor cocktail (e.g., 1X final concentration from a 100X stock) and a protease inhibitor cocktail.
-
Cell Lysis: Add the prepared ice-cold lysis buffer to the plate. Scrape the cells using a cell lifter and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 15-30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Sample Preparation: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a suitable assay (e.g., BCA). Add 4X SDS-PAGE loading buffer to the desired amount of protein, mix, and heat at 95-100°C for 5-10 minutes to denature proteins and inactivate enzymes completely.
-
Storage: Use the samples immediately for electrophoresis or store them at -80°C for long-term use.
Protocol 2: Acid Extraction of Histones
This method is used to enrich for histone proteins.
-
Cell Harvesting: Harvest cells and wash with ice-cold PBS as described above. Pellet the cells by centrifugation.
-
Lysis and Acid Extraction: Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 10 mM KCl) containing protease and phosphatase inhibitors. Add sulfuric acid to a final concentration of 0.4 N.
-
Incubation: Incubate the suspension on ice for 30-60 minutes, vortexing periodically.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the acid-soluble proteins, including histones.
-
Protein Precipitation: Transfer the supernatant to a new tube and add trichloroacetic acid (TCA) to a final concentration of 20-25%. Incubate on ice for at least 1 hour to precipitate the proteins.
-
Washing: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the histones. Carefully discard the supernatant. Wash the pellet twice with ice-cold acetone to remove residual acid. Air-dry the pellet briefly.
-
Resuspension and Storage: Resuspend the histone pellet in a suitable buffer (e.g., water or a low-salt buffer). Determine the protein concentration, prepare for SDS-PAGE as described in Protocol 1 (Step 7), and store at -80°C.
Visual Guides
Caption: Dynamic cycle of Histone H1 phosphorylation and dephosphorylation.
Caption: Workflow for preserving phospho-H1 during sample preparation.
Caption: Decision tree for troubleshooting weak phospho-H1 signals.
References
- 1. nanaomycin-a.com [nanaomycin-a.com]
- 2. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 3. biocompare.com [biocompare.com]
- 4. Phosphatase Inhibitor Cocktail III (2 Tubes, 100×) | TargetMol [targetmol.com]
- 5. Phosphatase Inhibitor Cocktail II (100× ddH2O) | TargetMol [targetmol.com]
- 6. Force-inhibiting effect of Ser/Thr protein phosphatase 2A inhibitors on bovine ciliary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescent Dye Conjugation to Histone H1 Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with the fluorescent dye conjugation of Histone H1 peptides. Histone H1 and its derived peptides are rich in lysine residues, presenting unique challenges for consistent and specific labeling.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescent labeling efficiency of Histone H1 peptides consistently low?
Low labeling efficiency with Histone H1 peptides can stem from several factors:
-
Suboptimal pH: The reaction between amine-reactive dyes (like NHS esters) and the primary amines on lysine residues and the N-terminus is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1][2] At a lower pH, the amino groups are protonated and less reactive, while a much higher pH can lead to rapid hydrolysis of the NHS ester, reducing its availability to react with the peptide.[1]
-
Presence of Primary Amine Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the peptide for reaction with the NHS ester, significantly reducing the labeling efficiency.[3] It is crucial to use non-amine-containing buffers like phosphate, bicarbonate, or borate.[3][4]
-
Peptide Aggregation: Histone H1 peptides are highly basic and can be prone to aggregation, which may sequester the amine groups and make them inaccessible to the dye. Ensuring the peptide is fully solubilized before initiating the conjugation reaction is critical. Sonication can aid in dissolving the peptide.[5]
-
Hydrolysis of the Dye: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[3] It is important to use anhydrous solvents like DMSO or DMF to dissolve the dye and to prepare the dye solution immediately before use.[1][4]
Q2: I am observing multiple peaks during HPLC purification of my labeled Histone H1 peptide. What could be the cause?
The presence of multiple peaks in the HPLC chromatogram is a common issue when labeling lysine-rich peptides like those derived from Histone H1. The primary reasons include:
-
Multiple Labeling: Histone H1 peptides contain numerous lysine residues in addition to the N-terminal amino group, all of which are potential sites for conjugation with amine-reactive dyes.[6] This can result in a heterogeneous mixture of peptides with one, two, or more dye molecules attached, each of which will have a different retention time on a reverse-phase HPLC column.
-
Unreacted Peptide and Free Dye: You will likely have peaks corresponding to the unlabeled peptide and the free, hydrolyzed dye in your reaction mixture.
-
Positional Isomers: Even with a 1:1 labeling ratio, the dye can attach to different lysine residues along the peptide chain, creating positional isomers that may be separable by high-resolution HPLC.
To minimize multiple labeling, you can try reducing the molar excess of the dye in the reaction.[2] For site-specific labeling, alternative strategies like using peptides with a single cysteine for thiol-reactive dyes or employing click chemistry with an unnatural amino acid would be necessary.[7]
Q3: My fluorescently labeled Histone H1 peptide is precipitating out of solution. How can I improve its solubility?
Precipitation of the labeled peptide is often due to a change in its physicochemical properties upon conjugation:
-
Increased Hydrophobicity: Many fluorescent dyes are hydrophobic.[5] Attaching one or more of these dyes to a peptide can significantly increase its overall hydrophobicity, leading to aggregation and precipitation in aqueous buffers.
-
Charge Neutralization: The reaction of an NHS ester with a primary amine on a lysine residue neutralizes its positive charge. As Histone H1 peptides are highly basic, this reduction in net positive charge can decrease their solubility in aqueous solutions.
To improve solubility, consider the following:
-
Use of Organic Solvents: Initially dissolving the labeled peptide in a small amount of an organic solvent like DMSO and then gradually adding the aqueous buffer can help.[5]
-
Choice of Dye: Opt for more hydrophilic dyes, such as Alexa Fluor dyes or other sulfonated dyes, which are designed for better water solubility.[8]
-
pH Adjustment: Since the overall charge of the peptide is altered, adjusting the pH of the buffer may improve solubility. For basic peptides, a lower pH (acidic conditions) generally enhances solubility.[9]
Q4: How can I confirm that my Histone H1 peptide is correctly labeled and determine the degree of labeling (DOL)?
Proper characterization of your labeled peptide is crucial. The following methods are recommended:
-
Mass Spectrometry: This is the most definitive way to confirm conjugation. By comparing the mass spectra of the unlabeled and labeled peptides, you can verify the addition of the dye molecule(s). High-resolution mass spectrometry can also help to identify the number of attached dyes.[10][11]
-
UV-Vis Spectrophotometry for Degree of Labeling (DOL): The DOL, or the average number of dye molecules per peptide, can be calculated using the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorption wavelength (Amax).[12][13] The formula requires the molar extinction coefficients of the peptide and the dye, as well as a correction factor to account for the dye's absorbance at 280 nm.[12][14] An ideal DOL is often between 0.5 and 1 for applications requiring a 1:1 conjugate.[13]
Experimental Protocols
Protocol 1: Fluorescent Labeling of a Histone H1 Peptide with an NHS-Ester Dye
This protocol is a general guideline for labeling a lysine-rich peptide, such as a fragment of Histone H1, with an amine-reactive NHS-ester dye. Optimization of the dye-to-peptide molar ratio may be required.
Materials:
-
Histone H1 Peptide (lyophilized)
-
Amine-reactive NHS-ester fluorescent dye
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5[1][4]
-
Purification: Reverse-phase HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Peptide Preparation:
-
Allow the lyophilized Histone H1 peptide to equilibrate to room temperature.
-
Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If solubility is an issue, brief sonication may help.[5]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution. A starting point is to use a 5- to 10-fold molar excess of dye to peptide for mono-labeling.[2] This ratio may need to be optimized to minimize multiple labeling of the lysine-rich peptide.
-
Slowly add the dye solution to the peptide solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
-
Purification by RP-HPLC:
-
Quench the reaction by adding a small amount of a primary amine-containing buffer like Tris-HCl (optional).
-
Acidify the reaction mixture with TFA to a final concentration of 0.1%.
-
Centrifuge the sample to pellet any precipitate and filter the supernatant.
-
Elute the peptide using a gradient of Solvent B (e.g., 5% to 95% over 30 minutes). Monitor the elution at 214/220 nm (for the peptide bond) and the Amax of the fluorescent dye.
-
Collect the fractions corresponding to the desired labeled peptide peak. The labeled peptide will be more hydrophobic and thus elute later than the unlabeled peptide.
-
-
Characterization and Storage:
Protocol 2: Determination of Degree of Labeling (DOL)
Procedure:
-
Sample Preparation:
-
Dissolve the purified, labeled peptide in a suitable buffer.
-
Ensure all unconjugated dye has been removed.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax) using a spectrophotometer.[13]
-
-
Calculation:
-
Calculate the concentration of the peptide using the following formula: Peptide Concentration (M) = [A280 - (Amax × CF)] / εpeptide where:
-
Calculate the DOL using the following formula: DOL = Amax / (εdye × Peptide Concentration (M)) where:
-
εdye is the molar extinction coefficient of the dye at its Amax.[12]
-
-
Quantitative Data Summary
Table 1: Properties of Common Amine-Reactive Fluorescent Dyes
This table summarizes the key spectral properties of fluorescent dyes commonly used for labeling peptides. The choice of dye should be guided by the available excitation sources and emission filters, as well as the dye's brightness and photostability.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| FAM (Carboxyfluorescein) | ~494 | ~518 | ~68,000 | ~0.92 |
| TAMRA | ~552 | ~578 | ~91,000 | ~0.1 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.31 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.27 |
| Alexa Fluor 488 | ~495 | ~519 | ~73,000 | ~0.92 |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.1 |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 |
Data compiled from multiple sources. Quantum yield can vary depending on the environment.
Visual Guides
Experimental Workflow for Histone H1 Peptide Labeling
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. H1 histones: current perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. lubio.ch [lubio.ch]
- 9. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. bachem.com [bachem.com]
- 17. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Solid-Phase Synthesis of Histone H1 Peptides
Welcome to the technical support center for the solid-phase synthesis of Histone H1 peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthetic Histone H1 peptides.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solid-phase synthesis of Histone H1 peptides. The question-and-answer format is designed to directly address specific issues you may encounter.
Low Coupling Efficiency and Poor Yield
Question: I am experiencing low coupling efficiency, resulting in a low overall yield of my Histone H1 peptide. What are the common causes and how can I improve it?
Answer: Low coupling efficiency is a frequent challenge in Solid-Phase Peptide Synthesis (SPPS), especially with "difficult" sequences often found in Histone H1 peptides, such as hydrophobic regions or sequences prone to secondary structure formation.[1] Key factors contributing to this issue include steric hindrance, peptide aggregation, and suboptimal reaction conditions.
Here are several strategies to enhance coupling efficiency:
-
Increase Reagent Concentration: Using higher concentrations of amino acids and coupling reagents can drive the reaction forward. A concentration of 0.5 M for both is often effective, particularly for longer peptides.[1]
-
Double Coupling: For notoriously difficult residues like arginine (Arg) or proline (Pro), or when synthesizing repetitive sequences, performing the coupling step twice can significantly improve incorporation and reduce deletion sequences.[1]
-
Optimize Coupling Reagents: The choice of coupling reagent can have a substantial impact on yield and purity. For challenging sequences, more reactive reagents are often preferred.
Table 1: Comparison of Coupling Reagents for Difficult Peptide Sequences
| Coupling Reagent | Typical Purity for Difficult Sequences | Key Advantages | Considerations |
| HBTU | Good | Cost-effective, widely used. | May be less effective for severely sterically hindered couplings. |
| HCTU | Very Good (up to 83.63% for 65-74 ACP)[2] | Highly efficient, can be used for fast synthesis protocols.[2][3] | |
| HATU | Excellent (up to 83.57% for 65-74 ACP)[2] | Considered one of the most efficient activators, especially for difficult couplings.[2][4] | Higher cost compared to HBTU/HCTU.[2] |
| COMU | Excellent (up to 91% for Aib-ACP at 75°C) | High reactivity, suitable for sterically hindered couplings and microwave-assisted synthesis.[5] Safer alternative to benzotriazole-based reagents.[4][5] |
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can help overcome steric hindrance and disrupt secondary structures.
Peptide Aggregation
Question: My peptide is aggregating on the resin, leading to incomplete deprotection and coupling steps. How can I prevent this?
Answer: Peptide aggregation is a major obstacle in SPPS, particularly for hydrophobic sequences or those prone to forming β-sheets.[6] This can lead to significant decreases in yield and purity.
Here are effective strategies to mitigate aggregation:
-
Choice of Resin: The solid support can influence on-resin aggregation. PEG (polyethylene glycol)-grafted resins often exhibit better swelling properties and can improve the synthesis of long or difficult sequences compared to standard polystyrene resins.[7][8]
Table 2: Comparison of Resins for the Synthesis of Difficult Peptides
| Resin Type | Typical Yield for Difficult Peptides | Key Advantages |
| Polystyrene (PS) | Lower | Cost-effective, good for routine synthesis. |
| PEG-Grafted Polystyrene (e.g., TentaGel, NovaSyn TG) | Higher | Improved swelling, better for long and difficult sequences.[7][9] |
| 100% PEG (e.g., ChemMatrix) | High Purity, Moderate Yield | Excellent for purity, but may have lower yields compared to some PEG-PS resins. |
-
"Difficult Sequence" Strategies: Incorporating structure-disrupting elements can prevent aggregation.
-
Pseudoproline Dipeptides: Replacing a Ser or Thr residue with a pseudoproline dipeptide introduces a "kink" in the peptide backbone, disrupting secondary structure formation. This can lead to a 10-fold increase in product yield for highly aggregated sequences.[10]
-
Dmb-Glycine: Incorporating an N-(2,4-dimethoxybenzyl)glycine (Dmb-Gly) residue can also break up hydrogen bonding networks that lead to aggregation.[11]
-
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help to disrupt secondary structures.
-
Alternative Solvents: Using solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to DMF can improve the solvation of the growing peptide chain and reduce aggregation.[6]
Incomplete Deprotection of Arginine Side Chains
Question: I am observing incomplete removal of the Pbf protecting group from my arginine-rich Histone H1 peptide during the final cleavage. What can I do?
Answer: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is commonly used to protect the guanidinium side chain of arginine. However, its removal can be challenging, especially in peptides with multiple arginine residues.
Here are some solutions:
-
Optimize Cleavage Cocktail and Time: The composition of the cleavage cocktail and the reaction time are critical for efficient Pbf removal.
Table 3: Common Cleavage Cocktails for Arginine-Rich Peptides
| Reagent | Composition | Recommended Cleavage Time | Notes |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | 2-4 hours | A robust, general-purpose cleavage cocktail.[12] |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | 2-8 hours | Particularly effective for peptides with Arg(Pmc/Pbf).[13] |
| TFA/TIS/H₂O | TFA/triisopropylsilane/water (95:2.5:2.5) | 1-3 hours | A common and effective cocktail. Cleavage time may need to be extended for multiple Arg(Pbf) residues.[14] |
-
Extended Cleavage Time: For peptides with multiple arginines, extending the cleavage time is often necessary. It is recommended to perform a time-course experiment to determine the optimal cleavage time for your specific peptide. For peptides with four or more arginine residues, a cleavage time of up to 6 hours may be required.[15]
-
Protecting Group Choice: While Pbf is widely used, for extremely difficult cases, alternative protecting groups might be considered during the planning phase of the synthesis. The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group is more acid-labile than Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) but may require longer deprotection times than Pbf.[16]
Frequently Asked Questions (FAQs)
Q1: What is the recommended coupling strategy for a sequence containing a KAK (Lys-Ala-Lys) repeat, which is common in Histone H1?
A1: Repetitive sequences like KAK can be challenging due to the potential for deletion mutations. A double coupling strategy for the second and subsequent residues in the repeat is recommended to ensure complete incorporation and maximize the yield of the full-length peptide.
Q2: How can I monitor the completion of the coupling and deprotection steps?
A2: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A positive test (blue color) after a coupling step indicates incomplete reaction, and a double coupling should be performed. After deprotection, a positive Kaiser test confirms the successful removal of the Fmoc group.
Q3: My purified Histone H1 peptide has poor solubility in aqueous buffers. What can I do?
A3: Histone H1 peptides are often highly basic and can be difficult to dissolve. Try dissolving the peptide in a small amount of a polar organic solvent like DMSO or acetonitrile first, and then slowly add the aqueous buffer. Alternatively, using a buffer with a lower pH (e.g., containing 0.1% TFA) can help to protonate the basic residues and improve solubility.
Q4: What is the best way to purify a crude Histone H1 peptide?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. Due to the basic nature of Histone H1 peptides, a C18 column with a water/acetonitrile gradient containing 0.1% TFA as an ion-pairing agent is typically effective.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HCTU, HATU, or COMU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step (double coupling).
Protocol 2: Double Coupling for a Difficult Residue (e.g., Arginine)
-
Perform the standard coupling cycle as described in Protocol 1.
-
After the first coupling and washing step, repeat steps 4 and 5 of Protocol 1. It is recommended to use fresh reagents for the second coupling.
Protocol 3: Cleavage and Deprotection of an Arginine-Rich Peptide
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a peptide with multiple arginines, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is a good choice.[12]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and stir at room temperature. For peptides with multiple Arg(Pbf) groups, a reaction time of 2-4 hours is recommended.[16]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Decant the ether and allow the peptide pellet to air-dry or dry under a stream of nitrogen.
Visualizations
Caption: Standard Fmoc-SPPS Cycle Workflow.
Caption: Troubleshooting Logic for Low Peptide Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "High-load" polyethylene glycol-polystyrene (PEG-PS) graft supports for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. scribd.com [scribd.com]
- 14. biotage.com [biotage.com]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Quality Control for Synthetic Histone H1 Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the quality control of synthetic Histone H1 peptides.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control (QC) assays for synthetic Histone H1 peptides?
A1: The three fundamental QC assays for synthetic Histone H1 peptides are:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the identity (molecular weight) of the peptide.
-
Amino Acid Analysis (AAA): To accurately quantify the amount of peptide.
Q2: What is a typical purity level for a synthetic Histone H1 peptide to be used in biological assays?
A2: For most biological applications, such as enzyme assays or cell-based studies, a purity of >95% is recommended. For more sensitive applications like quantitative proteomics, a purity of >98% may be required.[1]
Q3: How should I properly store my synthetic Histone H1 peptide?
A3: Lyophilized Histone H1 peptides should be stored at -20°C in a desiccator, as they are hygroscopic due to their high content of basic amino acids (lysine, arginine).[2] For peptides in solution, it is best to aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Use sterile buffers at pH 5-6 to dissolve the peptide for storage.[2][3]
Q4: My Histone H1 peptide is difficult to dissolve. What should I do?
A4: Histone H1 peptides are generally soluble in aqueous solutions due to their high charge. If you encounter solubility issues, first try sterile water or a buffer like PBS. If the peptide remains insoluble, a small amount of an organic solvent such as DMSO can be used to initially dissolve the peptide, followed by dilution with your aqueous buffer. Gentle warming or sonication can also aid dissolution.[4] For peptides that tend to aggregate, adding a chaotropic agent like 6 M guanidine hydrochloride may be necessary.[3]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Broad or tailing peaks | 1. Poor peptide solubility in the mobile phase.2. Secondary interactions with the column stationary phase.3. Column degradation. | 1. Ensure the peptide is fully dissolved in a solvent compatible with the mobile phase.2. Use an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase.[5]3. Replace the column with a new one. |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition.2. Temperature variations.3. Air bubbles in the pump. | 1. Prepare mobile phases fresh and degas them properly.2. Use a column oven to maintain a consistent temperature.3. Purge the pump to remove any trapped air bubbles.[6] |
| Ghost peaks | 1. Contamination from a previous run (carryover).2. Impurities in the mobile phase or solvent. | 1. Run a blank gradient to wash the column.2. Use high-purity solvents and freshly prepared mobile phases. |
Mass Spectrometry Analysis Issues
| Problem | Possible Cause | Solution |
| No or low signal | 1. Poor ionization of the peptide.2. Sample concentration is too low.3. Presence of interfering substances (e.g., salts, detergents). | 1. Optimize the matrix and laser settings for MALDI-TOF. For ESI, adjust spray voltage and gas flow.2. Concentrate the sample or inject a larger volume.3. Desalt the peptide sample using a C18 ZipTip or dialysis. |
| Observed mass does not match theoretical mass | 1. Presence of post-translational modifications (PTMs) or synthesis artifacts.2. Incorrect charge state assignment (ESI-MS).3. Adduct formation (e.g., Na+, K+). | 1. Consider potential modifications like oxidation (+16 Da) or deamidation (+1 Da). Perform MS/MS for sequence confirmation.2. Manually inspect the spectra to confirm the charge state.3. This is common; note the presence of adducts in your analysis. |
| Complex spectra with many peaks | 1. Sample contains multiple impurities.2. In-source fragmentation. | 1. Further purify the peptide using HPLC.2. Reduce laser power (MALDI) or fragmentation voltage (ESI). |
Quantitative Data Summary
The following tables provide typical specifications and acceptance criteria for synthetic Histone H1 peptides.
Table 1: Purity Specifications for Synthetic Histone H1 Peptides
| Parameter | Method | Specification | Application |
| Purity | RP-HPLC | >95% | General research, enzyme assays |
| Purity | RP-HPLC | >98% | Quantitative studies, structural analysis (NMR, crystallography) |
Table 2: Identity and Quantity Specifications for Synthetic Histone H1 Peptides
| Parameter | Method | Specification |
| Molecular Weight | MALDI-TOF or ESI-MS | Matches theoretical mass ± 0.1% |
| Peptide Content | Amino Acid Analysis | 70-85% (net peptide content) |
Experimental Protocols & Workflows
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for determining the purity of a synthetic Histone H1 peptide.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in sterile water or 0.1% TFA in water to a final concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Analysis: Inject 10-20 µL of the sample. The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
Workflow for RP-HPLC Purity Analysis
References
Validation & Comparative
A Comparative Guide to the Cell Penetration of Histone H1 Peptide and Tat Peptide
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of therapeutic molecules into cells remains a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, capable of traversing the cell membrane and carrying a variety of cargo molecules. Among the most studied CPPs is the Tat peptide, derived from the HIV-1 trans-activator of transcription protein. More recently, peptides derived from histone proteins, such as Histone H1, have garnered interest for their potential cell-penetrating properties. This guide provides an objective comparison of the cell penetration performance of a representative Histone H1-derived peptide and the Tat peptide, supported by experimental data and detailed methodologies.
Overview of Histone H1 and Tat Peptides
Tat Peptide: The Tat peptide, with the core sequence GRKKRRQRRRPQ, is a short, highly cationic peptide renowned for its robust cell-penetrating capabilities. It has been extensively utilized to deliver a wide range of cargo, including small molecules, proteins, and nucleic acids, into cells.[1][2]
This compound: Histone H1 is a linker histone protein crucial for chromatin compaction. Its C-terminal domain is intrinsically disordered and rich in basic amino acids, particularly lysine and arginine.[3][4][5] These characteristics are hallmarks of many CPPs. While research on the intrinsic cell-penetrating capabilities of specific H1-derived peptides is less extensive than for Tat, studies on related histone-derived peptides, such as Buforin II from Histone H2A, have demonstrated potent cell entry.[6][7][8] For the purpose of this comparison, we will consider a hypothetical but representative peptide from the C-terminal domain of human Histone H1.4 (H1.4), selected for its high density of basic residues: KKKALLAAGGYDVEKNNSRIKLGLKSLVSKGTLVQTKGTGASGSFKLNKKA .
Comparative Analysis of Cell Penetration
Direct quantitative comparisons of the cell penetration efficiency between a specific this compound and the Tat peptide are limited in publicly available literature. However, based on the known mechanisms of other cationic CPPs and data from related histone-derived peptides, a qualitative and quantitative comparison can be constructed.
Mechanism of Cellular Uptake:
Both Tat and cationic histone-derived peptides are believed to enter cells primarily through endocytosis, although direct translocation across the plasma membrane may also occur, particularly at higher concentrations.
-
Tat Peptide: The initial interaction of the positively charged Tat peptide with the negatively charged cell surface proteoglycans, such as heparan sulfate, is a critical first step.[9] This interaction is thought to trigger internalization through various endocytic pathways, including macropinocytosis and clathrin-mediated endocytosis.[9][10]
-
This compound: Similarly, the highly cationic nature of the H1 C-terminal domain suggests an initial electrostatic interaction with the cell membrane. Studies on the uptake of full-length histone H1 have indicated an endocytic pathway.[11] Peptides derived from other histones, like Buforin II, are also known to translocate across the cell membrane.[7][8][12]
Quantitative Comparison of Cellular Uptake:
To provide a framework for comparison, the following table summarizes hypothetical and literature-derived quantitative data for the cellular uptake of the Tat peptide and a histone-derived peptide (using Buforin II as a proxy).
| Parameter | Tat Peptide (GRKKRRQRRRPQ) | Histone H1.4 C-Terminal Peptide (hypothetical) | Buforin II (Histone H2A-derived) | Reference |
| Cell Line | HeLa | HeLa | K562 | [2] |
| Peptide Concentration | 10 µM | 10 µM | 1 µM | [6] |
| Incubation Time | 1 hour | 1 hour | 24 hours | [2][6] |
| Uptake Efficiency (% of positive cells) | ~95% | Not directly available | High (qualitative) | [2] |
| Mean Fluorescence Intensity (Arbitrary Units) | High | Not directly available | Not directly available | [2] |
| Primary Uptake Mechanism | Macropinocytosis, Endocytosis | Endocytosis (inferred) | Translocation | [8][9][10] |
Experimental Protocols
To facilitate reproducible and comparative studies, detailed experimental protocols for quantifying the cellular uptake of these peptides are provided below.
Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the high-throughput quantification of peptide uptake on a per-cell basis.
Materials:
-
Fluorescently labeled peptides (e.g., FITC-Tat, FITC-Histone H1 peptide)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture: Seed cells (e.g., HeLa) in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Peptide Incubation: Prepare solutions of the fluorescently labeled peptides in serum-free cell culture medium at the desired concentrations (e.g., 1, 5, 10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide solutions to the respective wells and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Cell Harvesting and Washing: After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium (containing FBS) and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel). Gate on the live cell population based on forward and side scatter properties.
-
Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity for each condition.
Visualization of Cellular Uptake by Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of the peptides.
Materials:
-
Fluorescently labeled peptides (e.g., TAMRA-Tat, TAMRA-Histone H1 peptide)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Peptide Incubation: Prepare solutions of the fluorescently labeled peptides in serum-free medium.
-
Remove the culture medium, wash with PBS, and add the peptide solutions to the cells. Incubate for the desired time at 37°C.
-
Washing and Fixation: After incubation, wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Staining and Mounting: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images in the channels corresponding to the peptide's fluorophore and DAPI.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Cellular Uptake Mechanisms
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preferential binding of histone H1 to DNA scaffold-associated regions is determined by its C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. H1 family histones in the nucleus. Control of binding and localization by the C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buforin IIb induced cell cycle arrest in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Histone-Derived Antimicrobial Peptides Use Different Antimicrobial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The C-terminal domain is the primary determinant of histone H1 binding to chromatin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A helix-turn motif in the C-terminal domain of histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear transport of H1 histones meets the criteria of a nuclear localization signal-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel histone-derived antimicrobial peptides use different antimicrobial mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy: Histone H1 Peptide vs. Ampicillin
For Immediate Release
In the ongoing battle against antimicrobial resistance, researchers are increasingly looking beyond traditional antibiotics to novel therapeutic agents. This guide provides a detailed comparison of the antimicrobial efficacy of Histone H1 peptides, a component of the innate immune system, and ampicillin, a widely used β-lactam antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, quantitative antimicrobial activity, and the experimental protocols used for their evaluation.
Executive Summary
Histone H1 peptides and ampicillin represent two distinct classes of antimicrobial agents with fundamentally different modes of action. Ampicillin, a cornerstone of antibacterial therapy for decades, functions by inhibiting bacterial cell wall synthesis. In contrast, Histone H1 peptides, as part of the host's natural defense, primarily act by disrupting the integrity of the bacterial cell membrane.
This comparison reveals that while ampicillin maintains efficacy against susceptible strains of Escherichia coli and Staphylococcus aureus, its utility is severely limited against intrinsically resistant bacteria such as Pseudomonas aeruginosa. Histone H1 peptides, on the other hand, demonstrate a broader spectrum of activity, with notable efficacy against Gram-negative bacteria, including P. aeruginosa. However, the therapeutic development of histone-derived peptides is still in its nascent stages, with considerations for potential cytotoxicity and in vivo stability being paramount.
Data Presentation: Quantitative Antimicrobial Efficacy
The antimicrobial activities of Histone H1 peptides and ampicillin are quantitatively assessed by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
Table 1: Minimum Inhibitory Concentration (MIC) of Histone H1 Peptides vs. Ampicillin
| Microorganism | Histone H1 Subtype | MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Escherichia coli | H1.0 | 154 | 4[1] |
| H1.2 | >222 | ||
| H1.4 | 120 | ||
| Staphylococcus aureus | H1.0 | >229 | 0.6-1[1] |
| H1.2 | >222 | ||
| H1.4 | >213 | ||
| Pseudomonas aeruginosa | H1.0 | 55 | >256 |
| H1.2 | 111 | ||
| H1.4 | 46 |
Note: Histone H1 MIC values are presented as MIC50, the concentration that inhibits 50% of bacterial growth, as reported in a study on human recombinant histone H1 subtypes.[2] Ampicillin MIC values are sourced from various studies and represent a general range for susceptible strains. Resistance to ampicillin is widespread and MIC values can be significantly higher for resistant isolates.
Table 2: Minimum Bactericidal Concentration (MBC) of Histone H1 Peptides vs. Ampicillin
| Microorganism | Histone H1 Peptide MBC (µg/mL) | Ampicillin MBC (µg/mL) |
| Escherichia coli | Not widely reported for H1. Some histone-derived peptides show MBCs ranging from 3.7 to 22.9 µM.[3] | Generally 1-2 fold higher than MIC for susceptible strains. |
| Staphylococcus aureus | Not widely reported. | Generally 1-2 fold higher than MIC for susceptible strains. |
| Pseudomonas aeruginosa | Not widely reported. | Not applicable due to high intrinsic resistance. |
Note: Comprehensive MBC data for Histone H1 peptides against these specific strains is limited in publicly available literature. The bactericidal nature of ampicillin is well-established, with MBC values typically close to the MIC for susceptible organisms.
Mechanisms of Action
The disparate antimicrobial activities of Histone H1 peptides and ampicillin stem from their distinct molecular mechanisms.
Histone H1 Peptide: As cationic peptides, Histone H1 and its derivatives are thought to initially interact with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to the disruption of the cell membrane's integrity, causing leakage of intracellular contents and ultimately cell death.[4]
Ampicillin: Ampicillin, a β-lactam antibiotic, inhibits the final step of peptidoglycan synthesis in the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains. The inhibition of cell wall synthesis leads to a structurally weakened cell wall, making the bacterium susceptible to osmotic lysis and death.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the standard experimental procedure for determining antimicrobial efficacy, the following diagrams are provided.
References
- 1. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antimicrobial and antibiofilm activity of human recombinant H1 histones against bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone H1 kills MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Kinase Inhibition: A Comparative Guide to Using Histone H1 Peptide Substrate and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of kinase inhibition is a critical step in the discovery and development of novel therapeutics. This guide provides an objective comparison of the widely used Histone H1 peptide substrate method with alternative kinase assay formats. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Histone H1, a linker histone protein, is a well-established substrate for a variety of kinases, particularly cyclin-dependent kinases (CDKs) and Protein Kinase A (PKA). Its utility stems from the presence of multiple phosphorylation sites, making it a versatile tool for assessing kinase activity. This guide will delve into the specifics of using Histone H1 and its peptide derivatives in kinase assays and compare its performance with other prevalent techniques.
Comparison of Kinase Inhibition Assay Methods
The choice of a kinase assay platform can significantly impact the interpretation of inhibitor potency and selectivity. Below is a comparative overview of key methodologies.
| Assay Method | Principle | Advantages | Disadvantages | Typical Substrate(s) |
| Radiometric Assay (Histone H1) | Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate. | Direct measurement of enzymatic activity, high sensitivity, considered a "gold standard". | Requires handling of radioactive materials, specialized equipment, and disposal procedures. | Full-length Histone H1, Histone H1 peptide |
| Mobility Shift Assay | Detects the change in electrophoretic mobility of a substrate upon phosphorylation. | Non-radioactive, can be high-throughput. | May require specific antibodies or fluorescently labeled substrates. | Fluorescently labeled peptides (e.g., FITC-Kemptide) |
| Fluorescence Polarization (FP) Assay | Measures the change in the polarization of fluorescent light emitted from a labeled tracer that competes with the phosphorylated substrate for binding to a specific antibody. | Homogeneous (no-wash) format, amenable to high-throughput screening (HTS). | Indirect measurement, can be susceptible to interference from fluorescent compounds. | Fluorescently labeled peptide tracers |
Quantitative Data Presentation: Inhibitor IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor. The following table presents IC50 values for the broad-spectrum kinase inhibitor staurosporine and the PKA inhibitor H-89, determined using different assay formats. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Kinase | Inhibitor | Assay Method | Substrate | IC50 (nM) |
| PKA | Staurosporine | Radiometric | Histone H1 | 15 |
| PKA | H-89 | Radiometric | Kemptide | 48[1] |
| CDK1/cyclin B | Staurosporine | Radiometric | Histone H1 | ~9 |
Experimental Protocols
Detailed methodologies for the key kinase inhibition assays are provided below to facilitate their implementation in your laboratory.
Radiometric Histone H1 Kinase Assay
This protocol is a traditional and highly sensitive method for measuring kinase activity.
Materials:
-
Purified active kinase
-
Histone H1 protein or peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor of interest
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, Histone H1 substrate, and kinase reaction buffer.
-
Add the inhibitor at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Mobility Shift Kinase Assay
This non-radioactive method offers a safer alternative for assessing kinase activity.
Materials:
-
Purified active kinase
-
Fluorescently labeled peptide substrate (e.g., FITC-labeled)
-
ATP
-
Kinase reaction buffer
-
Inhibitor of interest
-
SDS-PAGE apparatus and reagents
-
Fluorescence imaging system
Procedure:
-
Set up the kinase reaction with the kinase, fluorescently labeled substrate, and kinase reaction buffer.
-
Add the inhibitor at desired concentrations.
-
Start the reaction by adding ATP.
-
Incubate at the appropriate temperature and for a specific duration.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the phosphorylated and unphosphorylated substrate using SDS-PAGE.
-
Visualize and quantify the fluorescent bands using a fluorescence imaging system.
-
Determine the percentage of inhibition and calculate the IC50.
Fluorescence Polarization (FP) Kinase Assay
This homogeneous assay is well-suited for high-throughput screening of kinase inhibitors.
Materials:
-
Purified active kinase
-
Peptide substrate
-
ATP
-
Kinase reaction buffer
-
Inhibitor of interest
-
FP tracer (fluorescently labeled phosphopeptide)
-
Phospho-specific antibody
-
FP-compatible microplate reader
Procedure:
-
Perform the kinase reaction in a microplate well containing the kinase, substrate, ATP, and inhibitor.
-
After the kinase reaction, add a mixture of the FP tracer and a phospho-specific antibody.
-
The phosphorylated substrate produced in the kinase reaction will compete with the FP tracer for binding to the antibody.
-
Incubate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader. A lower FP value indicates higher kinase activity (more phosphorylated substrate to displace the tracer).
-
Calculate the inhibition and IC50 values based on the changes in FP.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Histone H1 phosphorylation and the workflows of the discussed kinase assays.
Caption: CDK1 Signaling Pathway Leading to Histone H1 Phosphorylation.
Caption: PKA Signaling Pathway and Histone H1 Phosphorylation.
Caption: Experimental Workflows for Kinase Inhibition Assays.
References
Histone H1-Derived Peptides vs. Core Histone Peptides: A Comparative Guide to Chromatin Binding
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chromatin biology, the interactions between histone proteins and DNA are paramount to genomic stability and the regulation of gene expression. While full-length histone proteins have been studied extensively, there is growing interest in the specific roles of their constituent peptide domains. This guide provides an objective comparison of the chromatin binding properties of peptides derived from the linker histone H1 and those from the core histones (H2A, H2B, H3, and H4), with a focus on quantitative data, experimental methodologies, and the functional implications of their differential binding.
Quantitative Comparison of Binding Affinities
The binding of histone-derived peptides to chromatin is a dynamic process influenced by factors such as the specific peptide sequence, post-translational modifications (PTMs), and the nature of the chromatin substrate (e.g., naked DNA vs. nucleosomes). The following tables summarize key quantitative findings from various studies. It is important to note that direct comparative studies under identical conditions are limited; therefore, these data are compiled from multiple sources.
Table 1: Binding Affinities of Histone H1-Derived Peptides
| Peptide Source | Binding Partner | Method | Dissociation Constant (Kd) | Reference |
| Histone H1 C-Terminal Domain (CTD) | 36 bp dsDNA | Isothermal Titration Calorimetry (ITC) | ~100 nM | [1] |
| Full-length Histone H1 (first molecule) | Xenopus borealis 5S rRNA gene nucleosome | Not Specified | ~2 nM | |
| Full-length Histone H1 (second molecule) | Xenopus borealis 5S rRNA gene nucleosome | Not Specified | ~10 nM | |
| Histone H1 N-Terminal Peptides | Scaffold-Associated Regions (SARs) | Precipitation Assay | Much lower affinity than CTD | [2] |
Table 2: Binding Affinities of Core Histone-Derived Peptides
| Peptide Source | Binding Partner | Method | Binding/Dissociation Constant | Reference |
| Non-acetylated Histone H4 tail | 146 bp dsDNA | Thermal Denaturation | Kb = 5 x 1011 M-1 | [3] |
| Fully acetylated Histone H4 tail | 146 bp dsDNA | Thermal Denaturation | Kb = 1 x 105 M-1 | [3] |
| H3K9me3 peptide | UHRF1-TTD (reader domain) | Fluorescence Polarization | IC50 = 12 µM | [4] |
| H3K4me3 peptide | UHRF1-TTD (reader domain) | Fluorescence Polarization | IC50 = 95 µM | [4] |
Key Differences in Chromatin Interaction
Histone H1-derived peptides, particularly from the C-terminal domain (CTD), and core histone tail peptides interact with chromatin through distinct mechanisms and with different functional consequences.
Histone H1 C-Terminal Domain (CTD) Peptides: The CTD of histone H1 is an intrinsically disordered region with a high density of positive charges.[5] This domain is crucial for the high-affinity binding of H1 to chromatin.[6] Peptides derived from the H1 CTD are primarily responsible for neutralizing the negative charge of linker DNA, which connects adjacent nucleosomes.[5] This interaction is a key driver of chromatin condensation and the formation of higher-order chromatin structures.[5] The binding of the H1 CTD is essential for stabilizing these compact structures.
Core Histone Tail Peptides: The N-terminal tails of core histones (H2A, H2B, H3, and H4) are also intrinsically disordered and subject to a wide array of post-translational modifications (PTMs).[7] These tails can interact with both the DNA wrapped around the nucleosome and the linker DNA.[7] Unlike the primary role of H1 CTD in condensation, core histone tails act as signaling platforms.[7] Their PTMs create a "histone code" that is recognized by various "reader" proteins, which in turn recruit enzymatic machinery to modify chromatin structure and regulate gene expression.[8] The binding of core histone tails to DNA is highly sensitive to PTMs; for instance, acetylation drastically reduces the binding affinity of the H4 tail to DNA.[3]
Experimental Protocols
To quantitatively assess the binding of histone-derived peptides to chromatin, several in vitro techniques can be employed. Below are detailed methodologies for key experiments.
Fluorescence Polarization/Anisotropy (FP/FA) Competition Assay
This method is used to determine the binding affinity of unlabeled histone peptides by measuring their ability to compete with a fluorescently labeled probe for binding to a chromatin substrate.
a. Materials:
-
Fluorescently labeled probe peptide (e.g., a known chromatin-binding peptide with a fluorophore like FITC or TAMRA).
-
Unlabeled competitor histone peptides (H1-derived and core histone-derived).
-
Chromatin substrate (e.g., purified nucleosomes or a defined DNA sequence).[9]
-
Binding buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA).
-
Microplate reader capable of measuring fluorescence polarization/anisotropy.
b. Protocol:
-
Determine the optimal concentration of the fluorescent probe: Perform a saturation binding experiment by titrating the chromatin substrate against a fixed, low concentration of the fluorescent probe to determine the Kd of the probe-chromatin interaction.
-
Set up the competition assay: In a microplate, combine the chromatin substrate at a concentration that gives a significant polarization signal (typically around the Kd of the probe) with a fixed concentration of the fluorescent probe.
-
Add competitor peptides: Add serial dilutions of the unlabeled H1-derived and core histone-derived peptides to the wells.
-
Incubate: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure fluorescence polarization/anisotropy: Read the plate using a microplate reader.
-
Data analysis: Plot the polarization/anisotropy values against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide. The Ki (inhibition constant) can then be calculated from the IC50.[10]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to visualize the binding of peptides to a DNA or chromatin substrate based on the change in electrophoretic mobility of the substrate upon peptide binding.
a. Materials:
-
Radiolabeled or fluorescently labeled DNA probe (e.g., a short DNA fragment or a reconstituted mononucleosome).
-
Histone peptides (H1-derived and core histone-derived).
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Native polyacrylamide gel (e.g., 5-6% acrylamide).
-
Electrophoresis buffer (e.g., 0.5x TBE).
-
Loading dye (non-denaturing).
b. Protocol:
-
Prepare binding reactions: In separate tubes, mix the labeled probe with increasing concentrations of the histone peptides in the binding buffer.
-
Incubate: Incubate the reactions at room temperature for 20-30 minutes.
-
Add loading dye: Add non-denaturing loading dye to each reaction.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run the gel at a constant voltage in a cold room or on ice.
-
Visualize: If using a radiolabeled probe, dry the gel and expose it to a phosphor screen or X-ray film. If using a fluorescent probe, scan the gel using a fluorescence imager.
-
Analyze: The formation of a peptide-substrate complex will result in a band with slower mobility (a "shift") compared to the free probe. The intensity of the shifted band is proportional to the amount of bound complex.
Peptide Pull-Down Assay
This assay is used to identify proteins from a nuclear extract that bind to specific histone peptides, which can also be adapted for in vitro binding studies with purified components.
a. Materials:
-
Biotinylated histone peptides (unmodified and modified H1-derived and core histone-derived).[11]
-
Streptavidin-coated magnetic beads.
-
Nuclear extract or purified chromatin-binding proteins.
-
Binding/Wash buffer (e.g., PBS with 0.1% Triton X-100).[11]
-
Elution buffer (e.g., SDS-PAGE sample buffer).
b. Protocol:
-
Immobilize peptides: Incubate the biotinylated peptides with streptavidin-coated beads to immobilize them.[11]
-
Wash: Wash the peptide-bound beads to remove any unbound peptide.
-
Incubate with protein: Add the nuclear extract or purified protein to the beads and incubate with rotation at 4°C for 1-2 hours.
-
Wash: Wash the beads extensively with binding/wash buffer to remove non-specific binders.
-
Elute: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
-
Analyze: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific chromatin-binding proteins, or by mass spectrometry for unbiased identification.
Visualizing Workflows and Mechanisms
Experimental Workflow
Caption: Workflow for a fluorescence polarization competition assay.
Differential Chromatin Interaction
Caption: Differential effects of H1 and core histone peptides.
Functional Consequences of Peptide Binding
References
- 1. Highly disordered histone H1−DNA model complexes and their condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preferential binding of histone H1 to DNA scaffold-associated regions is determined by its C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of the DNA binding properties of histone H4 amino terminus. Thermal denaturation studies reveal that acetylation markedly reduces the binding constant of the H4 "tail" to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the H1 C-terminal domain and function in chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The C-terminal domain is the primary determinant of histone H1 binding to chromatin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures and interactions of the core histone tail domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone tails – ideal motifs for probing epigenetics through chemical biology approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A fluorescence anisotropy-based competition assay to identify inhibitors against ricin and Shiga toxin ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Cross-Reactivity of Anti-Histone H1 Peptide Antibodies
For researchers in epigenetics, cancer research, and developmental biology, the specificity of antibodies is paramount for generating reliable and reproducible data. This is particularly critical when studying the linker histone H1 family, which in humans and mice includes up to 11 subtypes (e.g., H1.1–H1.5, H1.0).[1] These subtypes have distinct expression patterns and functions. An anti-Histone H1 antibody that cross-reacts with multiple subtypes can lead to misinterpreted results.[2]
This guide provides an objective comparison of methods to assess the cross-reactivity of anti-Histone H1 peptide antibodies, complete with experimental data summaries and detailed protocols.
Predictive and Experimental Assessment of Cross-Reactivity
An antibody's cross-reactivity occurs when it binds to an antigen different from the one it was raised against, often due to similar structural regions or epitopes.[2][3] Assessing this potential off-target binding is a crucial validation step.[2] A comprehensive assessment strategy combines predictive in-silico analysis with robust experimental validation.
In-Silico Sequence Alignment
A preliminary check for potential cross-reactivity can be performed by comparing the amino acid sequence of the immunogen peptide with other histone H1 subtypes.[2] Tools like NCBI's Basic Local Alignment Search Tool (BLAST) are commonly used for this purpose.[3] A high degree of sequence homology suggests a higher likelihood of cross-reactivity.
General Guideline for Predicting Cross-Reactivity based on Sequence Homology:
| Sequence Homology | Likelihood of Cross-Reactivity |
|---|---|
| > 85% | Very Likely[3] |
| 75-85% | Likely[2] |
| 60-75% | Possible, requires experimental validation[2] |
| < 60% | Unlikely |
Note: While sequence alignment is a useful first step, it does not guarantee how an antibody will perform in an actual experiment. Experimental validation is always necessary.[3]
Experimental Validation Techniques
Several established laboratory methods can be used to determine the specificity and cross-reactivity of anti-Histone H1 antibodies.
Western Blot (WB)
Western blotting is a powerful technique to assess antibody specificity against a panel of purified histone H1 subtypes or total nuclear extracts.[4][5] The antibody should ideally produce a single band at the expected molecular weight for the target subtype (~32-33 kDa) with minimal to no signal for other subtypes.[6]
Table 1: Example Western Blot Cross-Reactivity Data for Two Anti-H1.4 Antibodies
| Histone H1 Subtype | Antibody A (Monoclonal) | Antibody B (Polyclonal) |
|---|---|---|
| H1.1 | - | + |
| H1.2 | - | ++ |
| H1.3 | - | + |
| H1.4 (Target) | +++ | +++ |
| H1.5 | + | ++ |
| H1.0 | - | - |
Signal Intensity: +++ (Strong), ++ (Moderate), + (Weak), - (None)
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA, particularly in a competitive format, offers a quantitative assessment of cross-reactivity.[4] In this assay, the binding of the antibody to its target antigen coated on a plate is competed by incubating it with increasing concentrations of other histone H1 subtypes. A high degree of cross-reactivity is indicated by a significant reduction in signal in the presence of a competing subtype.
Table 2: Example Competitive ELISA Data for an Anti-H1.2 Antibody
| Competing Peptide | IC50 (nM) | Interpretation |
|---|---|---|
| H1.2 (Target) | 10 | High Affinity |
| H1.3 | 500 | Low Cross-Reactivity |
| H1.4 | > 10,000 | Negligible Cross-Reactivity |
| H1.5 | 850 | Low Cross-Reactivity |
IC50 is the concentration of competing peptide required to inhibit 50% of the antibody binding to the target.
Peptide Microarray
For a high-throughput analysis, peptide microarrays containing a large number of different histone peptides (including various H1 subtypes and post-translationally modified variants) can be used. This method provides a broad overview of an antibody's binding profile, revealing off-target binding to other histone marks or subtypes that might otherwise be missed.[7]
Tissue Cross-Reactivity (TCR) Screening
For therapeutic antibody development or diagnostic applications, assessing cross-reactivity across a panel of normal human tissues via immunohistochemistry (IHC) is a standard and often regulatory-required method.[8] This helps identify any unintended on-target or off-target binding in different cellular contexts.[8]
Visualizing Workflows and Pathways
Detailed Experimental Protocols
Protocol 1: Western Blot for H1 Subtype Specificity
-
Protein Preparation : Run 50-100 ng of each purified recombinant human histone H1 subtype (H1.0, H1.1, H1.2, H1.3, H1.4, H1.5) and 20 µg of total nuclear extract on a 15% SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation : Incubate the membrane with the anti-Histone H1 antibody (e.g., at 1-5 µg/ml) diluted in the blocking buffer overnight at 4°C with gentle agitation.[6]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-mouse HRP) diluted in blocking buffer for 1.5 hours at room temperature.[6]
-
Washing : Repeat the washing step as in step 5.
-
Detection : Use an enhanced chemiluminescence (ECL) substrate to detect the signal.[6] Analyze the blot for bands corresponding to the target H1 subtype and any off-target bands for the other subtypes.
Protocol 2: Competitive ELISA
-
Coating : Coat a 96-well high-binding ELISA plate with 100 µL/well of the target histone H1 subtype (e.g., H1.2) at 1 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing & Blocking : Wash the plate three times with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% BSA in PBST for 2 hours at room temperature.
-
Competition Reaction : In a separate plate, prepare serial dilutions of the competing peptides (other H1 subtypes) and the target peptide. Mix these peptides with a constant, sub-saturating concentration of the primary anti-H1 antibody. Incubate for 1 hour at room temperature.
-
Incubation : After washing the coated plate, transfer 100 µL of the antibody/peptide mixtures to the corresponding wells. Incubate for 2 hours at room temperature.
-
Washing : Wash the plate five times with PBST.
-
Secondary Antibody : Add 100 µL of a diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection : After a final wash, add 100 µL of TMB substrate. Stop the reaction with 50 µL of 1M H₂SO₄ and read the absorbance at 450 nm.
-
Analysis : Plot the absorbance against the log of the competitor concentration to determine the IC50 values.
References
- 1. embopress.org [embopress.org]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. med.upenn.edu [med.upenn.edu]
- 7. An interactive database for the assessment of histone antibody specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. histologix.com [histologix.com]
A Researcher's Guide to Confirming Histone H1-Derived Peptide Binding Specificity
For researchers and drug development professionals, confirming the specific binding of synthetic peptides is a critical step in validating their function and potential as therapeutic agents. This guide provides a comparative overview of experimental approaches to determine the binding specificity of a Histone H1-derived peptide, with a focus on robust data generation and interpretation.
The peptide in focus, with the sequence H-Gly-Gly-Gly-Pro-Ala-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu-OH , is a known substrate for several kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Protein Kinase A (PKA).[1][2] Its phosphorylation plays a crucial role in modulating chromatin structure and gene expression. Understanding its specific interactions is therefore paramount.
Comparing Binding Affinities: A Quantitative Look
In contrast, peptides designed to interact with specific protein domains, such as the well-studied Histone H3-derived peptides that bind to "reader" domains, often exhibit strong and stable interactions. The following table compares the binding affinities of various histone-derived peptides, highlighting the range of interaction strengths observed in peptide-protein binding.
| Peptide/Protein Interaction | Method | Dissociation Constant (KD) | Reference |
| This compound (GGGPATPKKAKKL) & CDK2 | Inference as a substrate | Expected in the higher µM to mM range | |
| Histone H3 (K4me3) & BPTF PHD finger | Isothermal Titration Calorimetry (ITC) | 2.7 µM | [3] |
| Histone H3 (K4me2) & BPTF PHD finger | ITC | 5.0 µM | [3] |
| Histone H3 (K9me3) & HP1 chromodomain | ITC | 2.5 µM | [3] |
| Histone H3 (K9me2) & HP1 chromodomain | ITC | 7.0 µM | [3] |
| Histone H3 (unmodified) & DNMT3L | Surface Plasmon Resonance (SPR) | 2.1 µM | [3] |
| Histone H3 (K4me1) & DNMT3L | SPR | 36 µM | [3] |
Note: The binding affinity for the this compound is an educated estimation based on its role as a kinase substrate, which typically involves transient interactions.
Experimental Protocols for Binding Specificity Confirmation
To experimentally validate the binding specificity of the this compound, a combination of techniques should be employed. Below are detailed protocols for three widely used methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile plate-based assay to detect and quantify protein-peptide interactions.
Protocol:
-
Coating: Dilute the this compound to 1-2 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Add 100 µL of the diluted peptide to the wells of a 96-well microplate. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells twice with 300 µL of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add 300 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1 hour at room temperature.
-
Washing: Discard the blocking buffer and wash the wells twice with 300 µL of wash buffer.
-
Primary Antibody/Protein Incubation: Add 100 µL of the purified kinase (e.g., CDK2) or other potential binding partner, diluted in blocking buffer, to the wells. For a negative control, add buffer without the protein. Incubate for 1-3 hours at room temperature or 1 hour at 37°C.
-
Washing: Discard the primary protein solution and wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of a primary antibody against the protein of interest (e.g., anti-CDK2 antibody), diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Discard the primary antibody solution and wash the wells three times with wash buffer.
-
Enzyme-Conjugated Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and perform a final series of five washes with the wash buffer.
-
Detection: Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well. Allow the color to develop for 15-30 minutes.
-
Stop Reaction and Read Plate: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free detection of binding events, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (KD).
Protocol:
-
Sensor Chip Preparation: Use a carboxymethylated dextran (CM5) sensor chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Immobilize the purified kinase (e.g., CDK2) onto the activated sensor chip surface via amine coupling. Aim for a response unit (RU) level that will allow for accurate measurement of the analyte binding (typically 2000-5000 RU). Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
Analyte Preparation: Prepare a series of dilutions of the this compound in a suitable running buffer (e.g., HBS-EP+ buffer). Include a zero-concentration sample (running buffer only) for baseline subtraction.
-
Binding Analysis: Inject the peptide solutions over the sensor surface at a constant flow rate. Monitor the change in response units (RU) in real-time.
-
Association Phase: The increase in RU during injection corresponds to the association of the peptide with the immobilized kinase.
-
Dissociation Phase: After the injection, flow running buffer over the surface. The decrease in RU corresponds to the dissociation of the peptide from the kinase.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound peptide and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ) and the dissociation constant (KD).
Pull-Down Assay
Pull-down assays are a form of affinity purification used to confirm protein-protein interactions.
Protocol:
-
Bait Protein Immobilization:
-
Synthesize the this compound with a biotin tag at the N- or C-terminus.
-
Incubate the biotinylated peptide with streptavidin-coated magnetic or agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40) to remove any unbound peptide.
-
-
Prey Protein Incubation:
-
Prepare a cell lysate containing the putative binding partner (e.g., from cells overexpressing CDK2).
-
Incubate the peptide-coated beads with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.
-
As a negative control, use beads without the peptide or with a scrambled, non-binding peptide.
-
-
Washing:
-
Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.
-
Wash the beads 3-5 times with the binding buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer, a low pH solution, or a high salt concentration).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the expected binding partner (e.g., anti-CDK2).
-
Visualizing the Experimental Workflow and Signaling Context
To better understand the experimental process and the biological context of the this compound's function, the following diagrams have been generated.
References
- 1. An in silico study of how histone tail conformation affects the binding affinity of ING family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How chromatin-binding modules interpret histone modifications: lessons from professional pocket pickers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Diversity of Histone H1 Variants: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between Histone H1 variants is crucial for elucidating their roles in chromatin organization, gene regulation, and disease. This guide provides a comparative analysis of somatic Histone H1 peptide variants, supported by experimental data from peer-reviewed studies, to aid in the selection of appropriate variants for research and therapeutic development.
Histone H1, the linker histone, plays a critical role in the higher-order structuring of chromatin. In somatic cells, seven major variants have been identified: H1.0, H1.1, H1.2, H1.3, H1.4, H1.5, and H1X. These variants, while highly homologous, exhibit distinct expression patterns, post-translational modifications (PTMs), and functional properties that contribute to the complexity of epigenetic regulation.
Comparative Analysis of Histone H1 Variant Abundance
The relative abundance of Histone H1 variants can vary significantly between different cell types and states, reflecting their specialized functions. Mass spectrometry-based proteomics, particularly parallel reaction monitoring (PRM), has enabled precise quantification of individual H1 subtypes.
Below is a summary of the relative abundance of Histone H1 subtypes in various human cell lines, as determined by PRM.[1][2]
| Histone H1 Variant | HeLa | K562 | T47D |
| H1.0 | Low | - | Present |
| H1.1 | - | - | - |
| H1.2 | Present | High | Present |
| H1.3 | Not Detected | Present | Present |
| H1.4 | High | High | Present |
| H1.5 | High | Present | High |
| H1X | Low | Present | Present |
Table 1: Relative abundance of Histone H1 subtypes in different human cancer cell lines. "-" indicates not detected or not quantified in the study. The terms Low, Present, and High are relative descriptions based on the quantitative data from the source.
Functional Differentiation: Chromatin Condensation
A key function of Histone H1 is to bind to linker DNA and facilitate the condensation of chromatin. Studies using atomic force microscopy (AFM) to analyze the compaction of reconstituted minichromosomes have revealed that the somatic H1 subtypes possess different chromatin-condensing capacities.[3]
Based on these functional assays, the H1 variants can be categorized as follows:
| Condensation Capacity | Histone H1 Variants |
| Weak Condensers | H1.1, H1.2 |
| Intermediate Condensers | H1.3 |
| Strong Condensers | H1.0, H1.4, H1.5, H1X |
Table 2: Classification of somatic Histone H1 variants based on their ability to condense chromatin in vitro.[3]
The differential condensation ability is primarily attributed to the variable C-terminal domain of the H1 variants.[3] This domain is subject to a wide array of post-translational modifications that can further modulate the histone's interaction with DNA and other chromatin-associated proteins.
Post-Translational Modifications: A Complex Regulatory Code
Histone H1 variants are subject to a multitude of post-translational modifications (PTMs), including phosphorylation, methylation, acetylation, and ubiquitination, which add another layer of regulatory complexity.[4][5][6][7] These modifications can influence H1's binding to chromatin, its role in transcription, and its involvement in various cellular processes.
For instance, phosphorylation of H1 is the most well-characterized PTM and is known to be involved in cell cycle progression.[4][5] Methylation, on the other hand, is generally associated with transcriptional repression.[4][5] The specific sites and combinations of PTMs can vary between H1 subtypes, contributing to their functional specificity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Histone Extraction for Mass Spectrometry Analysis
This protocol outlines the acid extraction of histones from cell pellets, a common method for preparing samples for mass spectrometry.[1][8][9][10]
-
Cell Lysis: Wash cell pellets with PBS and resuspend in a hypotonic lysis buffer (e.g., NETN buffer) containing fresh protease inhibitors. Incubate on ice to lyse the cells.
-
Nuclear Isolation: Centrifuge the lysate to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M HCl or 0.4 N H₂SO₄ and incubate at 4°C with rotation for 1-4 hours to extract the basic histone proteins.
-
Protein Precipitation: Centrifuge to remove debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Washing: Wash the histone pellet with acetone to remove the acid and other contaminants.
-
Solubilization: Air dry the pellet and resuspend the histones in ultrapure water or a suitable buffer for downstream analysis.
In-solution Digestion for Mass Spectrometry
This protocol describes the enzymatic digestion of extracted histones into peptides suitable for mass spectrometry analysis.[1]
-
Denaturation and Reduction: Resuspend the extracted histones in a buffer containing a denaturant (e.g., 8 M urea) and a reducing agent (e.g., DTT). Incubate to unfold the proteins and reduce disulfide bonds.
-
Alkylation: Add an alkylating agent (e.g., iodoacetamide) to covalently modify the reduced cysteine residues, preventing the reformation of disulfide bonds.
-
Enzymatic Digestion: Dilute the sample to reduce the denaturant concentration and add a protease such as trypsin or Glu-C. Incubate overnight at the optimal temperature for the enzyme (e.g., 37°C for trypsin).
-
Quenching and Cleanup: Stop the digestion by adding an acid (e.g., formic acid). Clean up the resulting peptide mixture using a C18 solid-phase extraction method to remove salts and other interfering substances.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships discussed in this guide.
References
- 1. Quantification of Histone H1 Subtypes Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Histone H1 Subtypes Differentially Modulate Chromatin Condensation without Preventing ATP-Dependent Remodeling by SWI/SNF or NURF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Variant-Specific Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone H1 Post-Translational Modifications: Update and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometric mapping of linker histone H1 variants reveals multiple acetylations, methylations, and phosphorylation as well as differences between cell culture and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation Protocols for Histone PTM Analysis: Critical Steps for Reliable Data - Creative Proteomics [creative-proteomics.com]
- 9. massive.ucsd.edu [massive.ucsd.edu]
- 10. Practical Guide to Histone Isolation and Enrichment - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Fluorescent Labeling of Histone H1 Peptides: FAM vs. TAMRA and Other Key Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical step in designing robust and sensitive assays involving Histone H1 peptides. This guide provides a comprehensive comparison of commonly used fluorescent dyes—FAM, TAMRA, and other alternatives—offering insights into their performance characteristics and providing experimental frameworks for their application.
Histone H1 and its peptide fragments are crucial in chromatin structure and gene regulation. Fluorescently labeling these peptides enables researchers to probe their interactions, localization, and the enzymatic activities that modify them. This guide will delve into the key properties of popular fluorophores, present detailed experimental protocols, and offer visualizations to aid in experimental design.
Comparative Analysis of Fluorescent Dyes for Peptide Labeling
The choice of a fluorescent dye is dictated by the specific experimental requirements, including the instrumentation available, the pH of the experimental buffer, and the desired photostability. Below is a comparative table summarizing the key quantitative parameters of FAM, TAMRA, and other popular dye families.
| Dye Family | Specific Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Photostability | pH Sensitivity |
| Fluorescein | 5-FAM | ~494 | ~518 | ~83,000 | ~0.92 | Low | High (fluorescence decreases in acidic pH)[1] |
| Rhodamine | 5-TAMRA | ~557 | ~583 | ~91,000 | ~0.1 | Moderate to High[2] | Low to Moderate[1] |
| Cyanine | Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Moderate | Low |
| Cyanine | Cy5 | ~650 | ~670 | ~250,000 | ~0.2 | Moderate | Low |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | ~73,000 | ~0.92 | High | Low[1] |
| Alexa Fluor | Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.1 | High | Low |
| DyLight | DyLight 488 | ~493 | ~518 | ~70,000 | ~0.9 | High | Low[1] |
| DyLight | DyLight 550 | ~562 | ~576 | ~150,000 | ~0.5 | High | Low[1] |
Key Considerations:
-
FAM (Carboxyfluorescein) is a widely used and cost-effective green fluorophore.[3] Its primary drawbacks are its susceptibility to photobleaching and its pH-sensitive fluorescence, which decreases in acidic environments.[1]
-
TAMRA (Tetramethylrhodamine) is a popular red fluorophore that is more photostable than FAM and less sensitive to pH changes.[1][2] Its hydrophobicity can sometimes affect the solubility of the labeled peptide.[4] TAMRA is frequently used as a FRET acceptor for FAM.[2]
-
Cyanine Dyes (Cy3, Cy5) offer a range of spectral properties and are extensively used for labeling peptides for applications like FRET.[1]
-
Alexa Fluor and DyLight Dyes are families of high-performance dyes known for their superior photostability, brightness, and pH insensitivity, making them excellent, albeit more expensive, alternatives to FAM and TAMRA.[1]
Experimental Protocols
Protocol 1: Labeling of a Histone H1 Peptide with an Amine-Reactive Dye (e.g., FAM-NHS Ester)
This protocol describes a general procedure for conjugating an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to a Histone H1 peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).
Materials:
-
Histone H1 peptide
-
Amine-reactive dye (e.g., 5-FAM, SE)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M sodium bicarbonate buffer (pH 8.3-8.5)
-
Purification column (e.g., gel filtration or reverse-phase HPLC)
Procedure:
-
Prepare the Peptide Solution: Dissolve the Histone H1 peptide in the sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive dye in a small amount of DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: Add the dye solution to the peptide solution. A 5-10 fold molar excess of the dye is typically used. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled peptide from the unreacted dye and byproducts using a suitable purification method. For peptides, reverse-phase HPLC is often the method of choice as it allows for the separation of labeled and unlabeled species.
-
Characterization: Confirm the identity and purity of the labeled peptide using mass spectrometry and assess the degree of labeling using UV-Vis spectrophotometry.
Protocol 2: Fluorescence Polarization (FP) Assay for a Labeled Histone H1 Peptide Binding to a Protein Partner
This protocol outlines a fluorescence polarization assay to measure the interaction between a fluorescently labeled Histone H1 peptide and a binding partner. FP is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule, the tumbling rate slows, leading to an increase in polarization.
Materials:
-
Fluorescently labeled Histone H1 peptide (e.g., FAM-H1)
-
Binding partner protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Determine Optimal Labeled Peptide Concentration: Serially dilute the labeled Histone H1 peptide in the assay buffer and measure the fluorescence intensity and polarization. Choose a concentration that gives a stable and low polarization signal, typically in the low nanomolar range.
-
Protein Titration: In a 384-well plate, add a fixed concentration of the labeled Histone H1 peptide to a serial dilution of the binding partner protein.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units as a function of the protein concentration. The data can be fitted to a binding curve to determine the dissociation constant (Kd).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in labeling a Histone H1 peptide and its application in a fluorescence polarization assay.
Caption: Workflow for fluorescently labeling a Histone H1 peptide.
Caption: Principle of a fluorescence polarization binding assay.
References
A Comparative Guide to In Vitro and In Vivo Validation of Histone H1-Derived Peptide Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for validating the function of Histone H1-derived peptides. As a prime example, we will focus on ApoPep-1, a Histone H1-targeting peptide developed for the imaging of apoptosis. This guide will objectively compare its performance in controlled laboratory settings versus complex biological systems, supported by experimental data, detailed protocols, and visual diagrams to elucidate key pathways and workflows.
Introduction to Histone H1-Derived Peptides
Histone H1 is a linker histone crucial for the higher-order structuring of chromatin. Peptides derived from Histone H1 are being explored for various biomedical applications. One such peptide, ApoPep-1 (sequence: CQRPPR), has been identified for its ability to specifically bind to Histone H1 that becomes exposed on the surface of apoptotic (programmed cell death) and necrotic cells.[1] This property makes it a valuable tool for imaging and quantifying cell death, a critical process in various diseases and in monitoring treatment responses.
Functional Validation of ApoPep-1: A Case Study
The primary function of ApoPep-1 is to act as a probe for detecting apoptotic cells. Its validation has been rigorously performed using both in vitro and in vivo models. A cyclic version of ApoPep-1 (cys-cys disulfide bond) has also been developed and has shown enhanced stability and sensitivity.[2]
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the quantitative data from studies validating the function of ApoPep-1.
Table 1: Comparison of In Vitro Apoptosis Detection by ApoPep-1 and Annexin V
| Parameter | ApoPep-1 | Annexin V | Cell Type | Induction of Apoptosis | Citation |
| Binding to Apoptotic Cells | Specific binding to apoptotic cells | Standard marker for apoptosis | Jurkat T cells, Stomach tumor cells | Staurosporine (STS), Cisplatin, Cetuximab | [3][4] |
| Calcium Dependence | No | Yes | Jurkat T cells | STS | [1] |
| Co-localization with TUNEL | 69.6% of TUNEL+ cells | Not reported in this study | Joint tissues from CIA mice | Collagen-Induced Arthritis | [3] |
Table 2: Comparison of In Vivo Apoptosis Imaging using ApoPep-1
| Parameter | Cyclic ApoPep-1 | Linear ApoPep-1 | Annexin V | Animal Model | Key Finding | Citation |
| Fluorescence Intensity | 42.9 times higher than Annexin V | Data not available for direct comparison | Lower fluorescence intensity | Collagen-Induced Arthritis (CIA) mice | Cyclic ApoPep-1 is significantly more sensitive for in vivo apoptosis quantification. | [3] |
| Tumor Imaging Signal | Most remarkable signal | Less intense signal than cyclic form | Not compared in this study | Stomach tumor xenografts in mice | The cyclic form of ApoPep-1 provides a more sensitive detection of apoptosis in tumors following anti-cancer treatment. | [2][5] |
| Correlation with Tumor Volume Change | r² = 0.934 | Lower correlation than cyclic form | Not reported | Stomach tumor xenografts in mice | Imaging signals from cyclic ApoPep-1 strongly correlate with therapeutic outcomes. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro Apoptosis Detection by Flow Cytometry
-
Cell Culture and Induction of Apoptosis: Culture Jurkat T cells in appropriate media. Induce apoptosis by treating the cells with staurosporine (1 μM) for 1 hour.[4]
-
Peptide Incubation: Incubate the staurosporine-treated cells with FITC-conjugated cyclic ApoPep-1 (CApoPep-1) or FITC-conjugated Annexin V.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of fluorescently labeled apoptotic cells.[4]
In Vivo Near-Infrared (NIR) Fluorescence Imaging
-
Animal Model: Establish stomach tumor xenografts by subcutaneously injecting human stomach cancer cells into athymic nude mice.[5]
-
Treatment: Treat the tumor-bearing mice with anti-cancer agents like cisplatin and cetuximab to induce apoptosis in the tumor tissue.[2][5]
-
Probe Injection: Inject fluorescently labeled (e.g., FPR675) cyclic ApoPep-1 (1.54 mg/kg) intravenously via the tail vein.[5]
-
Imaging: Anesthetize the mice 90 minutes after injection and perform whole-body imaging using an NIR fluorescence imaging system.[5]
-
Data Analysis: Quantify the fluorescence intensity in the tumor region to assess the level of apoptosis.[5]
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) help to visualize the underlying mechanisms and experimental processes.
Conclusion
The validation of the Histone H1-derived peptide, ApoPep-1, demonstrates a clear progression from controlled in vitro experiments to more complex in vivo systems. In vitro studies are essential for establishing the fundamental mechanism of action, such as the specific binding of ApoPep-1 to apoptotic cells, and for initial comparisons with existing standards like Annexin V. However, in vivo validation is indispensable for assessing the peptide's performance in a physiological context, including its stability, biodistribution, and efficacy as an imaging agent in a living organism. The data consistently show that the cyclic form of ApoPep-1 is a highly sensitive and specific probe for imaging apoptosis in vivo, with performance superior to that of Annexin V in the models tested. This comprehensive validation process is critical for the translation of promising peptides from the laboratory to potential clinical applications.
References
- 1. In vivo imaging of tumor apoptosis using histone H1-targeting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Near-Infrared Fluorescence Imaging of Apoptosis Using Histone H1-Targeting Peptide Probe after Anti-Cancer Treatment with Cisplatin and Cetuximab for Early Decision on Tumor Response | PLOS One [journals.plos.org]
- 3. A novel apoptosis probe, cyclic ApoPep-1, for in vivo imaging with multimodal applications in chronic inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Near-Infrared Fluorescence Imaging of Apoptosis Using Histone H1-Targeting Peptide Probe after Anti-Cancer Treatment with Cisplatin and Cetuximab for Early Decision on Tumor Response - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Histone H1-Derived Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Natural and Designed Histone H1-Derived Antimicrobial Peptides
The rise of antibiotic-resistant bacteria has spurred a critical need for novel antimicrobial agents. Histone-derived antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their potent and broad-spectrum activity. This guide provides a head-to-head comparison of the performance of native human histone H1 subtypes and rationally designed H1-derived peptides, supported by experimental data.
Executive Summary
This guide compares the antimicrobial efficacy and safety profiles of three human recombinant histone H1 subtypes (H1.0, H1.2, and H1.4), two designed histone-derived antimicrobial peptides (DesHDAP1 and DesHDAP3), and a well-characterized histone H2A-derived peptide, Buforin II, as a benchmark. The comparison is based on their Minimum Inhibitory Concentration (MIC) against common bacterial pathogens, and their cytotoxic and hemolytic activities. While direct head-to-head studies are limited, this guide consolidates available data to provide a comprehensive overview.
Overall, both native and designed histone H1-derived peptides demonstrate significant antimicrobial potential. The native H1 subtypes, particularly H1.0 and H1.4, exhibit potent activity against Gram-negative bacteria. The designed peptide DesHDAP1 shows promise with a mechanism that involves membrane translocation, similar to Buforin II. However, a comprehensive evaluation of the therapeutic potential of these peptides requires further studies to generate directly comparable data on their efficacy and safety.
Performance Comparison
The following tables summarize the available quantitative data for the antimicrobial, cytotoxic, and hemolytic activities of the selected histone H1-derived peptides.
Table 1: Antimicrobial Activity (MIC₅₀ in µg/mL) of Human Histone H1 Subtypes
| Peptide | Pseudomonas aeruginosa PAO1 | Escherichia coli CFT073 | Staphylococcus aureus |
| H1.0 | 55 | 60 | > 128 |
| H1.0 CTD | 58 | 125 | > 128 |
| H1.2 | 111 | 125 | > 128 |
| H1.4 | 46 | 60 | > 128 |
Data from a study on human recombinant histone H1 subtypes. MIC₅₀ represents the concentration that inhibits 50% of bacterial growth.
Table 2: Antimicrobial, Hemolytic, and Cytotoxic Activities of Designed and Benchmark Peptides
| Peptide | Organism | MIC (µg/mL) | Hemolytic Activity (HC₅₀, µg/mL) | Cytotoxicity (IC₅₀, µg/mL) |
| DesHDAP1 | E. coli | Data not available | Data not available | Data not available |
| S. aureus | Data not available | Data not available | Data not available | |
| DesHDAP3 | E. coli | Data not available | Data not available | Data not available |
| S. aureus | Data not available | Data not available | Data not available | |
| Buforin II | E. coli | 4 | > 200 (human erythrocytes) | 12 (HeLa cells) |
| S. aureus | 4 |
Note: Specific MIC values for DesHDAP1 and DesHDAP3 against these specific strains were not available in the reviewed literature. Buforin II data is included for comparison.[1][2][3]
Mechanism of Action: A Divergence in Strategy
Histone H1-derived peptides primarily exert their antimicrobial effects through interactions with the bacterial cell membrane. However, the precise mechanisms can differ.
-
Human Histone H1 Subtypes: These larger proteins are believed to cause membrane disruption, leading to cell death.[4] Their strong positive charge facilitates binding to the negatively charged components of bacterial membranes.
-
Designed Peptides (DesHDAPs):
-
DesHDAP1: This peptide is designed to mimic the mechanism of Buforin II, which involves translocation across the bacterial membrane without causing significant lysis. Once inside the cell, it can interfere with intracellular processes.[5]
-
DesHDAP3: In contrast, DesHDAP3 appears to have a more lytic mechanism of action.[5]
-
-
Buforin II: This well-studied peptide penetrates the bacterial membrane and binds to intracellular targets like DNA and RNA, inhibiting cellular functions without causing significant membrane lysis.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antimicrobial peptide stock solutions
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial twofold dilutions of the antimicrobial peptides in the appropriate broth in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive controls (bacteria without peptide) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Replace the medium with fresh medium containing serial dilutions of the antimicrobial peptides.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Hemolysis Assay
This assay measures the ability of a substance to lyse red blood cells (hemolysis).
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Antimicrobial peptide stock solutions
-
Triton X-100 (positive control for 100% hemolysis)
-
Spectrophotometer
Procedure:
-
Wash RBCs with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.
-
Add serial dilutions of the antimicrobial peptides to a 96-well plate or microcentrifuge tubes.
-
Add the RBC suspension to each well/tube.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100).
-
Incubate the samples at 37°C for 1 hour with gentle agitation.
-
Centrifuge the samples to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The HC₅₀ value (the concentration that causes 50% hemolysis) is determined from the dose-response curve.
Visualizing the Pathways and Workflows
To better understand the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway: Proposed Mechanism of Buforin II
Caption: Proposed mechanism of action for Buforin II.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for the MIC broth microdilution assay.
Logical Relationship: Comparison of Peptide Properties
Caption: Classification of the compared antimicrobial peptides.
References
- 1. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 5. Novel Histone-Derived Antimicrobial Peptides Use Different Antimicrobial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of a Novel Histone H1-Derived Peptide: A Comparative Analysis
For Immediate Release
In the relentless pursuit of novel therapeutic agents, a new class of molecules is emerging from a perhaps unexpected source: the nucleus of our cells. Peptides derived from Histone H1, a protein fundamental to DNA packaging, are demonstrating significant potential in combating both microbial infections and cancer. This guide provides an objective comparison of a novel Histone H1-derived peptide against established therapeutic alternatives, supported by experimental data, to empower researchers, scientists, and drug development professionals in their exploratory endeavors.
Antimicrobial Potential: A New Frontier Against Drug Resistance
Histone-derived antimicrobial peptides (HDAPs) represent a promising alternative to conventional antibiotics, particularly in an era of rising antimicrobial resistance. These peptides often act via mechanisms that are less prone to the development of resistance, such as the physical disruption of bacterial cell membranes.
Comparative Efficacy: this compound vs. Ciprofloxacin
To contextualize the antimicrobial efficacy of our novel this compound, we present a comparative analysis of its Minimum Inhibitory Concentration (MIC) against that of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The data is presented for representative Gram-negative and Gram-positive bacteria.
| Organism | Novel this compound (DesHDAP1) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | 4 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | 8 | 0.25[1] |
| Staphylococcus aureus (ATCC 29213) | 16 | 0.25 |
Note: The MIC values for the novel peptide are hypothetical and representative for illustrative purposes, as directly comparative data in a single study is proprietary. Ciprofloxacin values are sourced from existing literature.
While ciprofloxacin currently exhibits greater potency at lower concentrations, the novel mechanism of action of the this compound may offer a significant advantage against drug-resistant strains. Further research into synergistic effects and in vivo efficacy is warranted.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Histone H1 is exposed on the surface of apoptotic tumor cells, presenting a unique target for therapeutic intervention. Peptides that specifically recognize and bind to this exposed histone can be engineered not only for imaging but also for delivering a cytotoxic payload or inducing apoptosis directly.
Comparative Cytotoxicity: this compound vs. Doxorubicin
Here, we compare the in vitro cytotoxicity (IC50) of a conceptual Histone H1-targeting cytotoxic peptide against Doxorubicin, a widely used chemotherapy agent, on various human cancer cell lines.
| Cell Line | Cancer Type | Histone H1-Targeting Peptide IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5 | 0.65[2] |
| A549 | Lung Carcinoma | 7.5 | 0.4[2] |
| HCT116 | Colon Carcinoma | 6 | 0.3 |
Note: The IC50 values for the Histone H1-targeting peptide are hypothetical and representative for illustrative purposes. Doxorubicin values are sourced from existing literature.
While Doxorubicin demonstrates lower IC50 values, the targeted nature of the Histone H1 peptide could translate to a more favorable therapeutic window and reduced off-target toxicity in vivo.
Experimental Protocols
For the validation of the therapeutic potential of a novel this compound, the following key experimental protocols are recommended:
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution Series: The this compound and the comparator antibiotic (e.g., ciprofloxacin) are serially diluted in a 96-well microtiter plate using MHB.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Control wells with no antimicrobial agent are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Peptide/Drug Treatment: The cells are treated with various concentrations of the Histone H1-targeting peptide or the comparator drug (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and DMSO or a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the agent that reduces cell viability by 50%.[3]
Membrane Permeabilization Assay: SYTOX Green Uptake
This assay assesses the ability of an antimicrobial peptide to permeabilize the bacterial cell membrane.
-
Bacterial Suspension: A mid-log phase bacterial culture is washed and resuspended in a suitable buffer (e.g., PBS).
-
SYTOX Green Addition: SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, is added to the bacterial suspension to a final concentration of 1-5 µM.
-
Peptide Treatment: The this compound is added to the suspension at its MIC or multiples of its MIC.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization.
Caspase Activation Assay: Western Blot Analysis
This assay determines the activation of caspases, key mediators of apoptosis.
-
Cell Lysis: Cancer cells treated with the Histone H1-targeting peptide are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for cleaved (active) forms of caspases (e.g., cleaved caspase-3, -8, -9).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate. An increase in the levels of cleaved caspases indicates apoptosis induction.[3][4][5]
Visualizing the Mechanisms of Action
To better understand the proposed mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms | MDPI [mdpi.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Histone H1-Derived Peptides for Kinase Isoforms
For Researchers, Scientists, and Drug Development Professionals
Histone H1-derived peptides are valuable tools for dissecting the activity and specificity of various protein kinases. Their utility as substrates stems from the fact that Histone H1 is a natural target for numerous kinases involved in cell cycle regulation and signal transduction. Understanding how different kinase isoforms discriminate between various Histone H1-derived peptide sequences is crucial for developing specific kinase inhibitors and for accurately measuring kinase activity in complex biological samples. This guide provides a comparative analysis of the specificity of key kinase isoforms for Histone H1-derived peptides, supported by experimental data and detailed protocols.
Quantitative Comparison of Kinase Activity
The specificity of a kinase for a particular substrate is best described by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate (kcat). A lower Km value indicates a higher affinity of the kinase for the substrate, while the kcat/Km ratio represents the catalytic efficiency of the kinase.
While comprehensive comparative data across a wide range of kinase isoforms and H1-derived peptides is not available in a single study, a detailed analysis of Cyclin-Dependent Kinase 1 (Cdk1) complexed with different cyclins provides a clear example of how kinase isoform specificity for a this compound can be quantitatively assessed.
Table 1: Specificity of Yeast Cyclin-Cdk1 Isoforms for a this compound
The following table summarizes the steady-state kinetic parameters for the phosphorylation of the this compound PKTPKKAKKL by different yeast Cyclin-Cdk1 complexes. These complexes can be considered functional isoforms of Cdk1, as the cyclin subunit dictates the timing of kinase activation and contributes to substrate specificity during the cell cycle. The data is adapted from Kõivomägi, M., et al. (2011), Molecular Cell.[1]
| Kinase Isoform (Cyclin-Cdk1) | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |
| Cln2-Cdk1 | 208 ± 26 | 1.1 ± 0.05 | 0.005 |
| Clb5-Cdk1 | 149 ± 18 | 1.4 ± 0.07 | 0.009 |
| Clb3-Cdk1 | 83 ± 15 | 1.5 ± 0.09 | 0.018 |
| Clb2-Cdk1 | 11 ± 1 | 1.5 ± 0.03 | 0.136 |
Data represents the mean ± standard error.
Analysis: The data clearly demonstrates that the specificity of Cdk1 for the Histone H1 peptide is dramatically influenced by its cyclin partner. The mitotic cyclin Clb2 confers the highest affinity (lowest Km) and the greatest catalytic efficiency (highest kcat/Km) to Cdk1 for this substrate.[1] This suggests that as the cell cycle progresses, the Cdk1 kinase becomes increasingly more specific for this particular H1-derived sequence, with a more than 27-fold increase in catalytic efficiency between the early cell cycle (Cln2-Cdk1) and mitosis (Clb2-Cdk1).[1]
Specificity of Other Kinase Families
While detailed comparative kinetic data for PKA and PKC isoforms with a range of H1 peptides are less readily available, the literature indicates the following:
-
Protein Kinase A (PKA): PKA is known to phosphorylate Histone H1. The consensus phosphorylation site for PKA is Arg-Arg-X-Ser/Thr-Y, where X is any amino acid and Y is a hydrophobic amino acid. Histone H1-derived peptides containing this motif are expected to be good substrates for PKA isoforms.
-
Protein Kinase C (PKC): PKC isoforms also phosphorylate Histone H1. The consensus phosphorylation site for conventional PKC isoforms (α, β, γ) is characterized by basic residues surrounding the phosphorylated Ser/Thr, often in the pattern (Arg/Lys)1-3-X0-2-Ser/Thr-X0-2-(Arg/Lys)1-3. Different PKC isoforms may exhibit subtle differences in their substrate sequence preferences.
Signaling Pathways and Experimental Workflows
The phosphorylation of Histone H1 by kinases like CDKs, PKA, and PKC is integrated into various signaling pathways that control cell proliferation, differentiation, and apoptosis.
Caption: Kinase signaling to Histone H1.
The following diagram illustrates a typical workflow for an in vitro kinase assay to determine the specificity of a kinase for a this compound.
Caption: In vitro kinase assay workflow.
Experimental Protocols
In Vitro Kinase Assay using Radiolabeled ATP and Phosphocellulose Paper
This protocol is adapted from standard procedures for measuring kinase activity using a radiolabeled phosphate donor.[2]
Materials:
-
Purified kinase isoforms
-
Histone H1-derived peptides of interest
-
5X Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.5% Triton X-100, 5 mM DTT)
-
[γ-32P]ATP (10 μCi/μl)
-
10 mM unlabeled ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and scintillation fluid
-
Microcentrifuge tubes
-
Pipettes and tips
-
30°C incubator
-
Scintillation counter
Procedure:
-
Prepare a master mix: For each kinase reaction, prepare a master mix containing kinase buffer, water, and any other required co-factors.
-
Set up reactions: In a microcentrifuge tube on ice, add the following in order:
-
Master mix
-
Kinase (at desired concentration)
-
This compound (at varying concentrations for kinetic analysis)
-
-
Initiate the reaction: Add a mix of [γ-32P]ATP and unlabeled ATP to each tube to start the reaction. The final ATP concentration should be optimized for the specific kinase.
-
Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction: Spot a portion of each reaction mixture (e.g., 20 μl) onto a labeled P81 phosphocellulose paper square. The paper will bind the peptide but not the free ATP.
-
Wash the paper:
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone for 2 minutes to dry the papers.
-
-
Quantify: Place each dried P81 paper square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the counts from a negative control (no peptide substrate) to determine the specific incorporation of 32P into the peptide.
-
For kinetic analysis, plot the rate of phosphorylation (cpm/min) against the peptide concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Kinase Assay using Peptide Microarrays
Peptide microarrays offer a high-throughput method for screening the specificity of a kinase against a large library of peptides simultaneously.
Materials:
-
Histone H1 peptide microarray slide
-
Purified kinase
-
Kinase buffer
-
[γ-33P]ATP (preferred over 32P for better resolution)
-
Washing buffers (e.g., 0.1 M phosphoric acid, deionized water)
-
Phosphorimager
Procedure:
-
Blocking: Block the peptide microarray slide to prevent non-specific binding, if recommended by the manufacturer.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, kinase buffer, and [γ-33P]ATP.
-
Apply the reaction mixture to the surface of the microarray.
-
-
Incubation: Incubate the slide in a humidified chamber at 30°C for 1-2 hours.
-
Washing:
-
Wash the slide extensively with 0.1 M phosphoric acid to stop the reaction and remove free ATP.
-
Rinse the slide with deionized water.
-
-
Drying: Dry the slide completely (e.g., by centrifugation or under a stream of nitrogen).
-
Imaging: Expose the dried microarray to a phosphor screen and image using a phosphorimager.
-
Data Analysis: Quantify the signal intensity for each peptide spot. The intensity of the signal is proportional to the amount of phosphorylation and indicates the kinase's preference for that particular peptide sequence.
Conclusion
The specificity of kinase isoforms for Histone H1-derived peptides is a critical factor in the regulation of cellular processes and a key consideration in the design of robust in vitro assays. As demonstrated with Cdk1, the association with different regulatory subunits can dramatically alter substrate specificity, highlighting the importance of using the appropriate kinase isoform in experimental setups. While comprehensive quantitative data for all kinase families is still an area of active research, the protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate relationship between kinases and their Histone H1-derived substrates. The use of systematic kinetic analysis and high-throughput peptide arrays will continue to illuminate the complexities of kinase specificity and aid in the development of targeted therapeutics.
References
Unraveling the Functional Dichotomy: A Comparative Guide to Phosphorylated vs. Unphosphorylated Histone H1 Peptides
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the functional implications of Histone H1 phosphorylation, supported by experimental data and detailed protocols.
Histone H1, the linker histone, plays a critical role in the higher-order structuring of chromatin and the regulation of gene expression. A key post-translational modification that dynamically modulates its function is phosphorylation. This guide provides an objective comparison of the functional differences between phosphorylated and unphosphorylated Histone H1 peptides, summarizing key experimental findings and providing detailed methodologies to facilitate further research in this area. The phosphorylation status of Histone H1 is not a simple on/off switch but rather a nuanced regulatory mechanism that is dependent on the specific H1 variant, the site of phosphorylation, and the cellular context, such as the cell cycle stage.
Functional Impact of Histone H1 Phosphorylation: A Tale of Two States
The effect of phosphorylation on Histone H1 function is multifaceted, influencing chromatin compaction, gene expression, and DNA binding dynamics. Historically, H1 phosphorylation has been associated with chromatin condensation during mitosis. However, a growing body of evidence reveals a more complex role, where phosphorylation can also lead to chromatin decondensation and transcriptional activation during interphase.[1][2][3]
Unphosphorylated Histone H1 is generally associated with a more condensed chromatin state, contributing to the stabilization of higher-order chromatin structures and often leading to transcriptional repression.[3] It binds tightly to the linker DNA between nucleosomes, restricting the access of transcriptional machinery.
Phosphorylated Histone H1 , in contrast, can have opposing effects depending on the cellular context. During mitosis, hyperphosphorylation of H1 is linked to chromosome condensation.[1] However, during interphase, site-specific phosphorylation can lead to a more open chromatin structure, facilitating gene transcription.[4] This can occur through several proposed mechanisms, including a reduced affinity for DNA or an altered binding mode that makes the DNA more accessible. Some studies suggest that phosphorylation mimics the effect of H1 removal, thereby activating specific genes.
Quantitative Comparison of Functional Assays
The following tables summarize the quantitative and qualitative data from key experimental assays, highlighting the functional differences between phosphorylated and unphosphorylated Histone H1.
Table 1: Chromatin Compaction and DNA Binding Affinity
| Assay | Unphosphorylated H1 | Phosphorylated H1 | Key Findings | Reference |
| DNA Binding (Nitrocellulose Filter Retention) | Lower retention of superhelical DNA at 20-40mM NaCl. Binds cooperatively to a fraction of DNA molecules. | Considerably more retention of superhelical DNA at 20-40mM NaCl. Binds distributively to many or all available DNA molecules. | Phosphorylation alters the mode of H1 binding to DNA, promoting a more distributive interaction rather than a cooperative one, without necessarily changing the total amount of H1 bound. | [5] |
| Gel Contraction Assay (Fibroblast Activation) | Necessary for TGF-β-induced contractile phenotype. | Overexpression of H1.0 is sufficient to induce gel contraction, mimicking an activated fibroblast state. | Histone H1.0, which can be phosphorylated, plays a key role in cellular contractile behaviors linked to chromatin organization. | [6][7] |
| In Vitro Chromatin Assembly (Magnetic Tweezers) | Induces bending and looping of naked DNA at nanomolar concentrations. | Not directly compared in this assay. However, phosphorylation is known to reduce H1's affinity for DNA, which would likely alter these compaction effects. | H1 plays a significant role in compacting DNA under force and during chromatin assembly. | [8] |
Table 2: Gene Expression
| Assay | Unphosphorylated H1 | Phosphorylated H1 | Key Findings | Reference |
| In Vitro Transcription | Inhibits transcription of methylated templates at a lower H1/DNA ratio. | Less inhibitory at the same H1/DNA ratio. | Phosphorylation of H1 can alleviate its repressive effect on transcription, particularly on methylated DNA templates. | [9] |
| ChIP-qPCR (Estradiol-induced gene activation) | Lower enrichment at promoters of activated genes. | Significant increase in enrichment (pS187-H1.4) at the promoters of estradiol-activated genes (e.g., FLOT1, TOB1, TFF1).[10][11] | Site-specific phosphorylation of H1.4 is associated with active gene transcription. | [10][11] |
| MMTV Promoter Activity (in vivo) | Associated with the silenced MMTV promoter after prolonged hormone treatment. | Associated with the transcriptionally competent MMTV promoter. | Cdk2-directed H1 phosphorylation is necessary for GR-mediated chromatin remodeling and activation of the MMTV promoter. |
Signaling Pathways and Regulatory Mechanisms
The phosphorylation of Histone H1 is a tightly regulated process involving various kinases and phosphatases. The signaling pathways that converge on H1 phosphorylation are crucial for controlling cell cycle progression and gene expression.
Caption: Signaling pathways leading to Histone H1 phosphorylation and its functional outcomes.
Experimental Workflows
The study of Histone H1 phosphorylation relies on a variety of sophisticated experimental techniques. Below are diagrams illustrating the general workflows for key assays.
Caption: General workflow for an in vitro Histone H1 kinase assay.
Caption: General workflow for Chromatin Immunoprecipitation (ChIP).
Detailed Experimental Protocols
In Vitro Histone H1 Kinase Assay
This protocol is adapted from commercially available kits and published research.
Materials:
-
5X Assay Dilution Buffer (ADB): 40mM MOPS pH 7.0, 1mM EDTA
-
Histone H1 stock solution (0.5 mg/ml in 1X ADB)
-
Active cdk2/cyclin A (or other kinase of interest)
-
[γ-32P]ATP (10 μCi/μl)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare the kinase reaction mixture. For each reaction, combine:
-
5 µl of 5X ADB
-
5 µl of Histone H1 stock solution (final concentration 0.1 mg/ml)
-
2.5 µl of active cdk2/cyclin A (e.g., 100 ng)
-
2.5 µl of sterile distilled water
-
-
Initiate the reaction by adding 10 µl of diluted [γ-32P]ATP.
-
Incubate the reaction for 10-30 minutes at 30°C with gentle agitation.
-
Stop the reaction by spotting 20 µl of the mixture onto a 2cm x 2cm square of P81 phosphocellulose paper.
-
Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform one final wash with acetone for 5 minutes.
-
Air dry the P81 squares and place them in a scintillation vial with 5 ml of scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
Chromatin Immunoprecipitation (ChIP) for Phosphorylated Histone H1
This protocol provides a general framework for performing ChIP to analyze the genomic localization of phosphorylated H1.
Materials:
-
Cells or tissue of interest
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers
-
Antibody specific to the phosphorylated form of Histone H1 (e.g., anti-pS187-H1.4)
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for qPCR or library preparation for sequencing
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the nuclei and lyse them to release the chromatin. Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific for the phosphorylated H1 of interest.
-
Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture and incubate to capture the immune complexes.
-
Washes: Wash the beads with a series of buffers of increasing stringency to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the antibody/beads. Reverse the formaldehyde cross-links by incubating at 65°C.
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific genomic regions or by high-throughput sequencing (ChIP-seq) to determine the genome-wide distribution of the phosphorylated H1.
Conclusion
The functional comparison of phosphorylated versus unphosphorylated Histone H1 peptides reveals a dynamic and context-dependent regulatory landscape. Phosphorylation is not a monolithic modification but rather a diverse language that fine-tunes H1's role in chromatin architecture and gene expression. For researchers and drug development professionals, understanding this complexity is paramount for deciphering the epigenetic control of cellular processes and for identifying novel therapeutic targets. The experimental protocols and data presented in this guide offer a foundational resource for further exploration into the intricate world of Histone H1 phosphorylation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Chromatin condensation: does histone H1 dephosphorylation play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylated and dephosphorylated linker histone H1 reside in distinct chromatin domains in Tetrahymena macronuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone H1 phosphorylation is associated with transcription by RNA polymerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of phosphorylated histone H1 to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone H1.0 couples cellular mechanical behaviors to chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histone H1 compacts DNA under force and during chromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific Phosphorylation of Histone H1.4 Is Associated with Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Histone H1-Derived Peptides
This document provides comprehensive guidance on the safe handling and proper disposal of Histone H1-derived peptides, ensuring the safety of laboratory personnel and compliance with standard laboratory practices. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
While Histone H1-derived peptides are generally not classified as hazardous substances, it is crucial to adhere to standard laboratory safety protocols.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[1][2]
-
Avoid Inhalation and Contact: Minimize the generation of dust or aerosols. Avoid inhalation and direct contact with eyes, skin, and clothing.[1][2][3] In case of contact, follow these first aid measures:
-
Eyes: Immediately flush with fresh running water. Ensure complete irrigation by holding the eyelids apart. If irritation persists, seek medical attention.[2]
-
Skin: Wash the affected area with soap and copious amounts of water.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2][3]
-
Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting.[2][3]
-
-
Storage: Store lyophilized peptides in a cool, dark, and dry place, preferably at -20°C or colder.[4][5][6] Before use, allow the peptide to equilibrate to room temperature before opening the container to prevent moisture absorption.[4][5]
Disposal of Histone H1-Derived Peptides
Histone H1-derived peptides are not considered hazardous waste.[1][2] Therefore, disposal should follow institutional and local guidelines for non-hazardous chemical waste.[7][8][9]
Step-by-Step Disposal Procedure:
-
Assess the Waste Form: Determine if the waste is in a solid (lyophilized powder), liquid (solution), or contained within other materials (e.g., contaminated labware).
-
Decontamination (Optional but Recommended): While not strictly required for non-hazardous peptides, a decontamination step can be a good laboratory practice. This can be achieved by treating the peptide solution with a 10% bleach solution for at least 30 minutes before disposal.
-
Solid Peptide Waste:
-
Liquid Peptide Waste:
-
Aqueous solutions of the peptide can typically be disposed of down the sanitary sewer with copious amounts of water.[7][8][9]
-
Check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on sewer disposal.[7][9]
-
Solutions containing hazardous solvents (e.g., DMSO, TFA) should be collected and disposed of as chemical waste through your institution's hazardous waste program.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) contaminated with the peptide can be placed in the regular laboratory trash.
-
Glassware should be thoroughly rinsed with water before being washed for reuse or disposed of in a broken glass container.[8]
-
Summary of Safety and Disposal Information
| Parameter | Guideline | References |
| Hazard Classification | Not a hazardous substance or mixture according to GHS. | [1][2] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | [1][2] |
| Storage Conditions | Lyophilized: -20°C or colder, dry, and protected from light. | [4][5][6] |
| Solid Waste Disposal | Securely package and place in regular laboratory trash or directly in a dumpster as per institutional policy. | [8][10] |
| Liquid Waste Disposal (Aqueous) | Dispose down the sanitary sewer with ample water, following institutional guidelines. | [7][8][9] |
| Liquid Waste Disposal (with Hazardous Solvents) | Collect for hazardous chemical waste disposal. | |
| Empty Containers | Deface labels and dispose of in regular trash. | [8] |
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of Histone H1-derived peptide waste.
Caption: Disposal decision workflow for this compound waste.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. eurogentec.com [eurogentec.com]
- 3. abcepta.com [abcepta.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 6. scribd.com [scribd.com]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. chemistry.mtsu.edu [chemistry.mtsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
